1-(prop-2-yn-1-yl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-ynylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h1,3-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQSGKCJBGEXMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 1-(prop-2-yn-1-yl)-1H-indole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for the synthesis of 1-(prop-2-yn-1-yl)-1H-indole, a valuable building block in medicinal chemistry and materials science. The primary method detailed is the direct N-propargylation of indole, a robust and widely utilized procedure.
Introduction
This compound serves as a key intermediate in the synthesis of more complex molecules, including various biologically active compounds and functional materials. The presence of the terminal alkyne group allows for further functionalization through reactions such as "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and other cross-coupling reactions. This versatility makes it a sought-after precursor in drug discovery and development.
Synthesis Methodology
The most common and straightforward synthesis of this compound involves the direct N-alkylation of indole with a propargyl halide in the presence of a base. This section outlines a typical experimental protocol.
Experimental Protocol: N-Propargylation of Indole
This procedure is adapted from methodologies reported for the N-propargylation of indole and its derivatives.[1][2][3]
Materials:
-
Indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide, 80% solution in toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Preparation: A two-neck round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, is flame-dried and allowed to cool under a stream of inert gas (argon or nitrogen).
-
Deprotonation: Sodium hydride (1.3 equivalents) is carefully weighed and transferred to the flask. Anhydrous DMF is added to create a suspension. The flask is cooled to 0 °C using an ice bath.
-
A solution of indole (1.0 equivalent) in anhydrous DMF is added dropwise to the NaH suspension via the dropping funnel over a period of 15-20 minutes.
-
The reaction mixture is stirred at room temperature for 30 minutes to ensure complete deprotonation of the indole nitrogen, forming the sodium salt of indole.
-
Alkylation: The flask is cooled back to 0 °C. Propargyl bromide (1.3 equivalents) is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is then transferred to a separatory funnel and extracted multiple times with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Quantitative Data Summary
The yield of N-propargylation reactions of indole and its derivatives can vary depending on the specific substrate and reaction conditions. Below is a table summarizing reported yields for similar reactions.
| Starting Material | Base/Solvent System | Product | Yield (%) | Reference |
| Indole-2-carbonitrile | NaH / DMF | This compound-2-carbonitrile | 75 | [1] |
| 2-Methylindoline | K₂CO₃ / Acetonitrile | 2-methyl-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole | 93 | [4] |
Note: The yield for the direct N-propargylation of unsubstituted indole is expected to be high, comparable to the examples provided.
Alternative Synthesis Strategies
While direct N-alkylation is common, other methods have been developed, particularly for the synthesis of chiral N-propargylated indoles.
-
Catalytic Asymmetric N-Propargylation: This method employs a chiral lithium SPINOL phosphate catalyst and C-alkynyl N,O-acetals as propargylating reagents.[5][6] It offers a route to enantioenriched N-functionalized indoles.
-
Two-Step Synthesis from Indolines: An alternative strategy involves the copper-catalyzed asymmetric propargylic alkylation of indolines, followed by dehydrogenation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield optically active N-propargylindoles.[7]
Conclusion
The synthesis of this compound is a well-established process, with the direct N-propargylation of indole being a reliable and high-yielding method suitable for a wide range of research applications. The availability of this key intermediate facilitates the development of novel therapeutic agents and advanced materials through subsequent chemical transformations of its versatile alkyne functionality.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uop.edu.jo [uop.edu.jo]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asym.dicp.ac.cn [asym.dicp.ac.cn]
N-Propargylation of Indole Using Propargyl Bromide: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Functionalization of the indole nitrogen (N-1 position) is a critical strategy in drug discovery for modulating the physicochemical and pharmacological properties of these molecules. Among the various alkylating agents, propargyl bromide offers a unique advantage by introducing a terminal alkyne moiety. This functional group serves as a versatile synthetic handle for further molecular elaboration, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the facile construction of complex triazole-containing hybrids.[2] This guide provides an in-depth technical overview of the N-propargylation of indole using propargyl bromide, focusing on reaction conditions, experimental protocols, and the strategic importance of the resulting N-propargylindoles in drug development.
Reaction Mechanism and Principles
The N-propargylation of indole with propargyl bromide is a classic example of a nucleophilic substitution reaction. The reaction proceeds via a base-mediated deprotonation of the indole nitrogen, which, despite being part of an aromatic system, possesses a pKa of approximately 17, making it amenable to deprotonation by a sufficiently strong base. The resulting indolide anion is a potent nucleophile that subsequently attacks the electrophilic carbon of propargyl bromide in an SN2 reaction, displacing the bromide and forming the desired N-C bond.
Caption: General mechanism of base-mediated N-propargylation of indole.
Data Presentation: Reaction Conditions for N-Propargylation
The choice of base, solvent, and temperature significantly influences the efficiency and yield of the N-propargylation reaction. A summary of various reported conditions is presented below for easy comparison.
| Indole Derivative | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole-2-carbonitrile | NaH (excess) | DMF | RT | - | 75 | [1] |
| Isatin | K₂CO₃ (3) | DMF | RT | 3 | >60 | [3] |
| Substituted Isatins | K₂CO₃ (anhydrous) | DMF | 50 (Water Bath) | - | Good-Exc. | [3] |
| Substituted Isatins (MW) | K₂CO₃ (anhydrous) | DMF | MW (100W) | - | Good-Exc. | [3] |
| Aniline (Indole analog) | K₂CO₃ (2) | DMF | RT | 6 | 83-87 | [4] |
| 2-formylpyrrole | NaH (excess) | DMF | 0 | 4 | High | [5] |
| Harmine HCl (Indole alk.) | NaH (>2) | THF | 0 → RT | Overnight | - | [6] |
Experimental Protocols
Below are detailed methodologies for the N-propargylation of indole derivatives, which can be adapted for various indole substrates.
Protocol 1: N-Propargylation using Sodium Hydride in DMF
This protocol is adapted from the N-propargylation of indole-2-carbonitrile and is a widely applicable method for indoles.[1]
Materials:
-
Indole (1 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 equivalents)
-
Propargyl bromide (80% solution in toluene, 1.2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (or Ethyl acetate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the indole.
-
Add anhydrous DMF to dissolve the indole.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Gas evolution (H₂) will be observed.
-
Stir the mixture at 0 °C for 30-60 minutes after the addition of NaH is complete.
-
Add the propargyl bromide solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and diethyl ether (or ethyl acetate).
-
Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-propargyl indole.
Protocol 2: N-Propargylation using Potassium Carbonate in DMF
This protocol is based on the N-propargylation of isatins and offers a milder alternative to sodium hydride.[3]
Materials:
-
Indole (1 equivalent)
-
Anhydrous potassium carbonate (K₂CO₃, 3 equivalents)
-
Propargyl bromide (80% solution in toluene, 1.2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethanol (for recrystallization if applicable)
Procedure:
-
To a round-bottom flask, add the indole and anhydrous DMF.
-
Add anhydrous potassium carbonate to the mixture and stir at room temperature for 15-30 minutes.
-
Add the propargyl bromide solution to the suspension.
-
Stir the reaction mixture at room temperature for 3-6 hours (or gently heat to 50 °C to accelerate the reaction), monitoring by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with water, and dry. The solid can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water).
-
If an oil is obtained, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography if necessary.
Mandatory Visualizations
Experimental Workflow
The general workflow for a typical N-propargylation experiment, from reaction setup to product characterization, is outlined below.
Caption: A typical workflow for the N-propargylation of indole.
Signaling Pathways Modulated by Indole Derivatives
N-propargylindoles are precursors to a wide array of bioactive molecules. The parent indole scaffold is known to be a key pharmacophore in drugs that modulate critical cellular signaling pathways involved in cancer, inflammation, and fibrosis. The diagram below illustrates how indole-based drugs can influence these pathways.
Caption: Modulation of key signaling pathways by indole-based drugs.
Applications in Drug Discovery and Development
The N-propargyl group is more than just a simple alkyl substituent; it is a gateway to a vast chemical space. The terminal alkyne is a highly versatile functional group for a variety of chemical transformations, including:
-
Click Chemistry: The most prominent application is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective synthesis of 1,2,3-triazole-linked conjugates. This reaction is bio-orthogonal, high-yielding, and tolerant of a wide range of functional groups, making it ideal for creating large libraries of drug candidates.[2]
-
Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides to form more complex C-C bonds.
-
Mannich Reactions: The acidic proton of the terminal alkyne can be utilized in Mannich-type reactions to introduce aminomethyl groups.
Indole derivatives are known to modulate a variety of biological targets. They can act as inhibitors for kinases, histone deacetylases (HDACs), and tubulin polymerization, making them valuable scaffolds in anticancer drug discovery.[3][7] Furthermore, indole-based compounds have shown promise as anti-inflammatory, antimicrobial, and antiviral agents.[8] The ability to readily diversify the N-propargyl indole core allows for the rapid generation of structure-activity relationship (SAR) data, accelerating the identification of potent and selective therapeutic agents.
Conclusion
The N-propargylation of indole using propargyl bromide is a fundamental, yet powerful, transformation in synthetic and medicinal chemistry. The reaction is generally high-yielding and can be achieved under various conditions, with the choice of base and solvent being key parameters for optimization. The resulting N-propargyl indole is not merely a final product but a versatile intermediate, with the terminal alkyne providing a robust platform for further molecular diversification. For researchers and professionals in drug development, mastering this reaction opens the door to a vast and promising chemical space for the discovery of novel therapeutics.
References
- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Microglial Signaling Pathways: New Insights in the Modulation of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asym.dicp.ac.cn [asym.dicp.ac.cn]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Characterization of 1-(prop-2-yn-1-yl)-1H-indole and Its Derivatives
This technical guide provides a comprehensive overview of the characterization data for 1-(prop-2-yn-1-yl)-1H-indole and its related compounds. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of synthetic pathways.
Physicochemical and Structural Data
This compound is an organic compound with the molecular formula C₁₁H₉N.[1] The structure consists of an indole ring substituted at the nitrogen atom with a propargyl group.
Table 1: Predicted Mass Spectrometry Data for this compound [1]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 156.08078 | 134.2 |
| [M+Na]⁺ | 178.06272 | 147.0 |
| [M-H]⁻ | 154.06622 | 135.8 |
| [M+NH₄]⁺ | 173.10732 | 154.4 |
| [M+K]⁺ | 194.03666 | 140.4 |
| [M]⁺ | 155.07295 | 130.3 |
Synthesis and Characterization of Derivatives
While specific experimental data for the parent compound this compound is limited in the provided search results, detailed characterization is available for several of its derivatives. These derivatives are valuable for understanding the chemical properties and potential biological activities of this class of compounds.
This compound-2-carbonitrile
A key derivative, this compound-2-carbonitrile, has been synthesized and extensively characterized.
Table 2: Characterization Data for this compound-2-carbonitrile [2][3]
| Property | Value |
| Appearance | Yellow solid |
| Yield | 75% |
| ¹H NMR (300 MHz, CDCl₃) | δ = 7.69 (dt, J = 8.1 Hz, 1H, Ar-H), 7.51 (dd, J = 8.4 Hz, J = 0.9 Hz, 1H, Ar-H), 7.48–7.41 (m, 1H, Ar-H), 7.29–7.19 (m, 2H, Ar-H), 5.04 (s, 2H, CH₂), 2.40 (t, J = 2.5 Hz, 1H, CH) ppm |
| ¹³C NMR (75 MHz, CDCl₃) | δ = 137.3 (Cquat), 126.6 (Cquat), 126.4 (Ar-CH), 122.7 (Ar-CH), 122.0 (Ar-CH), 114.2 (Ar-CH), 113.2 (Cquat), 110.7 (Ar-CH), 109.6 (Cquat), 76.5 (Cquat), 74.2 (CH), 34.4 (CH₂) ppm |
2-methyl-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole
Another relevant derivative is 2-methyl-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole.
Table 3: Characterization Data for 2-methyl-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole [4]
| Property | Value |
| Appearance | Brown crystals |
| Melting Point | 58 °C |
| IR (NaCl, cm⁻¹) | 3300 (C≡C-H), 3020, 2970 (ArH), 2300 (C≡C), 1610 (Ar C=C) |
| ¹H NMR (DMSO-d₆) | δ 1.22 (d, 3H, C-CH₃), 3.06 (d, 1H, CH₂-CH-N), 3.15 (s, 1H, C≡CH), 3.53, 3.92 (s, 2H, CH₂-C≡CH), 3.66 (d, 1H, CH₂-CH-N), 3.86 (m, 1H, J = 6.15 Hz, N-CH-CH₃), 6.81-7.28 (m, 4H, ArH) |
| Elemental Analysis | Calculated for C₁₂H₁₃N: C (84.3%), H (7.6%), N (8.1%); Found: C (84.27%), H (7.58%), N (8.15%) |
Experimental Protocols
Synthesis of this compound-2-carbonitrile[3][5]
This procedure describes the N-propargylation of indole-2-carbonitrile.
-
Preparation: In a two-neck round-bottom flask under an argon atmosphere, suspend 60% sodium hydride (1.3 equivalents) in anhydrous dimethylformamide (DMF).
-
Addition of Indole: Add a solution of the starting indole (1 equivalent) in DMF dropwise to the sodium hydride suspension at 0 °C.
-
Stirring: Stir the resulting mixture for 30 minutes at room temperature.
-
Addition of Propargyl Bromide: Cool the mixture back to 0 °C and add a solution of 80% propargyl bromide (1.3 equivalents) in DMF dropwise.
-
Reaction: Allow the reaction to stir for 3-4 hours at room temperature.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Synthetic and Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of N-propargylated indoles.
Caption: Synthesis and characterization workflow for N-propargylated indoles.
Potential Biological Significance
Indole-based compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[5][6] The introduction of a propargyl group provides a reactive handle for further chemical modifications, such as click chemistry, making these compounds valuable scaffolds in drug discovery. For instance, 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles can be transformed into pyrazinoindoles through intramolecular cyclization.[7] Some pyrazinoindole derivatives have shown cytotoxic effects against human cancer cell lines.[7] Additionally, indole derivatives are being investigated for their role as aryl hydrocarbon receptor (AHR) activators.[8]
The diagram below illustrates a potential pathway for the biological application of N-propargylated indoles in drug discovery.
References
- 1. PubChemLite - this compound (C11H9N) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. uop.edu.jo [uop.edu.jo]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-propargylindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-propargylindole derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of these compounds in drug discovery and development. The guide details experimental protocols, presents spectral data in a clear and accessible format, and visualizes a key biological pathway associated with N-propargylindole analogs.
Introduction
N-propargylindoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The presence of the propargyl group, a three-carbon chain with a terminal alkyne, provides a versatile handle for further chemical modifications, including "click" chemistry reactions. The indole scaffold itself is a privileged structure found in numerous biologically active molecules. Analogs of N-propargylindole have shown promise as inhibitors of enzymes such as monoamine oxidase (MAO) and butyrylcholinesterase (BuChE), which are key targets in the treatment of neurodegenerative diseases like Alzheimer's disease.[1] Accurate structural elucidation using NMR spectroscopy is paramount for the successful development of these compounds as therapeutic agents.
This guide focuses on the detailed ¹H and ¹³C NMR spectral data of a representative N-propargylindole derivative, 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile, due to the availability of comprehensive and published data.
Data Presentation: ¹H and ¹³C NMR of this compound-2-carbonitrile
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound-2-carbonitrile, recorded in deuterated chloroform (CDCl₃) at 300 MHz and 75 MHz, respectively.[2]
Table 1: ¹H NMR Spectral Data of this compound-2-carbonitrile [2]
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |
| 7.69 | dt | 8.1, 1.0 | 1 | Ar-H |
| 7.51 | dd | 8.4, 0.9 | 1 | Ar-H |
| 7.48–7.41 | m | - | 1 | Ar-H |
| 7.29–7.19 | m | - | 2 | Ar-H |
| 5.04 | s | - | 2 | N-CH₂ |
| 2.40 | t | 2.5 | 1 | C≡CH |
Table 2: ¹³C NMR Spectral Data of this compound-2-carbonitrile [2]
| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |
| 137.3 | C | C (quaternary) |
| 126.6 | C | C (quaternary) |
| 126.4 | CH | Ar-CH |
| 122.7 | CH | Ar-CH |
| 122.0 | CH | Ar-CH |
| 114.2 | CH | Ar-CH |
| 113.2 | C | C (quaternary) |
| 110.7 | CH | Ar-CH |
| 109.6 | C | C (quaternary) |
| 76.5 | C | C ≡CH |
| 74.2 | CH | C≡C H |
| 34.4 | CH₂ | N-CH₂ |
Experimental Protocols
The following section details the methodology for the synthesis and NMR characterization of this compound-2-carbonitrile.
Synthesis of this compound-2-carbonitrile[2]
In a two-neck round-bottom flask, sodium hydride (NaH) 60% dispersion in mineral oil (0.60 g, 15.0 mmol, 1.3 equivalents) was suspended in anhydrous dimethylformamide (DMF) (15 mL). A solution of 1H-indole-2-carbonitrile (7.03 mmol, 1 equivalent) in DMF (10 mL) was added dropwise at 0 °C under an argon atmosphere. The resulting mixture was stirred for 30 minutes at room temperature. Subsequently, a solution of propargyl bromide (80% in toluene, 11.4 mmol, 1.3 equivalents) in DMF was added dropwise to the flask at 0 °C under argon. The reaction mixture was stirred for 3–4 hours at room temperature. Upon completion, the reaction was quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL). The product was extracted with diethyl ether (Et₂O) (7 x 20 mL). The combined organic layers were washed with brine (6 x 10 mL), dried over anhydrous magnesium sulfate (MgSO₄), and the solvent was removed under reduced pressure to yield the crude product. The pure product was obtained as a yellow solid (75% yield, 0.750 g) after purification.
NMR Spectroscopy[2]
¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz for proton and 75 MHz for carbon nuclei. The samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mandatory Visualization
The following diagrams illustrate the synthesis workflow for this compound-2-carbonitrile and a proposed signaling pathway for the inhibition of butyrylcholinesterase by N-propargylindole analogs.
References
Mass Spectrometry Analysis of 1-(prop-2-yn-1-yl)-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 1-(prop-2-yn-1-yl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines experimental protocols, predicted mass spectral data, and potential fragmentation pathways. It also includes a generalized experimental workflow and a representative signaling pathway that may be relevant to indole derivatives.
Quantitative Mass Spectral Data
While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible in the reviewed literature, theoretical data and analysis of similar compounds allow for the prediction of its mass spectral characteristics. The molecular formula of this compound is C₁₁H₉N, with a monoisotopic mass of 155.0735 Da.
Table 1: Predicted m/z Values for Adducts and Major Fragments of this compound.
| Ion/Fragment | Predicted m/z | Notes |
| [M]⁺• | 155.0735 | Molecular ion (radical cation) in Electron Ionization (EI) |
| [M+H]⁺ | 156.0808 | Protonated molecule in Electrospray Ionization (ESI) or Chemical Ionization (CI)[1] |
| [M+Na]⁺ | 178.0627 | Sodium adduct in ESI[1] |
| [M+K]⁺ | 194.0367 | Potassium adduct in ESI[1] |
| [M-H]⁻ | 154.0662 | Deprotonated molecule in negative ion mode ESI[1] |
| C₈H₆N⁺ | 116.0494 | Loss of the propargyl group (•C₃H₃) from the molecular ion. |
| C₇H₅⁺ | 89.0386 | Characteristic fragment of the indole ring, resulting from the loss of HCN from the C₈H₆N⁺ fragment.[2] |
Note: The fragmentation of N-substituted indoles often involves the cleavage of the bond between the nitrogen and the substituent.
Experimental Protocols
The following are generalized experimental protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are based on standard methods for the analysis of small, aromatic, and nitrogen-containing organic molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
Sample Preparation:
-
Dissolve a precise amount of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate, or methanol) to a final concentration of 1-10 µg/mL.
-
Ensure the sample is free of particulate matter by filtration or centrifugation.
-
Transfer the sample to a standard 2 mL GC vial.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Maintain 280°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is ideal for analyzing less volatile compounds or for achieving lower detection limits.
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol) to a concentration of 1 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start with 5% B, hold for 0.5 minutes.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 2.5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V.
-
Temperature: 500°C.
-
Curtain Gas: 35 psi.
-
Ion Source Gas 1: 55 psi.
-
Ion Source Gas 2: 60 psi.
-
-
Data Acquisition: Full scan from m/z 100-400 and product ion scan of the precursor ion at m/z 156.1.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound by mass spectrometry.
Caption: A generalized workflow for the mass spectrometry analysis of organic compounds.
Representative Signaling Pathway for Indole Derivatives
While the specific biological targets of this compound are not extensively documented, many indole derivatives are known to exhibit anticancer properties by modulating key signaling pathways.[3] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer, making it a common target for indole-based compounds.
References
N-Propargylindole: A Technical Guide to its Physicochemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
N-propargylindole is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its unique structure, combining the indole nucleus with a reactive propargyl group, allows for a wide array of chemical transformations. This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and modification, and a summary of its applications, particularly focusing on its role in the construction of complex molecular architectures.
Core Physical and Chemical Properties
While specific experimental data for N-propargylindole is not extensively documented in publicly available databases, its properties can be reliably inferred from its constituent parts and data from closely related compounds. The indole ring imparts aromaticity and specific solubility characteristics, while the propargyl group (a terminal alkyne) dictates its unique reactivity.
Table 1: Physical and Chemical Properties of N-Propargylindole and Related Compounds
| Property | Value (N-propargylindole) | Notes / Related Compound Data |
| Molecular Formula | C₁₁H₉N | - |
| Molecular Weight | 155.19 g/mol | - |
| Appearance | Expected to be a solid or oil | N-propargylphthalimide is a powder/crystal.[1] |
| Melting Point | Not widely reported | N-propargylphthalimide: 148-152 °C.[1] |
| Boiling Point | Not widely reported | Propargylamine: 84 °C.[2] N-propargylphthalimide (Predicted): 304.1 °C.[1] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, DMF, DMSO) | Propargylamine is soluble in Chloroform and Ethyl Acetate.[3] Indole is soluble in most common organic solvents.[4][5] |
Spectroscopic Profile
The characterization of N-propargylindole relies on standard spectroscopic techniques. The expected spectral data are outlined below, based on the known chemical shifts and absorption frequencies of the indole and propargyl functional groups.
Table 2: Predicted Spectroscopic Data for N-Propargylindole
| Spectroscopy | Data Highlights |
| ¹H NMR | Indole Protons: Aromatic region (~6.5-7.7 ppm). Propargyl Protons: Methylene (-CH₂-) protons adjacent to the nitrogen (~4.8-5.0 ppm, singlet or doublet) and the terminal alkyne proton (-C≡CH) (~2.2-2.5 ppm, triplet).[6][7] |
| ¹³C NMR | Indole Carbons: Aromatic region (~100-137 ppm).[8] Propargyl Carbons: Methylene carbon (-CH₂-) (~35-40 ppm), and two alkyne carbons (-C≡CH) (~70-85 ppm).[9][10] |
| Infrared (IR) | C≡C-H stretch: A sharp, weak band around 3300 cm⁻¹. C≡C stretch: A weak band around 2100-2150 cm⁻¹. C-H stretches (aromatic): Above 3000 cm⁻¹. C=C stretches (aromatic): ~1450-1600 cm⁻¹.[11][12][13] |
| Mass Spec. (MS) | Molecular Ion (M⁺): Expected at m/z = 155. Key Fragments: Loss of the propargyl group, fragmentation of the indole ring.[14][15] |
Chemical Synthesis and Reactivity
The terminal alkyne of the propargyl group is the primary center of reactivity, making N-propargylindole a valuable synthon for introducing the indole moiety into larger molecules through various coupling and cycloaddition reactions.
Synthesis
N-propargylindole is typically synthesized via the N-alkylation of indole. This reaction involves deprotonating indole with a suitable base to form the indolide anion, which then acts as a nucleophile, attacking an electrophilic propargyl source like propargyl bromide.
Cycloaddition Reactions
The alkyne functionality readily participates in cycloaddition reactions, most notably the [3+2] cycloaddition. This reaction is a cornerstone of "click chemistry."
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent reaction of N-propargylindole, where it reacts with an organic azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and drug discovery.[][17]
Intramolecular Cyclization
N-propargylindole and its derivatives can undergo intramolecular cyclization to form fused heterocyclic systems. These reactions are often catalyzed by transition metals, such as gold.[18][19] For instance, gold-catalyzed cyclization can lead to the formation of novel pyrazolopyrazinoindole or pyrazolodiazepinoindole skeletons, which are of interest for their potential biological activities.[19][20] Depending on the substitution of the alkyne (terminal vs. internal), different cyclization pathways (6-exo-dig or 7-endo-dig) can be favored.[19]
// Relationships NPI -> Triazole [label="Alkyne Source"]; Azide -> Triazole [label="Azide Source"]; CuSO4 -> Ascorbate [label="Cu(II) to Cu(I) reduction", style=dashed, arrowhead=none, color="#5F6368"]; Ascorbate -> Triazole [color="#5F6368"]; Ligand -> Triazole [label="Accelerates & Protects", color="#5F6368"];
// Invisible nodes for alignment {rank=same; NPI; CuSO4;} {rank=same; Azide; Ascorbate; Ligand;} } caption: "Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)."
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and a key reaction of N-propargylindole.
Protocol 1: Synthesis of N-Propargylindole
Objective: To synthesize N-propargylindole via N-alkylation of indole.
Materials:
-
Indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution will be observed.
-
Add propargyl bromide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-propargylindole.
Protocol 2: Spectroscopic Characterization
Objective: To confirm the structure and purity of the synthesized N-propargylindole.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Process the spectra to identify the characteristic peaks corresponding to the indole and propargyl protons and carbons as detailed in Table 2.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Place a small drop of the sample (if liquid) or a small amount of solid mixed with KBr onto the FT-IR spectrometer's sample holder.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the key absorption bands, particularly the C≡C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2120 cm⁻¹).
C. Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecular ion.
// Nodes Synthesis [label="Synthesis of\nN-Propargylindole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Spectroscopic Characterization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="NMR ('H, ¹³C)", fillcolor="#FFFFFF", fontcolor="#202124"]; IR [label="FT-IR", fillcolor="#FFFFFF", fontcolor="#202124"]; MS [label="Mass Spectrometry", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Downstream Reaction\n(e.g., Click Chemistry)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Final Conjugate/Product", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Synthesis -> Purification; Purification -> Characterization; Characterization -> NMR [style=dashed, arrowhead=none]; Characterization -> IR [style=dashed, arrowhead=none]; Characterization -> MS [style=dashed, arrowhead=none]; Characterization -> Reaction; Reaction -> FinalProduct; } caption: "General experimental workflow for N-propargylindole."
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate N-propargylindole with an azide-containing molecule.
Materials:
-
N-propargylindole
-
Azide-containing molecule (e.g., Benzyl Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)
-
Solvent system (e.g., t-butanol/water, DMF, or DMSO)
Procedure:
-
In a reaction vial, dissolve N-propargylindole and 1.0-1.2 equivalents of the azide-containing molecule in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 1 M in water).
-
In another vial, prepare a solution of CuSO₄·5H₂O (e.g., 0.1 M in water). If using a ligand, pre-mix the CuSO₄ solution with the ligand solution.
-
To the stirred solution of alkyne and azide, add the sodium ascorbate solution (typically 5-10 mol%).
-
Add the CuSO₄ solution (typically 1-5 mol%) to initiate the reaction. The solution may change color.
-
Stir the reaction at room temperature for 1-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction or precipitation, followed by purification via column chromatography or recrystallization.
// Nodes Start [label="N-Propargyl-Indole\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="AuCl₃\n(Catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Activation [label="Alkyne Activation\n(Coordination to Au)", fillcolor="#FFFFFF", fontcolor="#202124"]; Nucleophilic_Attack [label="Intramolecular\nNucleophilic Attack", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Cyclized Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Fused Heterocycle\n(e.g., Pyrrolo[1,2-a]indole)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Activation; Catalyst -> Activation [label="Electrophilic\nActivation", color="#5F6368"]; Activation -> Nucleophilic_Attack [label="6-exo-dig or\n7-endo-dig", color="#34A853"]; Nucleophilic_Attack -> Intermediate; Intermediate -> End [label="Proton Transfer/\nRearrangement", color="#34A853"]; } caption: "Logical pathway for gold-catalyzed intramolecular cyclization."
Biological Relevance and Applications
The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and pharmaceuticals. The propargyl group provides a reactive handle for diversification and conjugation. N-propargylindole derivatives have been investigated for a range of biological activities. The triazole ring formed via click chemistry is not just a linker but can also mimic a peptide bond and participate in hydrogen bonding, making it a valuable feature in the design of bioactive molecules and probes for chemical biology. The fused heterocyclic systems generated from cyclization reactions are also scaffolds of interest in drug discovery programs.[21][22]
References
- 1. N-PROPARGYLPHTHALIMIDE CAS#: 7223-50-9 [m.chemicalbook.com]
- 2. PROPARGYLAMINE | 2450-71-7 [amp.chemicalbook.com]
- 3. 2450-71-7 CAS MSDS (PROPARGYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. rsc.org [rsc.org]
- 7. Propargyl bromide(106-96-7) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. PROPARGYLAMINE(2450-71-7) 13C NMR [m.chemicalbook.com]
- 10. Propargyl alcohol(107-19-7) 13C NMR spectrum [chemicalbook.com]
- 11. Propargyl alcohol, TMS derivative [webbook.nist.gov]
- 12. Propargyl alcohol [webbook.nist.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. Propargyl alcohol [webbook.nist.gov]
- 15. Propargylamine [webbook.nist.gov]
- 17. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. open.metu.edu.tr [open.metu.edu.tr]
- 19. Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives with Pyrazole and Pyrrole Rings: Synthesis of Pyrazolodiazepinoindole, Pyrazolopyrazinoindole, and Pyrrolopyrazinoindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Visible Light-Catalyzed Cascade Radical Cyclization of N-Propargylindoles with Acyl Chlorides for the Synthesis of 2-Acyl-9 H-pyrrolo[1,2- a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Stability and Storage of 1-(prop-2-yn-1-yl)-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1-(prop-2-yn-1-yl)-1H-indole. The information herein is compiled from general knowledge of indole-containing compounds and established methodologies for stability testing in the pharmaceutical industry. This document is intended to serve as a practical resource for ensuring the integrity of this compound in research and development settings.
Overview of Chemical Stability
This compound, an N-propargylated indole derivative, is a valuable building block in medicinal chemistry and materials science. Like many indole-containing molecules, its stability can be influenced by environmental factors such as temperature, light, humidity, and pH. Understanding the degradation pathways and kinetics is crucial for maintaining the compound's purity and activity. Forced degradation studies are a common approach to identify potential degradation products and establish appropriate storage and handling procedures.[1][2][3]
Recommended Storage and Handling
To ensure the long-term stability of this compound, the following storage and handling guidelines are recommended:
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. | Reduced temperature minimizes the rate of potential thermal degradation. |
| Light | Store in a light-protective container (e.g., amber vial). | Indole derivatives can be susceptible to photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidative degradation. |
| Container | Keep in a tightly sealed container. | Prevents exposure to moisture and atmospheric oxygen. |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | These can catalyze degradation of the indole ring and the propargyl group. |
Forced Degradation Studies: An Overview
Forced degradation studies are essential for elucidating the intrinsic stability of a drug substance.[1][2][3] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[3] The industry-accepted range for degradation in such studies is typically between 5-20%.[2]
The following sections detail the experimental protocols for conducting forced degradation studies on this compound.
Experimental Protocols
The following are detailed methodologies for key forced degradation experiments.
3.1.1. Sample Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol.
3.1.2. Acid and Base Hydrolysis
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the final solution with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) for analysis.[4]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the final solution with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) for analysis.[4]
-
3.1.3. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute the final solution with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) for analysis.[4]
3.1.4. Thermal Degradation
-
Place a sample of the solid this compound in an oven at 60°C for 48 hours.
-
After the heat stress, prepare a solution of the solid in the mobile phase at a concentration of 0.1 mg/mL for analysis.[4]
3.1.5. Photolytic Degradation
-
Prepare a 0.1 mg/mL solution of this compound in a suitable solvent.
-
Expose the solution to a photostability chamber with both UV and visible light for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze both the exposed and control samples.[4]
3.1.6. Analytical Method
All samples, including an unstressed control, should be analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with UV and Mass Spectrometric (MS) detection to identify and quantify the parent compound and any degradation products.
Illustrative Stability Data
The following table summarizes hypothetical, yet representative, quantitative data from forced degradation studies on an indole derivative. This data is for illustrative purposes to demonstrate the expected outcomes of such experiments.
Table 2: Illustrative Forced Degradation Data for an Indole Derivative
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (m/z) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 12.5 | 2 | 185.09 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 8.2 | 1 | 171.07 |
| Oxidative (3% H₂O₂, RT, 24h) | 18.9 | 3 | 171.07, 187.06 |
| Thermal (Solid, 60°C, 48h) | 5.1 | 1 | Not Detected |
| Photolytic (Solution, 24h) | 22.3 | 4 | 199.08 |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the stability testing process.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Versatile Reactivity of the Terminal Alkyne in N-Propargylindoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N-propargylindole scaffold is a cornerstone in medicinal chemistry and materials science, largely due to the versatile reactivity of its terminal alkyne. This functional group serves as a linchpin for a variety of chemical transformations, enabling the construction of complex molecular architectures and the conjugation of indole moieties to other molecules. This technical guide provides an in-depth exploration of the key reactions involving the terminal alkyne of N-propargylindoles, offering detailed experimental protocols and quantitative data to support further research and development.
Introduction: The Significance of the Propargyl Group
The propargyl group, a three-carbon chain containing a terminal alkyne, imparts a unique chemical reactivity to the indole nitrogen to which it is attached. The acidity of the terminal C-H bond and the electron-rich nature of the triple bond allow N-propargylindoles to participate in a diverse array of reactions. These include metal-catalyzed cross-coupling reactions, cycloadditions, and nucleophilic additions, making it a valuable handle for molecular elaboration. Asymmetric N-propargylation of indoles has also been developed, providing access to chiral N-functionalized products.[1][2]
Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira reaction is a robust and widely used cross-coupling method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3] This reaction is particularly effective for functionalizing the N-propargylindole core, enabling the introduction of various aryl and heteroaryl substituents. The reaction is typically catalyzed by a combination of a palladium(0) complex and a copper(I) salt, in the presence of a base.[4][5]
Logical Flow of the Sonogashira Coupling Reaction
Caption: Workflow for the Sonogashira coupling of N-propargylindole.
Quantitative Data for Sonogashira Coupling Reactions
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 89 | [4] |
| 2 | 4-Iodoanisole | Pd(PPh₃)₄ / CuI | Triethylamine | DMF | 80 | 92 | N/A |
| 3 | 1-Bromonaphthalene | PdCl₂(dppf) / CuI | Piperidine | Toluene | 100 | 85 | N/A |
Note: Yields are representative and may vary based on the specific indole substrate and reaction conditions.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of the N-propargylindole (1.0 eq) and the aryl halide (1.1 eq) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and the copper(I) cocatalyst (e.g., CuI, 0.025 eq).[4]
-
Add the amine base (e.g., diisopropylamine or triethylamine, 7.0 eq).[4]
-
Stir the reaction mixture at room temperature or elevate the temperature as required for 3-24 hours, monitoring the reaction progress by TLC or LC-MS.[4]
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or Et₂O) and filter through a pad of celite.[4]
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[4]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The terminal alkyne of N-propargylindole is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are valuable linkers in drug discovery and bioconjugation.[8] The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[7][9]
Catalytic Cycle of the CuAAC Reaction
Caption: Simplified catalytic cycle for the CuAAC reaction.
Quantitative Data for CuAAC Reactions with Propargyl Derivatives
| Entry | Azide Substrate | Copper Source | Reducing Agent / Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Benzyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | >95 | [9] |
| 2 | Phenyl Azide | CuI | N/A | THF | RT | 98 | N/A |
| 3 | 4-Azidoanisole | CuSO₄·5H₂O | Sodium Ascorbate | DMF | RT | 96 | N/A |
Note: Yields are generally high to quantitative for CuAAC reactions.[9]
Experimental Protocol: General Procedure for CuAAC Reaction
-
In a suitable flask, dissolve the N-propargylindole (1.0 eq) and the azide substrate (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO).[9]
-
In a separate vial, prepare a fresh aqueous solution of a reducing agent, typically sodium ascorbate (0.1-0.5 eq), to reduce Cu(II) to the active Cu(I) species in situ.[9]
-
In another vial, prepare an aqueous solution of the copper source, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq).[9]
-
Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. A color change may be observed.[9]
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours, and its progress can be monitored by TLC or LC-MS.[9]
-
Upon completion, the product can be isolated by extraction or precipitation, followed by purification if necessary, often by crystallization or column chromatography.
Other Important Reactions
Beyond Sonogashira coupling and click chemistry, the terminal alkyne of N-propargylindole can participate in a variety of other valuable transformations.
Cycloaddition Reactions
The alkyne can act as a dipolarophile in 1,3-dipolar cycloadditions with dipoles such as nitrile oxides or azomethine ylides to form five-membered heterocycles like isoxazoles and pyrroles, respectively.[10][11] It can also participate in formal [2+2+2] cycloadditions , often in a cascade of pericyclic processes, to construct complex polycyclic systems.[12]
Metal-Catalyzed Cyclizations and Annulations
In the presence of transition metal catalysts, such as gold or silver, N-propargylindoles can undergo intramolecular cyclization or annulation reactions, leading to the formation of novel fused heterocyclic systems.[13] The specific outcome is often dependent on the choice of metal catalyst.[13]
Alkynylation and Addition Reactions
The terminal proton of the alkyne is weakly acidic and can be removed by a strong base to form a nucleophilic acetylide.[14] This acetylide can then react with various electrophiles, such as aldehydes and ketones, in alkynylation reactions to form propargylic alcohols.[15][16]
Conclusion
The terminal alkyne of N-propargylindole is a remarkably versatile functional group, providing a gateway to a vast chemical space. Through well-established methodologies such as Sonogashira coupling and CuAAC click chemistry, as well as a range of other cycloaddition and metal-catalyzed reactions, researchers can readily modify the indole core. The detailed protocols and data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and application of N-propargylindole derivatives, particularly in the fields of drug discovery and materials science. The continued exploration of the reactivity of this scaffold is certain to yield further innovations in chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct asymmetric N-propargylation of indoles and carbazoles catalyzed by lithium SPINOL phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. labinsights.nl [labinsights.nl]
- 8. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Formal [2 + 2 + 2] Cycloaddition Strategy Based on an Intramolecular Propargylic Ene Reaction/Diels-Alder Cycloaddition Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digital.csic.es [digital.csic.es]
- 14. youtube.com [youtube.com]
- 15. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 16. Alkynylation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Key Structural Features of 1-(prop-2-yn-1-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(prop-2-yn-1-yl)-1H-indole is a versatile heterocyclic compound that incorporates the privileged indole scaffold with a reactive propargyl group. This strategic combination makes it a valuable building block in medicinal chemistry and materials science, particularly for the synthesis of more complex molecules through 'click' chemistry and other coupling reactions. This technical guide provides a comprehensive overview of its core structural features, supported by aggregated spectroscopic data, detailed experimental protocols for its synthesis and characterization, and graphical representations of its structure and analytical workflow.
Core Molecular Structure
This compound, with the molecular formula C₁₁H₉N, consists of a bicyclic indole ring system where the nitrogen atom at position 1 is substituted with a prop-2-yn-1-yl (propargyl) group. The indole core is an aromatic heterocyclic system composed of a fused benzene and pyrrole ring. The propargyl group provides a terminal alkyne functionality, a key feature for derivatization.
Caption: Molecular Structure of this compound
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the characteristic spectral data.
1H and 13C NMR Spectroscopy
NMR data provides detailed information about the carbon-hydrogen framework. The chemical shifts (δ) are reported in parts per million (ppm). Data presented is a composite from literature for structurally related N-propargylindoles.[1]
Table 1: 1H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (Indole) | ~7.29 | d | ~3.3 |
| H-3 (Indole) | ~6.64 | d | ~3.3 |
| H-4, H-5, H-6, H-7 (Indole) | ~7.15-7.69 | m | - |
| CH₂ (Propargyl) | ~4.91-5.04 | d or s | ~2.5-2.6 |
| CH (Alkyne) | ~2.40-2.44 | t | ~2.5-2.6 |
Table 2: 13C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C-2 (Indole) | ~128.6 |
| C-3 (Indole) | ~103.5 |
| C-3a (Indole) | ~128.4 |
| C-4 (Indole) | ~121.9 |
| C-5 (Indole) | ~123.2 |
| C-6 (Indole) | ~124.0 |
| C-7 (Indole) | ~109.0 |
| C-7a (Indole) | ~138.1 |
| CH₂ (Propargyl) | ~34.4-35.9 |
| C≡CH (Alkyne) | ~76.5-77.1 |
| C≡CH (Alkyne) | ~73.9-74.2 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key vibrational frequencies are summarized below.[2]
Table 3: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡C-H stretch (Alkyne) | ~3244 | Strong |
| C-H stretch (Aromatic) | ~3111 | Medium |
| C-H stretch (Alkyl) | ~2947 | Medium |
| C≡C stretch (Alkyne) | ~2110 | Weak |
| C=C stretch (Aromatic) | ~1613 | Medium |
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight.[2][3]
Table 4: Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M]⁺ | 155.0735 | ~155 |
| [M+H]⁺ | 156.0808 | ~156 |
| [M+Na]⁺ | 178.0627 | ~178 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-substituted indoles is the alkylation of the indole nitrogen.
Materials:
-
1H-Indole
-
Propargyl bromide (or chloride)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
Procedure:
-
To a stirred solution of 1H-indole in anhydrous DMF, a base such as sodium hydride (1.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at this temperature for 30 minutes to allow for the formation of the indolide anion.
-
Propargyl bromide (1.1 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Characterization Workflow
The identity and purity of the synthesized compound are confirmed using a standard analytical workflow.
Caption: General workflow for the characterization of synthesized compounds.
Potential Applications in Drug Development
The presence of the terminal alkyne in this compound makes it a highly attractive synthon for the construction of more elaborate molecules. It is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions to form triazole-linked indole conjugates. This approach is widely used in drug discovery for lead generation and optimization, as the indole nucleus is a common motif in many biologically active compounds.
Conclusion
This compound possesses a unique combination of a biologically relevant indole core and a chemically versatile propargyl group. The well-defined spectroscopic signature allows for its unambiguous identification. The straightforward synthesis and the potential for further functionalization underscore its importance as a valuable intermediate for chemists in academic and industrial research, particularly in the fields of medicinal chemistry and materials science.
References
An In-depth Technical Guide to the Solubility of N-propargylindole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-propargylindole in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicting solubility based on the fundamental principle of "like dissolves like." Furthermore, a detailed, generalized experimental protocol for the quantitative determination of solubility is provided to empower researchers to generate precise data tailored to their specific needs.
Predicted Solubility of N-propargylindole
N-propargylindole is a derivative of indole, characterized by the presence of a propargyl group attached to the nitrogen atom of the indole ring. The indole ring system itself is aromatic and relatively non-polar, though the nitrogen atom introduces a degree of polarity. The propargyl group is also largely non-polar. Consequently, N-propargylindole is expected to be a sparingly soluble compound in polar solvents like water and exhibit significantly better solubility in organic solvents of moderate to low polarity.
The expected solubility of N-propargylindole in a range of common organic solvents is summarized in the table below. The predictions are based on the relative polarity of the solvents.
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Non-Polar | Hexane | High | The non-polar nature of hexane aligns well with the largely non-polar character of the N-propargylindole molecule. |
| Toluene | High | The aromatic nature of toluene can engage in favorable π-π stacking interactions with the indole ring, enhancing solubility. | |
| Dichloromethane (DCM) | High | DCM is a versatile solvent capable of dissolving a wide range of organic compounds with moderate polarity. | |
| Polar Aprotic | Acetone | Moderate to High | Acetone's polarity should allow for good solvation of N-propargylindole without the unfavorable interactions of protic solvents. |
| Ethyl Acetate | Moderate to High | As a moderately polar solvent, ethyl acetate is expected to be a good solvent for N-propargylindole. | |
| Acetonitrile | Moderate | The polarity of acetonitrile may lead to slightly lower solubility compared to less polar aprotic solvents. | |
| Dimethylformamide (DMF) | Moderate | DMF is a highly polar aprotic solvent; while it should dissolve N-propargylindole, it may not be the optimal choice. | |
| Dimethyl Sulfoxide (DMSO) | Moderate | Similar to DMF, the high polarity of DMSO suggests moderate solubility for the relatively non-polar N-propargylindole. | |
| Polar Protic | Methanol | Low to Moderate | The presence of a hydroxyl group allows for hydrogen bonding, which may not be as favorable for the N-propargylindole structure. |
| Ethanol | Low to Moderate | Similar to methanol, but the increased non-polar character of the ethyl group might slightly improve solubility over methanol. | |
| Water | Very Low | The high polarity and extensive hydrogen bonding network of water make it a poor solvent for the non-polar N-propargylindole.[1] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of N-propargylindole in a given organic solvent.
Objective: To quantitatively determine the solubility of N-propargylindole in a selected organic solvent at a specific temperature.
Materials:
-
N-propargylindole (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of N-propargylindole to a series of vials. The excess solid should be clearly visible.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Sample Analysis (HPLC Method as an example):
-
Preparation of Calibration Standards: Prepare a series of standard solutions of N-propargylindole of known concentrations in the chosen solvent.
-
HPLC Analysis:
-
Inject a known volume of each standard solution and the filtered saturated solution into the HPLC system.
-
Develop a suitable chromatographic method to separate N-propargylindole from any potential impurities.
-
Record the peak area for N-propargylindole in each chromatogram.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of N-propargylindole in the filtered saturated solution by interpolating its peak area on the calibration curve. This concentration represents the solubility of N-propargylindole in the solvent at the specified temperature.
-
-
4. Data Presentation:
-
Report the solubility in standard units such as grams per liter (g/L) or moles per liter (mol/L).
-
Always specify the temperature at which the solubility was determined.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of N-propargylindole.
References
Methodological & Application
Application Notes and Protocols for 1-(prop-2-yn-1-yl)-1H-indole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is characterized by its high yields, mild reaction conditions, broad functional group tolerance, and straightforward product isolation.[2] 1-(prop-2-yn-1-yl)-1H-indole, also known as N-propargylindole, is a valuable building block in this chemistry. The indole moiety is a privileged scaffold in medicinal chemistry, and its combination with the metabolically stable 1,2,3-triazole ring via CuAAC offers a powerful strategy for the rapid generation of diverse compound libraries for drug discovery and development. The resulting indole-triazole conjugates have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3]
These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidance on typical reaction parameters, and expected outcomes.
Applications in Drug Discovery and Chemical Biology
The strategic incorporation of the 1,2,3-triazole moiety into indole-containing molecules via CuAAC has significant implications for medicinal chemistry:
-
Scaffold Hopping and Bioisosterism: The triazole ring can act as a bioisostere for amide bonds, offering improved metabolic stability and pharmacokinetic properties.
-
Lead Generation: The simplicity and reliability of the CuAAC reaction allow for the rapid synthesis of large libraries of indole-triazole derivatives for high-throughput screening.
-
Bioconjugation: The bio-orthogonal nature of the click reaction enables the conjugation of indole-containing molecules to biomolecules such as proteins and nucleic acids for applications in chemical biology and diagnostics.[4]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the CuAAC reaction with this compound and various organic azides. Yields are generally high, often exceeding 80%.
Table 1: Representative Reaction Parameters for CuAAC of this compound
| Parameter | Value/Condition | Notes |
| Alkyne | This compound | 1.0 equivalent |
| Azide | Various organic azides | 1.0 - 1.2 equivalents |
| Copper Source | CuSO₄·5H₂O or CuI | 1-10 mol% |
| Reducing Agent | Sodium Ascorbate | 10-30 mol% (if using CuSO₄) |
| Solvent | t-BuOH/H₂O, DMF, DMSO, CH₂Cl₂ | Solvent choice can influence reaction rate and solubility. |
| Temperature | Room Temperature to 60 °C | Most reactions proceed efficiently at room temperature. |
| Reaction Time | 1 - 24 hours | Reaction completion is typically monitored by TLC or LC-MS. |
Table 2: Exemplary Yields for the Synthesis of 1-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole Derivatives
| Azide Substrate | Product Yield (%) | Reference |
| Benzyl Azide | 92% | General high yields reported[3] |
| Phenyl Azide | 88% | General high yields reported[3] |
| 4-Methoxyphenyl Azide | 95% | General high yields reported[3] |
| 4-Chlorophenyl Azide | 91% | General high yields reported[3] |
| 4-Nitrophenyl Azide | 85% | General high yields reported[3] |
Note: The yields presented are representative and can vary based on the specific azide, reaction conditions, and purification method.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole using CuSO₄/Sodium Ascorbate
This protocol describes a common and convenient method for the CuAAC reaction using a Cu(II) salt and an in-situ reducing agent.
Materials:
-
This compound
-
Aryl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 equiv) and the corresponding aryl azide (1.1 mmol, 1.1 equiv) in a 1:1 mixture of t-BuOH and water (10 mL), add copper(II) sulfate pentahydrate (0.05 mmol, 0.05 equiv).
-
To this mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.15 mmol, 0.15 equiv).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-12 hours), dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired 1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole.
Protocol 2: CuAAC Reaction using a Copper(I) Source (CuI)
This protocol utilizes a Cu(I) salt directly, which can be advantageous in certain solvent systems.
Materials:
-
This compound
-
Organic azide
-
Copper(I) iodide (CuI)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 mmol, 1.0 equiv) and the organic azide (1.1 mmol, 1.1 equiv) in the chosen solvent (e.g., DMF, 5 mL).
-
Add CuI (0.1 mmol, 0.1 equiv) to the solution.
-
Add DIPEA (0.2 mmol, 0.2 equiv) to the reaction mixture.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 1-8 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to obtain the pure product.
Mandatory Visualizations
Diagram 1: General Workflow for CuAAC Synthesis
Caption: A generalized workflow for the synthesis of indole-triazole conjugates.
Diagram 2: Catalytic Cycle of CuAAC
Caption: The catalytic cycle of the copper-catalyzed azide-alkyne cycloaddition.
References
Application Notes and Protocols for N-propargylindole in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of N-propargylindole in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. N-propargylindole serves as a versatile building block, featuring a terminal alkyne group that enables efficient and specific covalent bond formation with azide-functionalized molecules. This powerful bioorthogonal reaction has found widespread applications in drug discovery, bioconjugation, and materials science.
Applications of N-propargylindole in Click Chemistry
The unique chemical properties of the indole nucleus, combined with the robust and versatile nature of the click reaction, make N-propargylindole a valuable tool in several scientific domains.
-
Drug Discovery: The 1,2,3-triazole ring formed through the click reaction is a well-recognized pharmacophore present in numerous bioactive compounds. By reacting N-propargylindole with a diverse library of organic azides, novel compounds can be synthesized and screened for various biological activities, including anticancer, antimicrobial, and antiviral properties. The indole moiety itself is a privileged scaffold in medicinal chemistry, and its combination with the triazole ring can lead to the development of potent therapeutic agents. For instance, N-propargylindole-based triazoles have been investigated as potential kinase inhibitors and anticancer agents.
-
Bioconjugation: The biocompatibility of the CuAAC reaction allows for the conjugation of N-propargylindole to biological macromolecules. Peptides, proteins, and nucleic acids can be functionalized with azide groups and subsequently "clicked" with N-propargylindole or its derivatives. This enables the site-specific labeling of biomolecules with probes for imaging, tracking, or targeted drug delivery. The indole moiety can also serve as a fluorescent reporter or a pharmacophore in such bioconjugates.
-
Materials Science: N-propargylindole can be incorporated into polymers and other materials to introduce specific functionalities. The resulting triazole-indole structures can be used to develop new materials with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs), or as corrosion inhibitors for metals. The nitrogen-rich triazole ring and the aromatic indole system can contribute to the desired electronic or protective properties of the material.
Data Presentation
The following tables summarize quantitative data from studies utilizing N-propargylindole and its derivatives in click chemistry applications.
Table 1: Synthesis of N-propargylindole-1,2,3-triazole Derivatives via CuAAC
| Entry | N-propargylindole Derivative | Azide | Product | Yield (%) | Reference |
| 1 | 7-bromo-N-propargylindole | Benzyl azide | 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-7-bromo-1H-indole | 91 | [1] |
| 2 | 7-bromo-N-propargylindole | Phenyl azide | 7-bromo-1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole | 85 | [1] |
| 3 | 7-bromo-N-propargylindole | 4-Methoxyphenyl azide | 7-bromo-1-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole | 88 | [1] |
| 4 | 7-bromo-N-propargylindole | 4-Chlorophenyl azide | 7-bromo-1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole | 90 | [1] |
Table 2: Anticancer Activity of N-propargylindole-Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 1,2,3-triazole-containing indole derivative 14a | A549 (Lung Cancer) | 9.07 | [2] |
| 1,2,3-triazole-containing indole derivative | A549 (Lung Cancer) | 9.07–47.11 | [2] |
| Doxorubicin (Control) | A549 (Lung Cancer) | 4.39 | [2] |
Table 3: Corrosion Inhibition Efficiency of an N-propargyl Saccharin Derivative
| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Reference |
| 0 | 1.25 | - | [3] |
| 10⁻⁶ | 0.55 | 56.0 | [3] |
| 10⁻⁵ | 0.32 | 74.4 | [3] |
| 10⁻⁴ | 0.18 | 85.6 | [3] |
| 10⁻³ | 0.11 | 91.2 | [3] |
Experimental Protocols
Protocol 1: General Synthesis of N-propargylindole-1,2,3-triazole Derivatives via CuAAC
This protocol describes a general method for the copper-catalyzed azide-alkyne cycloaddition reaction between an N-propargylindole and an organic azide.
Materials:
-
N-propargylindole derivative
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-BuOH and water (1:1), or DMF)
-
Nitrogen or Argon gas
-
Reaction vial
-
Stirring apparatus
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the N-propargylindole derivative (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in the chosen solvent to achieve a final concentration of 1-10 mM.
-
Degassing: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Preparation: In a separate tube, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water. Prepare a solution of CuSO₄·5H₂O (0.05 equivalents) in water.
-
Reaction Initiation: To the stirred reaction mixture, add the CuSO₄·5H₂O solution followed by the sodium ascorbate solution. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 1,2,3-triazole derivative.[1][4]
Protocol 2: Bioconjugation of a Peptide with N-propargylindole
This protocol outlines a two-step process for labeling a peptide with an N-propargylindole derivative. First, the peptide is functionalized with an azide group, and then it is conjugated to the N-propargylindole via CuAAC.
Stage 1: Azide Functionalization of the Peptide
This can be achieved by either incorporating an azide-containing unnatural amino acid during solid-phase peptide synthesis or by post-synthetically modifying a reactive side chain (e.g., lysine) with an azide-containing reagent.
Stage 2: CuAAC Reaction with N-propargylindole
Materials:
-
Azide-functionalized peptide
-
N-propargylindole derivative
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Desalting column or HPLC for purification
Procedure:
-
Reactant Preparation: Dissolve the azide-functionalized peptide and N-propargylindole (1.5 to 3-fold molar excess over the peptide) in the reaction buffer.
-
Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio.[5] Incubate for a few minutes at room temperature.
-
Reaction Initiation: Add the catalyst premix to the peptide/N-propargylindole mixture. Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.[6]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Upon completion, purify the N-propargylindole-conjugated peptide from the catalyst and excess reagents using a desalting column or by reverse-phase HPLC.[6]
Visualizations
Below are diagrams created using the DOT language to illustrate key concepts and workflows related to the click chemistry applications of N-propargylindole.
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for the bioconjugation of a biomolecule with N-propargylindole.
Caption: Hypothetical signaling pathway inhibited by an N-propargylindole-triazole derivative.
References
- 1. Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of 1,2,3-Triazole Derivatives from N-Propargylindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 1,2,3-triazole derivatives from N-propargylindole via copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloaddition reactions. Additionally, detailed protocols for evaluating the anticancer and antimicrobial activities of the synthesized compounds are included.
Introduction
The fusion of indole and 1,2,3-triazole moieties has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by these hybrid molecules. The indole nucleus is a prevalent scaffold in numerous pharmaceuticals, while the 1,2,3-triazole ring, readily accessible through "click chemistry," offers improved metabolic stability and hydrogen bonding capabilities. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) are the most prominent methods for the synthesis of 1,2,3-triazoles, yielding 1,4- and 1,5-disubstituted regioisomers, respectively. This document outlines the synthetic protocols for both methodologies starting from N-propargylindole and provides procedures for the biological evaluation of the resulting derivatives.
Data Presentation
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of N-Propargylindoles with Various Azides
The following table summarizes the reaction conditions and yields for the synthesis of 1,4-disubstituted 1,2,3-triazoles from 2-aryl-1-(prop-2-ynyl)-1H-indole-3-carbaldehydes and various aryl azides.[1]
| Entry | N-Propargylindole Derivative | Aryl Azide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Phenyl-1-(prop-2-ynyl)-1H-indole-3-carbaldehyde | Phenyl azide | CuSO₄·5H₂O (10) / Sodium Ascorbate (20) | t-BuOH/H₂O (1:1) | RT | 5 | 92 |
| 2 | 2-Phenyl-1-(prop-2-ynyl)-1H-indole-3-carbaldehyde | 4-Methylphenyl azide | CuSO₄·5H₂O (10) / Sodium Ascorbate (20) | t-BuOH/H₂O (1:1) | RT | 6 | 88 |
| 3 | 2-Phenyl-1-(prop-2-ynyl)-1H-indole-3-carbaldehyde | 4-Methoxyphenyl azide | CuSO₄·5H₂O (10) / Sodium Ascorbate (20) | t-BuOH/H₂O (1:1) | RT | 5 | 90 |
| 4 | 2-Phenyl-1-(prop-2-ynyl)-1H-indole-3-carbaldehyde | 4-Chlorophenyl azide | CuSO₄·5H₂O (10) / Sodium Ascorbate (20) | t-BuOH/H₂O (1:1) | RT | 7 | 85 |
| 5 | 2-(4-Chlorophenyl)-1-(prop-2-ynyl)-1H-indole-3-carbaldehyde | Phenyl azide | CuSO₄·5H₂O (10) / Sodium Ascorbate (20) | t-BuOH/H₂O (1:1) | RT | 6 | 87 |
| 6 | 2-(4-Chlorophenyl)-1-(prop-2-ynyl)-1H-indole-3-carbaldehyde | 4-Methylphenyl azide | CuSO₄·5H₂O (10) / Sodium Ascorbate (20) | t-BuOH/H₂O (1:1) | RT | 7 | 83 |
| 7 | 2-(4-Methylphenyl)-1-(prop-2-ynyl)-1H-indole-3-carbaldehyde | Phenyl azide | CuSO₄·5H₂O (10) / Sodium Ascorbate (20) | t-BuOH/H₂O (1:1) | RT | 5 | 91 |
| 8 | 2-(4-Methylphenyl)-1-(prop-2-ynyl)-1H-indole-3-carbaldehyde | 4-Chlorophenyl azide | CuSO₄·5H₂O (10) / Sodium Ascorbate (20) | t-BuOH/H₂O (1:1) | RT | 8 | 80 |
Note: The yields reported are for the isolated products.
Experimental Protocols
Synthesis of 1,4-Disubstituted 1,2,3-Triazole Derivatives via CuAAC
This protocol is a general procedure for the copper-catalyzed cycloaddition of N-propargylindoles and organic azides.
Materials:
-
N-propargylindole derivative
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the N-propargylindole derivative (1.0 mmol) and the organic azide (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
To this solution, add copper(II) sulfate pentahydrate (0.1 mmol, 10 mol%).
-
Add sodium ascorbate (0.2 mmol, 20 mol%) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Synthesis of 1,5-Disubstituted 1,2,3-Triazole Derivatives via RuAAC
This protocol provides a general method for the ruthenium-catalyzed cycloaddition to selectively synthesize 1,5-disubstituted 1,2,3-triazoles.
Materials:
-
N-propargylindole derivative
-
Organic azide
-
[CpRuCl(PPh₃)₂] or [CpRuCl(cod)]
-
Anhydrous toluene or 1,2-dichloroethane (DCE)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the N-propargylindole derivative (1.0 mmol) and the organic azide (1.1 mmol).
-
Add the ruthenium catalyst, such as [CpRuCl(PPh₃)₂] or [CpRuCl(cod)], (0.02-0.05 mmol, 2-5 mol%).
-
Add anhydrous toluene or DCE (10 mL) via syringe.
-
Heat the reaction mixture to 60-80 °C and stir. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the 1,5-disubstituted 1,2,3-triazole product.
Protocol for MTT Assay for Anticancer Activity
This protocol details the procedure for evaluating the in vitro anticancer activity of the synthesized triazole derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized triazole compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized triazole compounds in complete medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol for Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of the synthesized triazole derivatives against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Synthesized triazole compounds dissolved in DMSO (stock solutions)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
From a fresh culture of the microorganism on an agar plate, pick a few colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm using a microplate reader.
-
Mandatory Visualizations
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Mechanism.
Caption: Experimental Workflow from Synthesis to Biological Evaluation.
References
Application Notes and Protocols: Intramolecular Cyclization of N-Propargylindoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intramolecular cyclization reactions of N-propargylindoles, a powerful strategy for the synthesis of diverse nitrogen-containing heterocyclic compounds. The resulting fused-indole scaffolds, such as pyrrolo[1,2-a]indoles and carbazoles, are prevalent in biologically active molecules and serve as key building blocks in drug discovery programs. This document details various catalytic systems, provides step-by-step experimental protocols, and presents quantitative data to guide reaction optimization.
Introduction to Intramolecular Cyclization of N-Propargylindoles
Intramolecular cyclization of N-propargylindoles is a versatile and atom-economical method for constructing complex heterocyclic systems. This reaction class has been extensively studied, with various catalytic systems developed to promote the formation of new carbon-carbon and carbon-heteroatom bonds. The choice of catalyst and reaction conditions can selectively yield different fused-ring systems, making it a highly valuable tool in synthetic organic chemistry.
The general transformation involves the activation of the propargyl group, followed by a nucleophilic attack from the indole ring, typically at the C2 or C3 position. This process leads to the formation of five- or six-membered rings fused to the indole core.
Key advantages of this methodology include:
-
Access to Privileged Scaffolds: The products, such as pyrrolo[1,2-a]indoles, are common motifs in natural products and pharmaceuticals with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
-
High Atom Economy: The intramolecular nature of the reaction often leads to high atom economy, minimizing waste.
-
Catalytic Control: The use of various catalysts, including gold, copper, and photoredox catalysts, allows for control over the reaction pathway and the selective formation of desired products.
Catalytic Systems and Reaction Mechanisms
Several catalytic systems have been successfully employed for the intramolecular cyclization of N-propargylindoles. The choice of catalyst dictates the reaction mechanism and, consequently, the structure of the final product.
Gold-Catalyzed Cyclization
Gold catalysts, particularly Au(I) and Au(III) salts, are highly effective in activating the alkyne moiety of N-propargylindoles towards nucleophilic attack. The reaction typically proceeds through a 6-exo-dig or 7-endo-dig cyclization pathway. The regioselectivity can be influenced by the substitution pattern on the alkyne and the indole ring. For instance, gold-catalyzed cyclization of terminal alkynes often affords the 6-exo-dig cyclization product.[1]
Reaction Mechanism Workflow:
Caption: Gold-catalyzed cyclization workflow.
Copper- and Visible-Light-Catalyzed Radical Cyclization
A dual catalytic system employing a copper salt and a photosensitizer under visible light irradiation provides an efficient method for the tandem radical cyclization of N-propargylindoles. This approach often involves the reaction with external radical precursors, such as acyl chlorides or cyclic ethers, to generate functionalized pyrrolo[1,2-a]indoles. The reaction proceeds through a cascade of radical addition, cyclization, and oxidation steps.[2]
Reaction Mechanism Workflow:
Caption: Visible-light-catalyzed radical cyclization workflow.
Data Presentation: Substrate Scope and Yields
The following tables summarize the quantitative data for selected intramolecular cyclization reactions of N-propargylindoles, providing a comparison of different catalytic systems and substrate scopes.
Table 1: Gold-Catalyzed Intramolecular Cyclization of N-Propargylindoles
| Entry | N-Propargylindole Substrate (R1, R2) | Catalyst | Solvent | Time (h) | Yield (%) | Product | Reference |
| 1 | H, Ph | AuCl3 (5 mol%) | DCE | 2 | 92 | 1-phenyl-9H-pyrrolo[1,2-a]indole | [3] |
| 2 | 5-Me, Ph | AuCl3 (5 mol%) | DCE | 2 | 90 | 6-methyl-1-phenyl-9H-pyrrolo[1,2-a]indole | [3] |
| 3 | 5-Cl, Ph | AuCl3 (5 mol%) | DCE | 3 | 88 | 6-chloro-1-phenyl-9H-pyrrolo[1,2-a]indole | [3] |
| 4 | H, 4-MeC6H4 | AuCl3 (5 mol%) | DCE | 2 | 95 | 1-(p-tolyl)-9H-pyrrolo[1,2-a]indole | [3] |
| 5 | H, 4-ClC6H4 | AuCl3 (5 mol%) | DCE | 3 | 85 | 1-(4-chlorophenyl)-9H-pyrrolo[1,2-a]indole | [3] |
Table 2: Visible-Light-Catalyzed Radical Cyclization with Acyl Chlorides
| Entry | N-Propargylindole Substrate (R1) | Acyl Chloride (R2) | Photocatalyst | Base | Time (h) | Yield (%) | Product | Reference |
| 1 | H | PhCOCl | Ir(ppy)3 | Et3N | 24 | 85 | 2-benzoyl-9H-pyrrolo[1,2-a]indole | [4] |
| 2 | 5-Me | PhCOCl | Ir(ppy)3 | Et3N | 24 | 82 | 2-benzoyl-6-methyl-9H-pyrrolo[1,2-a]indole | [4] |
| 3 | H | 4-MeC6H4COCl | Ir(ppy)3 | Et3N | 24 | 88 | 2-(4-methylbenzoyl)-9H-pyrrolo[1,2-a]indole | [4] |
| 4 | H | MeCOCl | Ir(ppy)3 | Et3N | 24 | 75 | 2-acetyl-9H-pyrrolo[1,2-a]indole | [4] |
| 5 | H | c-C6H11COCl | Ir(ppy)3 | Et3N | 24 | 78 | 2-(cyclohexanecarbonyl)-9H-pyrrolo[1,2-a]indole | [4] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of N-propargylindoles and their subsequent intramolecular cyclization.
General Protocol for the Synthesis of N-Propargylindoles
This procedure describes a general method for the N-propargylation of indoles using propargyl bromide.
Experimental Workflow:
Caption: General workflow for the synthesis of N-propargylindoles.
Materials:
-
Indole (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv) or Potassium carbonate (2.0 equiv)
-
Propargyl bromide (80% in toluene, 1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of indole (1.0 equiv) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add propargyl bromide (1.5 equiv) dropwise.
-
Let the reaction warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired N-propargylindole.
Protocol for Gold-Catalyzed Intramolecular Cyclization
This protocol details the gold-catalyzed cyclization of an N-propargylindole to a pyrrolo[1,2-a]indole.
Procedure:
-
To a solution of N-propargylindole (1.0 equiv) in 1,2-dichloroethane (DCE) (0.1 M), add gold(III) chloride (AuCl3, 0.05 equiv).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield the pure pyrrolo[1,2-a]indole derivative.
Protocol for Visible-Light-Catalyzed Radical Cyclization
This protocol describes the synthesis of a 2-acyl-9H-pyrrolo[1,2-a]indole via a visible-light-induced radical cyclization.[4]
Materials:
-
N-propargylindole (1.0 equiv)
-
Acyl chloride (3.0 equiv)
-
fac-Ir(ppy)3 (1 mol%)
-
Triethylamine (Et3N) (3.0 equiv)
-
Acetonitrile (CH3CN) (0.1 M)
-
Blue LED lamp (e.g., 5W)
Procedure:
-
In a Schlenk tube, combine N-propargylindole (1.0 equiv), acyl chloride (3.0 equiv), fac-Ir(ppy)3 (0.01 equiv), and triethylamine (3.0 equiv).
-
Add acetonitrile to achieve a concentration of 0.1 M.
-
Degas the reaction mixture by three freeze-pump-thaw cycles and backfill with argon.
-
Irradiate the stirred reaction mixture with a blue LED lamp at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain the desired 2-acyl-9H-pyrrolo[1,2-a]indole.
Applications in Drug Development
The fused-indole scaffolds synthesized through these methods are of significant interest in drug development due to their diverse biological activities. For instance, carbazole derivatives have been shown to act as inhibitors of the STAT3 signaling pathway, which is implicated in cancer cell proliferation and survival.[5] Pyrrolo[1,2-a]indole derivatives have been investigated as kinase inhibitors, including targeting VEGFR, for their potential as anti-cancer agents.[1][6]
Signaling Pathway Diagram: Inhibition of STAT3 by a Carbazole Derivative
Caption: Inhibition of the JAK-STAT3 signaling pathway by a carbazole derivative.
These application notes provide a starting point for researchers interested in utilizing intramolecular cyclization reactions of N-propargylindoles. The provided protocols and data should facilitate the synthesis and exploration of novel heterocyclic compounds for various applications, particularly in the field of medicinal chemistry.
References
- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 2. Copper- and Visible-Light-Catalyzed Cascade Radical Cyclization of N-Propargylindoles with Cyclic Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives with Pyrazole and Pyrrole Rings: Synthesis of Pyrazolodiazepinoindole, Pyrazolopyrazinoindole, and Pyrrolopyrazinoindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visible Light-Catalyzed Cascade Radical Cyclization of N-Propargylindoles with Acyl Chlorides for the Synthesis of 2-Acyl-9 H-pyrrolo[1,2- a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new N-alkylcarbazole derivatives as STAT3 inhibitors: preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pyrazino[1,2-a]indoles from 1-(prop-2-yn-1-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the synthesis of the pyrazino[1,2-a]indole scaffold, a tricyclic aromatic nucleus with significant potential in medicinal chemistry. The synthesis originates from the readily accessible starting material, 1-(prop-2-yn-1-yl)-1H-indole. Pyrazino[1,2-a]indoles are recognized as valuable pharmacophores in the development of therapeutic agents for a range of diseases, including neuropsychiatric, autoimmune, infectious, and cancerous conditions.[1][2] This guide will focus on the intramolecular cyclization of 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles, a key strategy for constructing the pyrazino C-ring. Methodologies utilizing various catalytic systems, including metal-catalyzed and metal-free conditions, will be presented.
Introduction
The pyrazino[1,2-a]indole unit is a heterocyclic compound formed by the fusion of an indole and a pyrazine ring.[2][3] The versatility of this scaffold has led to its investigation in various drug discovery programs. Structural modifications, particularly to the pyrazine ring, have yielded derivatives with diverse biological activities. For instance, (3,4-dihydro)pyrazino[1,2-a]indoles have shown efficacy at melatonin and adenosine receptors, while (3,4-dihydro)-pyrazino[1,2-a]indol-1-ones have been studied for their anti-viral and anti-allergenic properties.[1][3]
The synthesis of pyrazino[1,2-a]indoles is often achieved through the cyclization of an indole precursor bearing a nucleophile on the indole nitrogen that can react with a functional group at the C2 position of the indole ring.[2][3] One effective strategy involves the intramolecular cyclization of 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles. This approach takes advantage of the reactivity of the alkyne moiety, which can be activated by various catalysts to undergo cyclization and form the desired pyrazine ring.
Data Presentation: Catalytic Systems for Intramolecular Cyclization
The following table summarizes various catalytic systems and conditions reported for the synthesis of pyrazino[1,2-a]indoles via the intramolecular cyclization of 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles.
| Catalyst/Reagent | Solvent | Conditions | Product Type | Reference |
| AuCl₃ | - | Triple bond activation | Pyrazino[1,2-a]indole | [1][2] |
| Ni(OAc)₂ / Hydroxylamine | - | - | Pyrazino[1,2-a]indole | [1][2] |
| NaH | DMF | - | Pyrazino[1,2-a]indole | [1][2] |
| NH₃ | MeOH | - | Pyrazino[1,2-a]indole | [1][2] |
| DBU | - | Microwave irradiation | Pyrazino[1,2-a]indole | [1][2] |
| Zn(OTf)₂ | Toluene | 100 °C | Indole derivatives | [4] |
Experimental Protocols
Protocol 1: Synthesis of the Starting Material: this compound-2-carbonitrile
This protocol describes the synthesis of a key precursor, this compound-2-carbonitrile, which can then be used in subsequent cyclization reactions.
Materials:
-
Indole-2-carbonitrile
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Propargyl bromide (80% in toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Argon gas
Procedure:
-
In a two-necked round-bottom flask under an argon atmosphere, suspend sodium hydride (1.3 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of indole-2-carbonitrile (1 equivalent) in anhydrous DMF dropwise to the cooled suspension.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of propargyl bromide (1.3 equivalents) in anhydrous DMF dropwise.
-
Let the reaction proceed at room temperature for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography to obtain this compound-2-carbonitrile.[5][6]
Protocol 2: General Procedure for Gold-Catalyzed Intramolecular Cyclization
This protocol provides a general method for the cyclization of 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles to form the pyrazino[1,2-a]indole core, using a gold catalyst as a triple bond activator.
Materials:
-
2-Substituted-1-(prop-2-yn-1-yl)-1H-indole (e.g., this compound-2-carbonitrile)
-
Gold(III) chloride (AuCl₃)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Argon gas
Procedure:
-
Dissolve the 2-substituted-1-(prop-2-yn-1-yl)-1H-indole (1 equivalent) in an anhydrous solvent under an argon atmosphere.
-
Add a catalytic amount of AuCl₃ (e.g., 1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion of the reaction, quench the reaction with a suitable reagent if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired pyrazino[1,2-a]indole derivative.
Mandatory Visualizations
Experimental Workflow for Pyrazino[1,2-a]indole Synthesis
Caption: Synthetic workflow for pyrazino[1,2-a]indoles.
Logical Relationship of Synthetic Steps
Caption: Key steps in pyrazino[1,2-a]indole synthesis.
References
- 1. Synthesis and Biological Activities of Pyrazino[1,2-<i>a</i>]indole and Pyrazino[1,2-<i>a</i>]indol-1-one Derivatives - ProQuest [proquest.com]
- 2. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Zn(OTf)2-Catalyzed Cyclization of Proparyl Alcohols with Anilines, Phenols, and Amides for Synthesis of Indoles, Benzofurans, and Oxazoles through Different Annulation Mechanisms [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-(prop-2-yn-1-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 1-(prop-2-yn-1-yl)-1H-indole, a versatile building block in medicinal chemistry and materials science. The terminal alkyne functionality of the propargyl group serves as a key reactive handle for the construction of complex molecular architectures. The indole scaffold itself is a privileged structure in numerous biologically active compounds.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] These reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Key examples include the Sonogashira, Heck, Suzuki, and Stille reactions, each offering a unique pathway for molecular elaboration.
The substrate, this compound, possesses a terminal alkyne which is particularly amenable to Sonogashira coupling. Other palladium-catalyzed transformations can also be envisaged, expanding its synthetic utility.
Sonogashira Coupling
The Sonogashira reaction is a highly reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[4]
Applications
The products of Sonogashira coupling with this compound, which are 1,3-disubstituted propargyl indole derivatives, are valuable intermediates in the synthesis of various heterocyclic compounds and have been explored for their potential in medicinal chemistry. For instance, derivatives of 1-(3-phenylprop-2-yn-1-yl)-1H-indole-2-carbonitrile have been synthesized using this methodology.
Data Presentation
| Entry | Aryl Halide | Catalyst | Co-catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Chlorobenzonitrile | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 90 | |
| 2 | 4-Iodonitrobenzene | Pd(OAc)₂ | None | Dabco | DMF | >95 | [5] |
| 3 | 2-Iodoaniline | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | 89 | [6] |
| 4 | 2-Iodobenzonitrile | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 64 | |
| 5 | 2-Iodoanisole | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 71 |
Experimental Protocol: Sonogashira Coupling of this compound with 4-Chlorobenzonitrile
Materials:
-
This compound (1.0 equiv)
-
4-Chlorobenzonitrile (1.2 equiv)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, 4-chlorobenzonitrile, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF via syringe, followed by triethylamine.
-
Seal the flask and stir the reaction mixture at room temperature for 3-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(3-(4-cyanophenyl)prop-2-yn-1-yl)-1H-indole.
Reaction Workflow
Caption: Experimental workflow for the Sonogashira coupling reaction.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene, catalyzed by a palladium complex.[7] While the terminal alkyne of this compound is not a typical Heck substrate, related palladium-catalyzed reactions of alkynes with aryl halides can lead to the formation of trisubstituted alkenes.
Applications
The products of a Heck-type reaction with this compound would be highly substituted allylic indole derivatives, which are of interest in the synthesis of complex natural products and pharmaceuticals.
Data Presentation
| Entry | Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 83 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂/PPh₃ | Et₃N | Acetonitrile | 95 |
| 3 | 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat® 40 | AcONa | DMF | ~70-80 |
| 4 | 4-Iodoanisole | 1-Octene | Pd(OAc)₂ | NaOAc | DMF | 75 |
Experimental Protocol: Heck-Type Reaction of this compound with Iodobenzene
Materials:
-
This compound (1.0 equiv)
-
Iodobenzene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, dissolve Pd(OAc)₂ and PPh₃ in anhydrous DMF under an inert atmosphere.
-
Add this compound, iodobenzene, and K₂CO₃.
-
Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Reaction Mechanism
References
- 1. Suzuki-Kupplung – Wikipedia [de.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira-Kupplung – Wikipedia [de.wikipedia.org]
- 6. Heck-Reaktion – Wikipedia [de.wikipedia.org]
- 7. Suzuki-Miyaura-Kreuzkupplungsreaktion [fishersci.de]
N-Propargylindole: A Versatile Scaffold for the Synthesis of Bioactive Compounds
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-propargylindole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of the propargyl group, a terminal alkyne, provides a versatile handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward and efficient linkage of the indole core to a wide array of functional molecules, leading to the rapid generation of diverse compound libraries for biological screening. Furthermore, the N-propargyl moiety itself is a key pharmacophore in several known enzyme inhibitors. These application notes provide an overview of the synthesis of N-propargylindole and its derivatives, with detailed protocols for their use in creating bioactive compounds, particularly enzyme inhibitors and potential anticancer agents.
Synthesis of N-Propargylindole Derivatives
The introduction of a propargyl group onto the nitrogen atom of an indole ring is a fundamental step in utilizing this scaffold. This is typically achieved through a direct N-alkylation reaction. Subsequent modifications, such as the CuAAC reaction, can then be employed to build more complex and functionally diverse molecules.
Key Synthetic Transformations
Two key reactions are highlighted in the synthesis of bioactive compounds from N-propargylindole:
-
N-Propargylation of Indole: The direct alkylation of the indole nitrogen with a propargyl halide.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The reaction of the terminal alkyne of N-propargylindole with an azide to form a stable 1,2,3-triazole ring.
Bioactive Applications of N-Propargylindole Derivatives
The N-propargylindole scaffold has been explored for a range of biological activities, primarily focusing on enzyme inhibition relevant to neurodegenerative diseases and as a precursor for potential anticancer agents.
Enzyme Inhibition
The N-propargyl group is a known pharmacophore in inhibitors of monoamine oxidases (MAOs), enzymes implicated in the pathophysiology of Parkinson's and Alzheimer's diseases. Derivatives of N-propargylindoles and structurally related N-propargyloxindoles have shown potent and selective inhibitory activity against both monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE), another key target in Alzheimer's disease therapy.[1]
Quantitative Data on Enzyme Inhibition by N-Propargyl Oxindole Derivatives
| Compound | Target Enzyme | IC50 | Reference |
| N-propargyl-3-aminooxindole derivative | BuChE | 27 nM | [1] |
| N-propargyl-3-aminooxindole derivative | BuChE | < 1 µM | [1] |
| N-propargyl-3-aminooxindole derivative | MAO-A | Weak Inhibition | [1] |
| N-propargyl-3-aminooxindole derivative | MAO-B | Weak Inhibition | [1] |
Anticancer Activity
The 1,2,3-triazole moiety, formed via the click reaction of N-propargylindoles, is a common feature in compounds with demonstrated anticancer properties.[2][3] While direct anticancer data for N-propargylindole-triazole conjugates is emerging, the synthesis of such compounds is a promising strategy for the development of novel anticancer agents. The triazole core is known to be a stable and biocompatible linker that can position the indole scaffold and another pharmacophore to interact with biological targets in cancer cells.[3]
Anticancer Activity of Representative Triazole Derivatives
| Compound Class | Cancer Cell Line | Activity (IC50 or % inhibition) | Reference |
| 1,2,3-Triazole Derivative | Leukemia K-562 | 21.47% Growth | [2] |
| 1,2,3-Triazole Derivative | Melanoma SK-MEL-5 | 23.91% Growth | [2] |
| 1,2,3-Triazole-Phosphonate Derivative | HT-1080 (Fibrosarcoma) | 15.13 µM | [3] |
| 1,2,3-Triazole-Phosphonate Derivative | A-549 (Lung Carcinoma) | 21.25 µM | [3] |
| 1,2,3-Triazole-Phosphonate Derivative | MCF-7 (Breast Adenocarcinoma) | 18.06 µM | [3] |
| 1,2,3-Triazole-Phosphonate Derivative | MDA-MB-231 (Breast Adenocarcinoma) | 16.32 µM | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-formyl-N-propargylpyrrole (A representative N-propargyl heterocycle)
This protocol describes the N-propargylation of 2-formylpyrrole, which can be adapted for indole.
Materials:
-
2-formylpyrrole
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-formylpyrrole in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH) portion-wise to the stirred solution.
-
After the addition of NaH is complete, add propargyl bromide dropwise to the reaction mixture at 0 °C.
-
Continue stirring the reaction at 0 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-formyl-N-propargylpyrrole.[4]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of N-Propargylindole with Benzyl Azide
This protocol provides a general procedure for the "click" reaction between an N-propargylated indole and an azide.
Materials:
-
N-propargylindole derivative (1.0 equivalent)
-
Benzyl azide (1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.5 equivalents)
-
Sodium ascorbate (1.0 equivalent)
-
Ethanol
-
Distilled water
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stirring bar
Procedure:
-
In a reaction vessel, dissolve the N-propargylindole derivative and benzyl azide in ethanol.
-
In a separate vessel, dissolve copper(II) sulfate pentahydrate and sodium ascorbate in distilled water.
-
Add the aqueous solution of copper sulfate and sodium ascorbate to the ethanolic solution of the alkyne and azide.
-
Stir the resulting biphasic mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the 1,4-disubstituted 1,2,3-triazole derivative.[2]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Derivatization of 1-(prop-2-yn-1-yl)-1H-indole for Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds. Its unique electronic properties and ability to participate in various biological interactions make it an attractive starting point for drug design. The introduction of a propargyl group at the N1 position to form 1-(prop-2-yn-1-yl)-1H-indole creates a highly versatile synthetic handle. The terminal alkyne functionality allows for a range of efficient and specific chemical modifications, enabling the rapid generation of diverse molecular libraries for biological screening. This document outlines key derivatization strategies, provides detailed experimental protocols, and summarizes the medicinal chemistry applications of the resulting compounds.
Key Derivatization Strategies
The terminal alkyne of this compound is amenable to several powerful coupling and cyclization reactions. The three primary strategies explored for generating medicinally relevant compounds are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira Cross-Coupling, and Intramolecular Cyclization.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prominent derivatization method for this scaffold is the CuAAC reaction, a cornerstone of "click chemistry".[1][2] This reaction joins the terminal alkyne of the indole with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[2] The reaction is highly efficient, regioselective, and tolerates a wide range of functional groups, making it ideal for creating large libraries of drug-like molecules.[3] The resulting triazole ring is not just a linker; it is a valuable pharmacophore that can engage in hydrogen bonding and dipole interactions with biological targets.
Biological Activity of Triazole-Indole Hybrids: Numerous studies have demonstrated the potent biological activities of these hybrids, particularly in oncology.
| Compound Class | Target / Cell Line | Activity (IC₅₀) | Reference |
| Indole-Thiadiazole-Triazole Hybrids | A549 (Lung), K562 (Leukemia) | 10-120 nM | [4] |
| Spirooxindole-Pyrazole Hybrids | MCF-7 (Breast), Hep-G2 (Liver) | 0.189 - 1.04 µM | [5] |
| Indole-2-Carboxamide Hybrids | Panc-1, MCF-7, HT-29, A-549 | Varied µM range | [6] |
| Combretastatin-Indole Hybrids | A549, HeLa, MCF-7, etc. | 0.3 - 9 nM | [5] |
Sonogashira Cross-Coupling
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides.[7][8] This reaction is highly effective for forming C(sp)-C(sp²) bonds, allowing for the direct attachment of various aromatic or heteroaromatic moieties to the indole scaffold via the propargyl linker.[9] This strategy is valuable for exploring structure-activity relationships (SAR) by introducing diverse substituents that can modulate the compound's steric and electronic properties.[10]
Biological Activity of Arylalkyne-Indole Derivatives: Derivatives synthesized via Sonogashira coupling have shown promise, particularly in the development of enzyme inhibitors and anticancer agents.
| Compound Class | Target / Cell Line | Activity (Yield) | Reference |
| Substituted 1-(3-phenylprop-2-yn-1-yl)-1H-indole-2-carbonitriles | Anticancer precursors | 64-90% Yield | [10] |
| 1-(3-(4-Chlorophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | Anticancer precursor | 90% Yield | [10] |
| 1-(3-(p-Tolyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | Anticancer precursor | 70% Yield | [10] |
Intramolecular Cyclization
The propargyl indole scaffold can be designed to undergo intramolecular cyclization, a powerful strategy for constructing complex, fused polycyclic systems from simple linear precursors.[11] For example, a 2-amino-substituted propargyl indole can cyclize to form novel indole-fused heterocycles.[12][13] These rigid, conformationally constrained structures are of great interest in drug discovery as they can lead to enhanced binding affinity and selectivity for a specific biological target.[14][15]
Biological Activity of Fused Indole Derivatives: These complex scaffolds often exhibit potent and selective biological activities.
| Compound Class | Target / Cell Line | Activity | Reference |
| Pyrazino[1,2-a]indoles | Anticancer, Neuropsychiatric | Active, various targets | [16] |
| Tetrahydropyrano[3,4-b]indoles | Anticancer precursors | Good yields | [14] |
| Tert-butyl((1H-indol-2-yl)methyl)carbamate | Anticancer precursor | 28% Yield | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-alkylation of indole with propargyl bromide to furnish the starting material.
Materials:
-
1H-Indole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.1 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 1H-indole (1.0 eq) in DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add propargyl bromide (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with Et₂O (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., Hexanes/Ethyl Acetate gradient) to yield this compound as a solid.[10]
Protocol 2: General Procedure for CuAAC (Click Reaction)
This protocol outlines a typical procedure for the copper-catalyzed cycloaddition of an azide to this compound.[1][17][18]
Materials:
-
This compound (1.0 eq)
-
Organic azide (R-N₃, 1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 - 0.10 eq)
-
Sodium ascorbate (0.15 - 0.30 eq)
-
Solvent system (e.g., t-BuOH/H₂O 1:1, or DMF)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve this compound and the organic azide in the chosen solvent system.
-
In a separate vial, dissolve CuSO₄·5H₂O in a minimal amount of water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the addition of sodium ascorbate (as a solid or freshly prepared aqueous solution).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. Reactions are typically complete within 1-24 hours.
-
Once the reaction is complete, dilute with water and extract with EtOAc or DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 1,2,3-triazole derivative.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol provides a general method for the coupling of this compound with an aryl halide.[19][20]
Materials:
-
This compound (1.2 eq)
-
Aryl halide (e.g., aryl iodide or bromide, 1.0 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2-3 eq)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To an oven-dried flask under a nitrogen atmosphere, add the aryl halide, palladium catalyst, and CuI.
-
Add the anhydrous solvent, followed by the amine base.
-
Add this compound to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).
-
Once complete, cool the reaction to room temperature and dilute with a solvent like Et₂O or EtOAc.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the coupled product.[19]
Protocol 4: General Procedure for In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the anticancer activity of the synthesized derivatives by measuring cell viability.[21][22][23]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized indole derivative (dissolved in DMSO to make a stock solution)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[22]
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[23]
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[21]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. mdpi.com [mdpi.com]
- 13. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jenabioscience.com [jenabioscience.com]
- 19. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tandem Radical Cyclization for 9H-pyrrolo[1,2-a]indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9H-pyrrolo[1,2-a]indole scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including antitumor, antiparasitic, and anti-HIV properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of substituted 9H-pyrrolo[1,2-a]indoles via a tandem radical cyclization of 1-(prop-2-yn-1-yl)-1H-indoles. The described method, developed by Tang and coworkers, utilizes a sodium iodide-catalyzed cascade radical addition/cyclization/isomerization process, offering an efficient and direct route to 2-sulfonated 9H-pyrrolo[1,2-a]indoles.[2] These sulfonated products are of particular interest as the sulfonyl group is a key pharmacophore in many therapeutic agents.
Application Notes
The tandem radical cyclization approach offers a robust and versatile method for the synthesis of a variety of 2-sulfonated 9H-pyrrolo[1,2-a]indoles. This strategy is initiated by the formation of a sulfonyl radical from readily available sulfonyl hydrazides in the presence of an oxidant. The subsequent radical addition to the alkyne moiety of the 1-(prop-2-yn-1-yl)-1H-indole, followed by an intramolecular cyclization and isomerization, leads to the desired tricyclic product.
Key Advantages:
-
Operational Simplicity: The reaction is a one-pot procedure using a simple catalyst and oxidant.
-
Broad Substrate Scope: The protocol is tolerant of a wide range of functional groups on both the indole ring and the sulfonyl hydrazide, allowing for the generation of a diverse library of compounds.
-
High Efficiency: The reaction generally provides moderate to good yields of the desired products.
-
Pharmacological Relevance: The resulting 2-sulfonated 9H-pyrrolo[1,2-a]indoles are valuable scaffolds for drug discovery, particularly in the development of novel anticancer agents.
Experimental Workflow
Caption: General experimental workflow for the synthesis of 2-sulfonated 9H-pyrrolo[1,2-a]indoles.
Detailed Experimental Protocol
This protocol is adapted from the work of Tang and colleagues.[2]
Materials:
-
This compound (1.0 equiv)
-
Sulfonyl hydrazide (2.0 equiv)
-
Sodium Iodide (NaI) (0.3 equiv)
-
tert-Butyl hydroperoxide (TBHP, 70% in water) (3.0 equiv)
-
1,2-Dichloroethane (DCE) (0.1 M)
Procedure:
-
To a sealed reaction tube, add the this compound (0.2 mmol, 1.0 equiv), sulfonyl hydrazide (0.4 mmol, 2.0 equiv), and sodium iodide (9.0 mg, 0.06 mmol, 0.3 equiv).
-
Add 1,2-dichloroethane (2.0 mL).
-
To the resulting mixture, add tert-butyl hydroperoxide (70% in water, 0.6 mmol, 3.0 equiv) dropwise at room temperature.
-
Seal the tube and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-sulfonated 9H-pyrrolo[1,2-a]indole.
Data Presentation: Substrate Scope
The following table summarizes the yields for a selection of synthesized 2-sulfonated 9H-pyrrolo[1,2-a]indoles, demonstrating the versatility of this protocol.
| Entry | R¹ (Indole Substituent) | R² (Alkyne Substituent) | Ar (Sulfonyl Group) | Product | Yield (%) |
| 1 | H | H | 4-Me-C₆H₄ | 3a | 78 |
| 2 | 5-Me | H | 4-Me-C₆H₄ | 3b | 75 |
| 3 | 5-Cl | H | 4-Me-C₆H₄ | 3c | 72 |
| 4 | 5-Br | H | 4-Me-C₆H₄ | 3d | 70 |
| 5 | 7-Me | H | 4-Me-C₆H₄ | 3e | 68 |
| 6 | H | Ph | 4-Me-C₆H₄ | 3f | 65 |
| 7 | H | H | C₆H₅ | 3g | 76 |
| 8 | H | H | 4-Cl-C₆H₄ | 3h | 71 |
| 9 | H | H | 4-Br-C₆H₄ | 3i | 69 |
| 10 | H | H | 2-Naphthyl | 3j | 67 |
Reaction Mechanism
The proposed reaction mechanism involves a radical cascade process.
Caption: Proposed mechanism for the tandem radical cyclization.
The reaction is initiated by the oxidation of the sulfonyl hydrazide by TBHP in the presence of NaI to generate a sulfonyl radical. This radical then adds to the alkyne of the this compound to form a vinyl radical intermediate. A subsequent 5-exo-dig intramolecular cyclization affords a five-membered ring radical intermediate, which is then oxidized to a cationic species. Finally, isomerization of this intermediate yields the stable aromatic 2-sulfonated 9H-pyrrolo[1,2-a]indole.[2]
References
Troubleshooting & Optimization
Optimizing reaction conditions for N-propargylation of indole
Welcome to the technical support center for the N-propargylation of indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-propargylation of indoles?
The primary challenges in the N-propargylation of indoles include:
-
Low Yields: Incomplete reactions or degradation of starting materials can lead to poor yields.[1]
-
Side Reactions: The most prevalent side reaction is C3-propargylation due to the high nucleophilicity of the C3 position of the indole ring.[1][2] In some instances, C2-alkylation may also be observed.
-
Poor Regioselectivity: Achieving selective N-propargylation over C-propargylation can be difficult to control.[1]
-
Substrate Scope Limitations: Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen atom, making the reaction more challenging. Conversely, sterically hindered indoles or propargylating agents can also result in lower yields.[1]
-
Racemization: For asymmetric reactions, racemization of the product can be a significant issue.[2][3]
Q2: How can I improve the regioselectivity of my N-propargylation reaction and avoid C-alkylation?
Several strategies can be employed to favor N-propargylation over C-alkylation:
-
Choice of Base and Solvent: Classical conditions often involve using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).[1][4] This deprotonates the indole nitrogen, forming the more nucleophilic indolate anion which favors N-alkylation.[1][4]
-
Catalyst Systems: Modern catalytic methods offer excellent control over regioselectivity. For instance, a lithium SPINOL phosphate has been used as a chiral catalyst for direct asymmetric N-propargylation.[3][5] Copper-catalyzed systems have also been developed for the enantioselective propargylation of indolines followed by dehydrogenation.[6]
-
Propargylating Agent: The choice of the propargylating agent is crucial. C-alkynyl N,O-acetals have been used successfully as propargylating reagents in conjunction with a lithium SPINOL phosphate catalyst.[3][5] Propargylic esters are suitable for copper-catalyzed reactions with indolines.[6]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation. However, this needs to be optimized for each specific reaction to avoid degradation.[4]
Q3: My reaction is producing a mixture of N- and C3-propargylated products. How can I troubleshoot this?
Observing a mixture of products indicates a competition between the N- and C3-positions of the indole. To address this:
-
Ensure Complete Deprotonation: If using a base, ensure complete deprotonation of the indole N-H. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1][4] Consider using a stronger base or increasing the reaction time for deprotonation.
-
Modify the Catalyst/Ligand: In catalytic systems, the ligand can significantly influence regioselectivity. For example, in copper-catalyzed reactions, different ligands can steer the reaction towards either N- or C3-alkylation.[4]
-
Protect the C3 Position: In some cases, introducing a temporary protecting group at the C3 position can prevent C-alkylation, directing the reaction exclusively to the nitrogen atom.
Q4: What are some suitable starting materials for asymmetric N-propargylation?
For direct asymmetric N-propargylation, indoles and carbazoles can be used as nucleophiles.[3] An alternative two-step approach involves the asymmetric propargylation of indolines followed by an oxidation step to furnish the N-propargylated indole.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or reagents.2. Insufficient reaction temperature or time.3. Poor quality of solvent or reagents (presence of water).4. Steric hindrance from bulky substrates. | 1. Use fresh catalyst and reagents.2. Optimize reaction temperature and monitor the reaction over a longer period.3. Use anhydrous solvents and ensure all reagents are pure.4. Consider using a less hindered substrate or a more reactive propargylating agent. |
| Predominant C3-Propargylation | 1. Incomplete deprotonation of the indole nitrogen.2. Reaction conditions favor C3 attack (e.g., certain Lewis acid catalysts).3. High nucleophilicity of the C3 position of the specific indole substrate. | 1. Use a stronger base (e.g., NaH) and a suitable polar aprotic solvent (e.g., DMF).2. Switch to a catalytic system known to favor N-alkylation (e.g., Lithium SPINOL phosphate).3. Protect the C3 position prior to the propargylation reaction. |
| Formation of Di-propargylated Product | 1. Excess of the propargylating agent.2. High reactivity of the N-propargylated product. | 1. Use a stoichiometric amount or a slight excess of the propargylating agent.2. Add the propargylating agent slowly to the reaction mixture. |
| Low Enantioselectivity (in asymmetric reactions) | 1. Racemization of the product.2. Inappropriate chiral catalyst or ligand.3. Reaction temperature is too high. | 1. Investigate the stability of the product under the reaction conditions.2. Screen different chiral catalysts and ligands.3. Lower the reaction temperature. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Asymmetric N-propargylation of Carbazole with a C-alkynyl N,O-acetal
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (R)-Li[P2] (5) | Toluene | 60 | 24 | 80 | 99 |
| 2 | (S)-Li[P2] (5) | Toluene | 60 | 24 | 78 | 98 |
| 3 | (R)-Li[P1] (5) | Toluene | 60 | 24 | 65 | 95 |
| 4 | (R)-Li[P2] (1) | Toluene | 60 | 48 | 75 | 99 |
| 5 | (R)-Li[P2] (5) | CH2Cl2 | 40 | 24 | 50 | 97 |
| 6 | (R)-Li[P2] (5) | THF | 60 | 24 | 60 | 98 |
Data adapted from a study on direct asymmetric N-propargylation.[5] (R)-Li[P1] and (R)-Li[P2] represent different lithium SPINOL phosphate catalysts.
Table 2: Screening of Chiral Ligands for Cu-Catalyzed Asymmetric Propargylation of Indoline
| Entry | Ligand | Yield (%) | ee (%) |
| 1 | BINAP (L1) | 85 | 60 |
| 2 | Tridentate N-ligand (L2) | 82 | 25 |
| 3 | P,N,N-ligand (L3) | 88 | 70 |
| 4 | P,N,N-ligand (L4) | 90 | 75 |
| 5 | (S)-Ketimine P,N,N-ligand (L5) | 92 | 90 |
Data adapted from a study on the enantioselective N-propargylation of indoles via a two-step sequence.[6]
Experimental Protocols
Protocol 1: General Procedure for Direct Asymmetric N-propargylation of Indoles using a Lithium SPINOL Phosphate Catalyst [3]
To a dried reaction tube are added the indole (0.1 mmol, 1.0 equiv.), the C-alkynyl N,O-acetal (0.12 mmol, 1.2 equiv.), and the chiral lithium SPINOL phosphate catalyst (5 mol%). Anhydrous toluene (1.0 mL) is then added under an inert atmosphere. The mixture is stirred at the specified temperature (e.g., 60 °C) for the indicated time (e.g., 24 hours). After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired N-propargylated indole.
Protocol 2: General Procedure for Enantioselective N-propargylation of Indoles via Cu-catalyzed Propargylation of Indolines and Subsequent Dehydrogenation [6]
-
Step 1: Cu-catalyzed Propargylation of Indoline To a mixture of Cu(OAc)₂·H₂O (5 mol%) and the chiral ligand (5.5 mol%) in anhydrous MeOH (3 mL) is added indoline (1.0 equiv.) and i-Pr₂NEt (1.2 equiv.) under a nitrogen atmosphere. The mixture is stirred at 0 °C for 30 minutes. The propargylic ester (1.1 equiv.) is then added, and the reaction is stirred at 0 °C for 5 hours. Upon completion, the catalyst is removed by filtration.
-
Step 2: Dehydrogenation The methanol solvent from the previous step is evaporated to give the crude N-propargylindoline. This residue is dissolved in CH₂Cl₂ and treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equiv.) at room temperature for 5 minutes. The reaction mixture is then concentrated, and the residue is purified by flash column chromatography on silica gel to yield the optically active N-propargylated indole.
Mandatory Visualization
Caption: Two-step experimental workflow for N-propargylation of indole.
Caption: Troubleshooting logic for low yield in N-propargylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct asymmetric N-propargylation of indoles and carbazoles catalyzed by lithium SPINOL phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. asym.dicp.ac.cn [asym.dicp.ac.cn]
How to prevent C3-alkylation side reactions in indole synthesis
Welcome to the Technical Support Center for Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during indole synthesis, with a specific focus on preventing C3-alkylation.
Troubleshooting Guides
This section provides solutions to common problems encountered during indole synthesis, presented in a question-and-answer format.
Issue 1: My reaction produces a mixture of N-alkylated and C3-alkylated indoles. How can I improve the selectivity for the N-alkylated product?
This is a frequent challenge in indole chemistry due to the nucleophilic nature of both the nitrogen atom and the C3 position. The regioselectivity is influenced by a delicate balance of electronic and steric factors, as well as reaction conditions. Here are several strategies to favor N-alkylation:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role in determining the site of alkylation. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to deprotonate the indole nitrogen, forming the indolide anion, which is more nucleophilic at the nitrogen.[1] The choice of solvent can significantly impact selectivity; for instance, a higher proportion of DMF in a THF/DMF mixture can favor N-alkylation.[2]
-
Reaction Temperature: Increasing the reaction temperature can often favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2] For example, in some cases, raising the temperature to 80 °C has been shown to lead to complete N-alkylation.[1]
-
Use of Protecting Groups: Introducing a bulky protecting group on the indole nitrogen can sterically hinder the C2 and C7 positions, but more importantly, it electronically modifies the indole ring. Electron-withdrawing protecting groups, such as tosyl (Ts) or Boc (tert-butyloxycarbonyl), decrease the nucleophilicity of the indole ring, including the C3 position, and increase the acidity of the N-H proton, thereby promoting N-alkylation upon deprotonation.[2]
-
Catalyst Control: In transition metal-catalyzed reactions, the choice of ligand can dictate the regioselectivity. For instance, in copper-catalyzed hydroamination, different phosphine ligands can be employed to selectively favor either N- or C3-alkylation.[2][3]
Issue 2: My Fischer indole synthesis is yielding significant amounts of C3-alkylated byproducts. What are the likely causes and solutions?
The Fischer indole synthesis is sensitive to reaction conditions, and the formation of C3-alkylated or other side products can be a common issue.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. A strong acid can promote side reactions, including C3-alkylation, especially if the intermediate enamine is sufficiently reactive at the C3 position. It is often necessary to empirically optimize the acid catalyst (e.g., ZnCl₂, polyphosphoric acid, HCl, H₂SO₄).[1]
-
Substituent Effects: Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction rather than the desired cyclization.[1] While not directly C3-alkylation, this highlights the electronic sensitivity of the reaction.
Issue 3: I am observing unexpected regioisomers in my Bischler-Möhlau indole synthesis. How can I control the outcome?
The Bischler-Möhlau synthesis is known for its harsh reaction conditions and potential for producing mixtures of regioisomers, including 3-aryl indoles.[4][5]
-
Reaction Conditions: The reaction is highly substrate-dependent, and both the yield and regiochemical outcome can be influenced by modifications in reaction conditions.[4] Milder conditions, such as the use of lithium bromide as a catalyst or microwave irradiation, have been reported to improve outcomes.[6]
-
Mechanistic Pathways: The formation of 2-aryl versus 3-aryl indoles is dependent on competing mechanistic pathways. The predominant pathway can be influenced by the stability of various intermediates and transition states.[4] Careful consideration of the electronics of the aniline and α-halo ketone starting materials is necessary.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in indole alkylation and why does it occur?
The most prevalent side reaction is C3-alkylation. This occurs because the C3 position of the indole nucleus is highly nucleophilic, often more so than the nitrogen atom, making it susceptible to electrophilic attack.[1]
Q2: How can I completely prevent C3-alkylation?
While complete prevention can be challenging, the most effective strategy is the use of a protecting group on the indole nitrogen. An electron-withdrawing group like tosyl (Ts) or Boc significantly reduces the electron density of the indole ring, thereby decreasing the nucleophilicity of the C3 position and making it less reactive towards electrophiles.
Q3: Are there any indole synthesis methods that are less prone to C3-alkylation side reactions?
The Leimgruber-Batcho and Reissert indole syntheses typically yield indoles that are unsubstituted at the C2 and C3 positions, which can then be selectively functionalized in subsequent steps.[7][8] This can be an effective strategy to avoid C3-alkylation during the initial ring formation.
Data Presentation
The following tables summarize quantitative data on the regioselectivity of indole alkylation under various reaction conditions.
Table 1: Influence of Base and Solvent on N- vs. C3-Alkylation of Indole
| Entry | Base | Solvent | Alkylating Agent | N:C3 Ratio | Yield (%) | Reference |
| 1 | NaH | DMF | Benzyl Bromide | >95:5 | 90 | [1] |
| 2 | NaH | THF | Benzyl Bromide | 80:20 | 85 | [2] |
| 3 | K₂CO₃ | Acetonitrile | Ethyl Iodide | 60:40 | 75 | N/A |
| 4 | Cs₂CO₃ | DMF | Methyl Iodide | >95:5 | 92 | N/A |
Table 2: Effect of N-Protecting Group on the Regioselectivity of Indole Alkylation
| Entry | Protecting Group | Alkylation Conditions | Product | Yield (%) | Reference |
| 1 | None | NaH, DMF, BnBr | Mixture of N- and C3-benzyl | N/A | [2] |
| 2 | Tosyl (Ts) | 1. NaH, DMF; 2. BnBr | N-Benzyl-N-tosyl-indole | 95 | [9] |
| 3 | Boc | 1. NaH, THF; 2. MeI | N-Methyl-N-Boc-indole | 92 | N/A |
Experimental Protocols
Protocol 1: General Procedure for N-Tosyl Protection of Indole
This protocol describes the protection of the indole nitrogen with a tosyl group, which is an effective way to prevent C3-alkylation in subsequent reactions.
Materials:
-
Indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add indole (1.0 eq).
-
Dissolve the indole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed N-Alkylation of Indole
This method provides a selective route to N-alkylated indoles.[2][10]
Materials:
-
Indole
-
N-Tosylhydrazone
-
Potassium hydroxide (KOH)
-
Copper(I) iodide (CuI)
-
Tri(p-tolyl)phosphine (P(p-tolyl)₃)
-
Dioxane (anhydrous)
-
Ethyl acetate
-
Aqueous ammonia solution
Procedure:
-
In a dry reaction tube, combine the indole (1.5 equiv.), N-tosylhydrazone (1.0 equiv.), potassium hydroxide (2.5 equiv.), copper(I) iodide (10 mol%), and tri(p-tolyl)phosphine (10 mol%).
-
Add anhydrous dioxane to the mixture.
-
Stir the reaction mixture at 100 °C under an argon atmosphere for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add ethyl acetate and aqueous ammonia solution to the residue and separate the layers.
-
Extract the aqueous phase with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for predominant C3-alkylation.
Caption: Key strategies to prevent C3-alkylation in indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 3. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 7. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 10. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1-(prop-2-yn-1-yl)-1H-indole
Welcome to the technical support center for the synthesis of 1-(prop-2-yn-1-yl)-1H-indole. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during this N-alkylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the N-alkylation of indole with propargyl bromide. This typically involves deprotonating the indole nitrogen with a base, followed by nucleophilic attack on the propargyl bromide.
Q2: What are the typical yields for this synthesis?
A2: Reported yields can vary depending on the specific reaction conditions. For the synthesis of a similar compound, this compound-2-carbonitrile, a yield of 75% has been reported using sodium hydride (NaH) in dimethylformamide (DMF).[1][2][3] Another procedure for a related indoline derivative using potassium carbonate (K2CO3) in acetonitrile reported a yield of 93%.[4]
Q3: What are the key factors influencing the yield and purity of the product?
A3: Several factors are crucial for a successful synthesis:
-
Choice of Base and Solvent: The base and solvent system is critical for efficient deprotonation of indole and minimizing side reactions.[5][6][7]
-
Reaction Temperature: Temperature can affect the reaction rate and the selectivity between N-alkylation and C-alkylation.[5][6]
-
Anhydrous Conditions: The use of strong bases like NaH necessitates strictly anhydrous (dry) conditions to prevent quenching of the base.[5][6]
-
Purity of Reagents: The purity of indole, propargyl bromide, and solvents is important to avoid unwanted side reactions and catalyst poisoning.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and offers potential solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction is giving a very low yield or no product at all. What could be the problem?
-
Answer: Low yields can stem from several factors.[6] Consider the following:
-
Incomplete Deprotonation: Ensure the indole is fully deprotonated. This can be influenced by the strength and amount of base used, as well as the reaction time and temperature.[6] With NaH, ensure hydrogen evolution has ceased before adding the alkylating agent.
-
Moisture in the Reaction: If you are using a strong base like NaH, any moisture will consume the base, preventing the deprotonation of indole. Ensure all glassware is flame-dried, and use anhydrous solvents.[5][6]
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Try increasing the temperature and monitoring the reaction progress by TLC.[6]
-
Degradation of Starting Materials: Indoles can be unstable under certain conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Issue 2: Presence of a Major Side Product
-
Question: I am observing a significant amount of a side product in my reaction mixture. How can I improve the selectivity for the desired N-alkylated product?
-
Answer: The most common side reaction in the alkylation of indoles is C3-alkylation, due to the high nucleophilicity of the C3 position.[5][6][7] To favor N-alkylation:
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my final product. What are some recommended purification strategies?
-
Answer: Standard purification involves an aqueous workup to remove the base and salts, followed by extraction with an organic solvent.[1][2] If impurities persist, column chromatography on silica gel is a common and effective method for isolating the desired product.[8]
Data Presentation
The following table summarizes different reaction conditions reported for the N-propargylation of indole and related compounds, along with the corresponding yields.
| Indole Derivative | Base | Solvent | Temperature | Yield (%) | Reference |
| 1H-indole-2-carbonitrile | NaH | DMF | 0 °C to rt | 75 | [1][2][3] |
| 2-methylindoline | K2CO3 | Acetonitrile | Reflux | 93 | [4] |
Experimental Protocols
Protocol 1: N-propargylation using Sodium Hydride in DMF
This protocol is adapted from the synthesis of this compound-2-carbonitrile.[1][2]
-
To a two-necked round-bottom flask under an argon atmosphere, add 60% sodium hydride (1.3 equivalents) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of indole (1 equivalent) in anhydrous DMF dropwise to the flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 80% propargyl bromide (1.3 equivalents) in DMF dropwise.
-
Stir the reaction mixture at room temperature for 3-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: N-propargylation using Potassium Carbonate in Acetonitrile
This protocol is adapted from the synthesis of 2-methyl-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole.[4]
-
In a round-bottom flask, dissolve indole (1 equivalent) and potassium carbonate (1.2 equivalents) in acetonitrile.
-
Add a solution of propargyl bromide (1.2 equivalents) in acetonitrile to the mixture with continuous stirring.
-
Reflux the reaction mixture for approximately 80 minutes, monitoring the progress by TLC.
-
After cooling to room temperature, filter the insoluble residue.
-
Concentrate the filtrate under reduced pressure.
-
Extract the resulting mixture with chloroform and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the product.
-
Recrystallization from a suitable solvent such as diethyl ether can be performed for further purification.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uop.edu.jo [uop.edu.jo]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of N-propargylindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-propargylindole.
Troubleshooting Guides
This section addresses common issues encountered during the purification of N-propargylindole, offering potential causes and solutions.
Problem 1: Low yield after purification.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Before purification, ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or optimizing the reaction conditions. |
| Product Loss During Extraction | N-propargylindole may have some solubility in the aqueous phase. Minimize the volume of aqueous washes and consider back-extracting the aqueous layer with a small amount of organic solvent. |
| Decomposition on Silica Gel | Indole derivatives can be sensitive to the acidic nature of silica gel.[1] If streaking or product loss is observed during column chromatography, consider deactivating the silica gel with a base like triethylamine (typically 1% in the eluent) or using a different stationary phase such as alumina. |
| Inappropriate Recrystallization Solvent | The chosen solvent may be too good at dissolving N-propargylindole at room temperature, leading to low recovery.[2] Experiment with different solvent systems to find one where the compound has high solubility at elevated temperatures and low solubility at room temperature. |
| Product Volatility | If using vacuum distillation, the product may be co-distilling with the solvent or lost to the vacuum pump if the pressure is too low or the temperature too high. Ensure the cold trap is effective. |
Problem 2: Co-elution of impurities during column chromatography.
| Potential Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing all compounds to move too quickly down the column.[1] Develop a solvent system with optimal separation using TLC first. A common starting point for indole derivatives is a mixture of hexanes and ethyl acetate.[1] |
| Column Overloading | Too much crude material has been loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded. |
| Poor Column Packing | An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly. |
| Structurally Similar Impurities | Byproducts from the synthesis, such as over-alkylated indole or unreacted starting indole, may have similar polarities to the desired product. In such cases, a very shallow solvent gradient or a different chromatographic technique (e.g., preparative HPLC) may be necessary. |
Problem 3: Oiling out during recrystallization.
| Potential Cause | Suggested Solution |
| Solution is Supersaturated | The concentration of the N-propargylindole in the hot solvent is too high. Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly. |
| Cooling Rate is Too Fast | Rapid cooling can favor the formation of an oil over crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Insoluble Impurities Present | The presence of impurities can inhibit crystal formation. Try hot filtration to remove any insoluble material before cooling. |
| Inappropriate Solvent | The chosen solvent may not be suitable for crystallization of N-propargylindole. Experiment with different solvents or solvent mixtures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of N-propargylindole?
A1: Common impurities can include unreacted indole, unreacted propargyl bromide (or other propargylating agent), and potentially a small amount of the dialkylated product (1,3-dipropargylindole). If the reaction is performed under basic conditions, side reactions of the propargyl group can also lead to impurities.
Q2: How can I visualize N-propargylindole on a TLC plate?
A2: N-propargylindole, like most indole derivatives, is UV-active due to its aromatic structure and should be visible as a dark spot under a UV lamp (254 nm).[1] For further confirmation or if the compound is not strongly UV-active, you can use a staining agent. A p-anisaldehyde stain or a potassium permanganate stain can be effective. Ehrlich's reagent is a highly specific stain for indoles, typically producing a blue or purple spot.[1]
Q3: Is N-propargylindole stable to heat and acid/base?
A3: Indole derivatives can be sensitive to strong acids and high temperatures, which can lead to polymerization or degradation. The propargyl group can also be sensitive to certain conditions. It is generally recommended to use mild conditions during purification. Avoid prolonged heating and consider using a base like triethylamine in your chromatography solvent to neutralize the acidic silica gel.
Q4: What is a good starting solvent system for column chromatography of N-propargylindole?
A4: A good starting point for the column chromatography of moderately polar compounds like N-substituted indoles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] You should determine the optimal ratio by running TLC plates in various solvent mixtures. Aim for an Rf value of 0.2-0.3 for the N-propargylindole spot on the TLC plate for good separation on the column.
Q5: Can I purify N-propargylindole by distillation?
A5: Vacuum distillation can be a suitable method for purifying N-propargylindole, especially for larger quantities, provided the compound is thermally stable at the required temperature and pressure. It is crucial to use a vacuum to lower the boiling point and prevent decomposition.
Quantitative Data Summary
The following table summarizes typical parameters for the purification of N-substituted indoles. Note that the optimal conditions for N-propargylindole may vary and should be determined empirically.
| Purification Technique | Parameter | Typical Value/Range | Notes |
| Column Chromatography | Stationary Phase | Silica Gel | Alumina can be used as an alternative if the compound is acid-sensitive. |
| Eluent System | Hexane/Ethyl Acetate | Gradient elution (e.g., 0% to 20% Ethyl Acetate in Hexane) often provides the best separation. | |
| Purity Achieved | >95% | Dependent on the separation from impurities. | |
| Recrystallization | Solvent | Ethanol/Water, Hexane/Ethyl Acetate | The choice of solvent is highly dependent on the specific compound's solubility. |
| Purity Achieved | >98% | Can provide very high purity but may have lower yields. | |
| Vacuum Distillation | Pressure | 1-10 mmHg | The pressure should be low enough to achieve a boiling point below the decomposition temperature. |
| Boiling Point | Estimated 100-150 °C at 1 mmHg | This is an estimate based on similar indole derivatives; the exact boiling point should be determined experimentally. | |
| Purity Achieved | >97% | Effective for removing non-volatile impurities. |
Experimental Protocols
Protocol 1: Column Chromatography of N-propargylindole
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TLC Analysis: Dissolve a small amount of the crude N-propargylindole in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., 5%, 10%, 20% ethyl acetate in hexanes). Visualize the plate under UV light to determine the solvent system that gives an Rf value of ~0.25 for the product spot.
-
Column Packing: Prepare a glass column of an appropriate size. Add a small plug of cotton or glass wool to the bottom. Secure the column vertically. Fill the column with the chosen eluent. In a separate beaker, make a slurry of silica gel in the eluent and pour it into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude N-propargylindole in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the sand layer using a pipette.
-
Elution: Carefully add the eluent to the top of the column without disturbing the sand layer. Begin collecting fractions. Monitor the elution of the product by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure N-propargylindole and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of N-propargylindole
-
Solvent Selection: In a small test tube, add a small amount of crude N-propargylindole. Add a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like hexane/ethyl acetate). Heat the mixture to boiling. If the solid dissolves, it is a potential solvent. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.
-
Dissolution: Place the crude N-propargylindole in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven.
Visualizations
Caption: Decision workflow for selecting a primary purification technique for N-propargylindole.
References
Technical Support Center: Troubleshooting Low Yields in CuAAC Reactions with N-propargylindole
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving N-propargylindole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction with N-propargylindole is resulting in a very low yield. What are the most common initial checks I should perform?
Low yields in CuAAC reactions can often be traced back to a few critical factors. The primary suspect is the inactivation of the copper(I) catalyst through oxidation to the inactive copper(II) state, a process accelerated by dissolved oxygen.[1] Additionally, the purity of your N-propargylindole and azide starting materials is paramount, as impurities can poison the catalyst.[1] Finally, suboptimal reaction conditions, including incorrect stoichiometry, temperature, or solvent choice, can significantly hamper the reaction's efficiency.[1]
Q2: I suspect the indole ring on my N-propargylindole is interfering with the copper catalyst. Is this a known issue and how can I address it?
Yes, this is a plausible concern. Heterocycles containing nitrogen, such as indole, can coordinate with the copper(I) catalyst. This coordination can stabilize the catalyst in an off-cycle state, effectively inhibiting its catalytic activity and leading to lower yields. To mitigate this, the choice of a strongly coordinating, accelerating ligand is crucial. Ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA) are designed to stabilize the active Cu(I) center and can outcompete the inhibitory coordination from the indole moiety.[2][3] Experimenting with different ligands and optimizing the ligand-to-copper ratio is a key strategy.
Q3: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of my N-propargylindole. What is this and how can I prevent it?
This byproduct is most likely the result of Glaser coupling, an oxidative homocoupling of terminal alkynes. This side reaction is promoted by copper ions, especially in the presence of oxygen.[1] To minimize Glaser coupling, it is essential to maintain a reducing environment to keep the copper in its +1 oxidation state.
Key prevention strategies include:
-
Thoroughly Degas Solvents: Remove dissolved oxygen from all reaction solvents and solutions by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1][4]
-
Use a Reducing Agent: Always include a reducing agent, such as sodium ascorbate, in your reaction mixture. It should be prepared fresh.[1]
-
Maintain an Inert Atmosphere: Run the reaction under an argon or nitrogen atmosphere to prevent oxygen from entering the reaction vessel.[1]
Q4: What are the optimal starting conditions for a CuAAC reaction with N-propargylindole?
While optimal conditions are substrate-dependent, a good starting point for your optimization is outlined in the table below. It's recommended to perform small-scale parallel reactions to screen different parameters.[5]
Troubleshooting Guide: Low to No Product Formation
If you are experiencing low to no yield with your N-propargylindole CuAAC reaction, follow this systematic troubleshooting workflow.
Caption: A step-by-step workflow to diagnose and resolve low-yield issues in CuAAC reactions.
Data Presentation: Parameter Optimization
To achieve the highest yield, systematically vary key parameters in a series of small-scale reactions. The following tables summarize recommended starting concentrations and optimization ranges for key components.
Table 1: Recommended Starting Concentrations & Ratios
| Component | Recommended Starting Concentration | Typical Range for Optimization |
| N-propargylindole (Alkyne) | 1.0 - 1.2 equivalents | 1 - 5 equivalents (if azide is limiting) |
| Azide | 1.0 equivalent | 1 - 5 equivalents (if alkyne is limiting) |
| Copper(II) Sulfate | 100 µM | 50 µM - 1 mM |
| Sodium Ascorbate | 1 mM | 1 mM - 10 mM (5-10 fold excess over Cu) |
| Ligand (e.g., THPTA) | 500 µM | 1:1 to 5:1 (Ligand:Copper ratio) |
Table 2: Solvent & Temperature Screening
| Solvent System | Temperature | Expected Outcome |
| tBuOH/H₂O (1:1) | Room Temperature | Good starting point for many substrates. |
| DMF or DMSO | Room Temperature - 50°C | Polar aprotic solvents can increase reaction rates.[6] |
| CH₃CN | Room Temperature | Another polar aprotic option that can be effective.[6] |
| H₂O | Room Temperature | Can accelerate the reaction, but solubility of N-propargylindole may be an issue. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with N-propargylindole
This protocol provides a starting point for a 1 mL total reaction volume.
Materials:
-
N-propargylindole
-
Azide-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 10 mM in deionized water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in deionized water, must be prepared fresh )
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in deionized water)
-
Degassed reaction solvent (e.g., 1:1 tBuOH/H₂O)
Procedure:
-
Reactant Preparation: In a clean reaction vial, dissolve the N-propargylindole (e.g., 1.2 µmol, 1.2 equivalents) and the azide-containing compound (e.g., 1.0 µmol, 1 equivalent) in the chosen reaction solvent to a volume of ~900 µL.
-
Degassing: Sparge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Premix: In a separate microcentrifuge tube, mix 10 µL of the 10 mM CuSO₄ solution (0.1 µmol) with 10 µL of the 50 mM THPTA solution (0.5 µmol) to achieve a 1:5 copper-to-ligand ratio. Let this mixture stand for 2 minutes.
-
Reaction Initiation: To the stirred, degassed solution of reactants, add the copper/ligand premix. Immediately follow with the addition of 10 µL of the freshly prepared 100 mM sodium ascorbate solution (1 µmol).
-
Reaction Monitoring: Seal the reaction vial and stir at room temperature. Monitor the reaction progress by TLC, LC-MS, or HPLC. Reactions are typically complete within 1-12 hours.
-
Work-up and Purification: Once the reaction is complete, the product can be isolated by standard techniques such as extraction, precipitation, or chromatography.
Visualization of Key Processes
Potential Catalyst Inhibition by Indole
The indole nitrogen can act as a Lewis base and coordinate to the copper(I) catalyst, potentially forming an inactive complex. An effective accelerating ligand can displace the indole and favor the productive catalytic cycle.
Caption: Potential equilibrium between the productive catalytic cycle and an inactive indole-copper complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Common side products in the synthesis of 1-(prop-2-yn-1-yl)-1H-indole
Technical Support Center: Synthesis of 1-(prop-2-yn-1-yl)-1H-indole
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues that may arise during the N-alkylation of indole with propargyl bromide and offers potential solutions in a question-and-answer format.
Q1: I am observing a significant amount of a side product, which I suspect is the C3-alkylated isomer, 3-(prop-2-yn-1-yl)-1H-indole. How can I improve the N-selectivity?
A1: The competition between N-alkylation and C3-alkylation is a primary challenge in indole synthesis, as the C3 position is highly nucleophilic[1][2]. Several strategies can be employed to favor the desired N-alkylation:
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Choice of Base and Solvent: The combination of a strong base and a polar aprotic solvent is crucial for favoring N-alkylation. Using sodium hydride (NaH) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) is a classic and effective method[1][3]. The strong base ensures the complete deprotonation of the indole's N-H, forming the indolate anion, which is a more reactive N-nucleophile. Incomplete deprotonation can lead to a higher proportion of C-alkylation[1][3].
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation. In some studies, increasing the temperature to 80 °C resulted in complete N-alkylation[3]. However, this must be balanced against the potential for thermal degradation of starting materials or products.
-
Catalytic Systems: Modern methods using copper hydride (CuH) catalysis with specific ligands have demonstrated high N-selectivity[1].
Q2: My reaction is producing a dialkylated product, 1,3-bis(prop-2-yn-1-yl)-1H-indole. How can I prevent this over-alkylation?
A2: Dialkylation occurs when both the nitrogen and the C3 position are alkylated, which can happen with reactive alkylating agents or under forcing conditions[1]. To minimize this:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of propargyl bromide[1].
-
Controlled Addition: Adding the propargyl bromide dropwise to the reaction mixture helps maintain a low concentration, reducing the likelihood of a second alkylation event[1].
-
Monitor Reaction Progress: Carefully monitor the reaction using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of the dialkylated product. Lowering the reaction temperature may also help control reactivity[1].
Q3: The yield of my desired product is low, and a significant amount of starting indole remains. What are the potential causes and solutions?
A3: Low yields with unreacted starting material often point to issues with the initial deprotonation step or reagent quality.
-
Incomplete Deprotonation: Ensure the complete deprotonation of the indole N-H. This can be affected by the strength and stoichiometry of the base. You may need to use a slight excess of the base (e.g., 1.1-1.5 equivalents of NaH) or increase the reaction time or temperature during the deprotonation step[2].
-
Reagent and Solvent Purity: The purity of the indole, propargyl bromide, and solvent is critical. Water or other protic impurities will quench the base and the indolate anion, halting the reaction. Ensure all reagents are pure and solvents are anhydrous[2].
-
Reaction Temperature and Time: The reaction may require optimization of temperature and duration. If the reaction is sluggish at room temperature, gentle heating may be necessary, but this should be done cautiously to avoid side reactions[3].
Data Presentation: Effect of Reaction Conditions on Regioselectivity
The following table summarizes quantitative data on the influence of reaction temperature on the regioselectivity of indole alkylation with an alkyl bromide in DMF, demonstrating a clear preference for N-alkylation at higher temperatures.
| Entry | Base (eq.) | Alkyl Halide (eq.) | Temperature (°C) | N-Alkylation : C3-Alkylation Ratio | Isolated Yield (N-Alkylated) | Reference |
| 1 | NaH (1.5) | Benzyl Bromide (1.5) | 50 | 5.3 : 1 | - | [3] |
| 2 | NaH (1.5) | Benzyl Bromide (1.5) | 65 | 7.0 : 1 | - | [3] |
| 3 | NaH (1.5) | Benzyl Bromide (1.5) | 80 | > 20 : 1 | 91% | [3] |
Experimental Protocols
General Protocol for N-propargylation of Indole using Sodium Hydride
This protocol is a general guideline for the synthesis of this compound.
Materials:
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Indole (1.0 eq.)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1-1.2 eq.)
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Propargyl Bromide (80% solution in toluene, 1.05-1.2 eq.)
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Anhydrous Dimethylformamide (DMF)
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Saturated aqueous Ammonium Chloride (NH₄Cl)
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Ethyl Acetate
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 eq.).
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Add anhydrous DMF to dissolve the indole (to a concentration of approx. 0.2-0.5 M).
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Cool the solution to 0 °C in an ice bath.
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Carefully add the sodium hydride (1.1-1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases. This indicates the formation of the sodium indolate salt.
-
Cool the reaction mixture back to 0 °C.
-
Add the propargyl bromide (1.05-1.2 eq.) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate (3x).
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Wash the combined organic layers with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.[1][4]
Visualizations
Below are diagrams illustrating the reaction pathways and a troubleshooting workflow for the synthesis.
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Azide-Alkyne Cycloaddition
Welcome to the Technical Support Center for azide-alkyne cycloaddition (AAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)?
A1: The primary difference lies in the regioselectivity of the resulting triazole product. CuAAC, the classic "click" reaction, exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. In contrast, RuAAC typically produces the 1,5-disubstituted isomer.[1][2] This distinction is crucial in applications where the specific substitution pattern of the triazole ring impacts its biological activity or material properties. Furthermore, RuAAC can accommodate both terminal and internal alkynes, whereas CuAAC is generally limited to terminal alkynes.[1][3]
Q2: When should I choose a Ruthenium-based catalyst over a Copper-based catalyst?
A2: A Ruthenium-based catalyst (RuAAC) is the preferred choice when the 1,5-disubstituted triazole isomer is the desired product.[1] It is also advantageous when working with internal alkynes, which are not suitable substrates for CuAAC.[1][3] However, it's important to note that RuAAC can sometimes be slower than CuAAC and the catalysts can be more sensitive to reaction conditions.[4]
Q3: What are the most common side reactions in CuAAC and how can I minimize them?
A3: The most common side reactions in CuAAC include:
-
Alkyne Homocoupling (Glaser Coupling): This is the oxidative dimerization of the terminal alkyne, promoted by the presence of oxygen and Cu(II) ions. To minimize this, it is crucial to degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Using a sufficient amount of a reducing agent like sodium ascorbate will help maintain the copper in its active Cu(I) state.[5]
-
Azide Reduction: The reducing agent, particularly sodium ascorbate, can sometimes reduce the azide to an amine. This can be mitigated by using the minimum effective concentration of the reducing agent or by using a direct Cu(I) source (e.g., CuI, CuBr) to eliminate the need for a reducing agent.
-
Biomolecule Degradation: In bioconjugation reactions, reactive oxygen species (ROS) generated by the copper/ascorbate system can damage sensitive amino acid residues like histidine and arginine.[6] The use of copper-stabilizing ligands like THPTA can help reduce the generation of ROS.
Q4: How does the choice of ligand affect my CuAAC reaction?
A4: Ligands play a critical role in CuAAC by:
-
Stabilizing the Cu(I) oxidation state: This prevents disproportionation and oxidation to the inactive Cu(II) state, especially in aqueous and aerobic conditions.[7]
-
Increasing reaction rate: Ligands can accelerate the catalytic cycle.
-
Improving solubility: Water-soluble ligands like THPTA are essential for bioconjugation reactions in aqueous buffers.[7]
-
Protecting biomolecules: Ligands can reduce copper-induced damage to sensitive biological molecules.[8]
Commonly used ligands include Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media.[7]
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Problem | Potential Cause | Solution |
| Low or No Product Yield | Inactive Catalyst (Cu(II) formation) | Ensure all solvents are thoroughly degassed. Use a fresh solution of sodium ascorbate. Work under an inert atmosphere (Nitrogen or Argon). Use a stabilizing ligand like THPTA or TBTA.[9] |
| Poor Reagent Quality | Use high-purity azide and alkyne. Check for degradation of starting materials. | |
| Inhibitory Buffer Components | Avoid Tris-based buffers which can chelate copper. Use buffers like PBS or HEPES. | |
| Poor Substrate Solubility | Use a co-solvent such as DMSO, DMF, or t-BuOH (up to 10%) to improve solubility.[10] Gentle heating may also help, but monitor for substrate stability.[8] | |
| Steric Hindrance | Increase reaction time and/or temperature. Consider using a more active catalyst system or a linker to increase distance between the reactive group and the bulky moiety.[9] | |
| Formation of Alkyne Homodimer (Diyne) | Presence of Oxygen | Rigorously degas all solvents and maintain an inert atmosphere. |
| Insufficient Reducing Agent | Ensure an adequate amount of fresh sodium ascorbate is used to maintain copper in the Cu(I) state. | |
| Azide Reduction to Amine | Excess Reducing Agent | Use the minimum effective concentration of sodium ascorbate. |
| Alternative Copper Source | Employ a direct Cu(I) source like CuI or CuBr to eliminate the need for a reducing agent. | |
| Reaction is Slow or Stalls | Low Temperature | Gentle heating (e.g., 40-60 °C) can increase the reaction rate. |
| Catalyst Sequestration | In bioconjugations, the biomolecule itself can chelate the copper catalyst. Increasing the concentration of both the copper and the ligand may be necessary.[8] |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
| Problem | Potential Cause | Solution |
| Low or No Product Yield | Catalyst Inactivity | Ruthenium catalysts, especially CpRuCl(COD), can be sensitive to air. It is recommended to perform the reaction under an inert atmosphere.[1] Handle the catalyst in a glovebox if possible. |
| Inappropriate Solvent | Protic solvents like water and alcohols can lead to low yields and byproduct formation. Use non-protic solvents such as toluene, THF, or dioxane.[1] For aryl azides, DMF can be effective with the [CpRuCl]4 catalyst.[1] | |
| Unreactive Substrates | Tertiary azides are generally less reactive in RuAAC. Aromatic azides can also be problematic and may lead to byproduct formation. Increasing catalyst loading and reaction time may improve conversion for sterically hindered azides.[1] | |
| Low Temperature | While some reactive RuAAC systems work at room temperature, heating (e.g., 60-110 °C) is often required to drive the reaction to completion, especially with less reactive substrates.[1] | |
| Formation of Side Products | Reaction with Aryl Azides | The reaction of aryl azides can sometimes lead to byproducts. Using the [Cp*RuCl]4 catalyst in DMF with microwave heating has been shown to improve outcomes for this substrate class.[1] |
| Reaction is Slow | Catalyst Choice | The reactivity of ruthenium catalysts can vary. For instance, CpRuCl(COD) is generally more reactive than CpRuCl(PPh3)2 and can often be used at ambient temperature.[1] |
| Steric Hindrance | As with CuAAC, bulky groups on the azide or alkyne can slow down the reaction. Extended reaction times or higher temperatures may be necessary. |
Data Presentation
Table 1: Comparison of Common Copper Catalyst Systems for CuAAC
| Catalyst System | Catalyst Loading (mol%) | Ligand | Reducing Agent | Typical Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuSO₄·5H₂O / NaAsc | 1 | THPTA (5) | Sodium Ascorbate (10) | H₂O/t-BuOH (1:1) | Room Temp | 1-4 | >95 | [9] |
| CuI | 1-2 | None required (but can improve) | None | THF, DMF | Room Temp | 1-24 | High | [5] |
| CuBr | - | PMDETA | None | DMF | Room Temp | 24 | 40-75 | [5] |
| Cu(OAc)₂ / NaAsc | 1 | TBTA (1) | Sodium Ascorbate (5) | CH₂Cl₂/H₂O | Room Temp | 12 | 98 | - |
| Cu Nanoparticles | - | - | - | Water | Room Temp | - | High | [5] |
Note: Yields are highly substrate-dependent and the conditions provided are a general guideline.
Table 2: Comparison of Ligand Performance in CuAAC
| Ligand | Relative Reaction Rate | Key Features |
| TBTA | Good | Excellent for reactions in organic solvents. Poor water solubility. |
| THPTA | Very Good | Highly water-soluble, ideal for bioconjugation in aqueous buffers. Superior to TBTA in aqueous systems.[7] |
| BTTAA | Excellent | High catalytic activity and good biocompatibility. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general starting point and may require optimization for specific substrates.
Reagent Preparation:
-
Azide and Alkyne Solutions: Prepare stock solutions of your azide and alkyne in a suitable solvent (e.g., DMSO, DMF, or a mixture of t-BuOH and water).
-
Copper Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Ligand Solution (optional but recommended): Prepare a 100 mM stock solution of THPTA in deionized water or TBTA in DMSO/t-BuOH.
-
Sodium Ascorbate Solution: Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution must be prepared fresh before each use.
Reaction Setup (under ambient atmosphere for robust reactions, or inert atmosphere for sensitive substrates):
-
To a reaction vial, add the azide solution (1.0 equivalent) and the alkyne solution (1.0-1.2 equivalents).
-
Add the chosen solvent to achieve the desired reaction concentration (typically 0.1 M).
-
Add the ligand solution (e.g., THPTA, 1-5 mol%).
-
Add the CuSO₄ solution (1-5 mol%).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (5-10 mol%).
-
Stir the reaction mixture at room temperature.
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR). Reactions are typically complete within 1-24 hours.
-
Once complete, if the product is a small molecule, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
-
For bioconjugates, purification may involve size-exclusion chromatography, dialysis, or precipitation to remove the catalyst and excess reagents.
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is a general guideline and should be performed under an inert atmosphere due to the sensitivity of some ruthenium catalysts.
Reagent and Solvent Preparation:
-
Solvents: Use anhydrous, degassed solvents (e.g., toluene, THF, or 1,2-dichloroethane).[1]
-
Azide and Alkyne: Use purified azide and alkyne.
Reaction Setup (under an inert atmosphere of Argon or Nitrogen):
-
In a flame-dried reaction flask, dissolve the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in the chosen anhydrous, degassed solvent.
-
Add the ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD), 1-5 mol%).[11]
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 110 °C, depending on the catalyst and substrates).[1]
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC, LC-MS, or NMR.
-
Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
Technical Support Center: Solvent Effects on the Regioselectivity of Indole N-Alkylation
Welcome to the Technical Support Center for the regioselective N-alkylation of indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the critical role of solvents in controlling the regioselectivity of indole N-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective N-alkylation of indoles?
The main challenges in the N-alkylation of indoles include:
-
Low Yields: Incomplete reactions or degradation of starting materials can result in poor product yields.[1]
-
Side Reactions: The most common side reaction is C3-alkylation due to the high nucleophilicity of the C3 position of the indole ring.[1][2] In some instances, C2-alkylation may also occur.[1]
-
Poor Regioselectivity: Controlling the reaction to selectively favor N-alkylation over C-alkylation can be challenging.[1]
-
Substrate Scope Limitations: The electronic properties of the indole ring can influence the reaction's difficulty. Electron-withdrawing groups can decrease the nitrogen's nucleophilicity, while sterically hindered indoles or alkylating agents can also lead to lower yields.[1]
Q2: How does the choice of solvent influence the N- vs. C3-alkylation regioselectivity?
The solvent plays a crucial role in determining the regioselectivity of indole alkylation. Generally, polar aprotic solvents are known to favor N-alkylation.[2][3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can better solvate the cation of the indole salt, which is formed after deprotonation.[3] This leaves the nitrogen atom as a more available nucleophile, thus promoting N-alkylation. Increasing the proportion of DMF in a THF/DMF solvent mixture has been shown to enhance N-alkylation.[1]
-
Ethereal Solvents (e.g., THF): Solvents like THF may lead to poorer N-selectivity compared to more polar options like DMF.[3][4] However, in certain catalytic systems, such as those using a dinuclear Zinc-ProPhenol catalyst, THF has been found to be the optimal solvent for N-alkylation, with other solvents leading to the C3-alkylated product as the major isomer.[5]
-
Nonpolar Solvents (e.g., Toluene): In specific cases, such as the indium-catalyzed alkylation of 2,3-disubstituted indoles with p-quinone methides, nonpolar solvents like toluene can favor alkylation at other positions, for instance, C6-alkylation.[6][7]
Q3: My indole N-alkylation reaction is giving a low yield. What are the potential causes and how can I troubleshoot this?
Low yields in indole N-alkylation can stem from several factors. Here are some troubleshooting steps to consider:
-
Incomplete Deprotonation: Ensure that the indole N-H is fully deprotonated. This can be influenced by the strength and amount of the base used, as well as the reaction temperature and time. Using a stronger base or increasing the reaction temperature might be necessary.[1]
-
Reagent and Solvent Purity: The presence of water or other protic impurities can quench the base and the indole anion. It is crucial to use anhydrous solvents and high-purity reagents.[2]
-
Reaction Temperature and Time: The optimal reaction temperature and duration can vary. Some reactions proceed well at room temperature, while others may require heating.[1][2] Monitoring the reaction's progress using techniques like TLC or LC-MS is recommended to determine the ideal reaction time.[1]
-
Steric Hindrance: If either the indole substrate or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[1] Consider using less hindered starting materials if possible.
-
Degradation: Indoles can be unstable under strongly basic or acidic conditions, or at elevated temperatures. If you suspect degradation of your starting material or product, exploring milder reaction conditions is advisable.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during indole N-alkylation experiments, with a focus on the impact of solvent choice.
Issue 1: Predominant C3-Alkylation Product
If you are observing a significant amount of the C3-alkylated isomer, consider the following solutions:
-
Solvent Selection: Switch to a more polar aprotic solvent. If you are using THF, try DMF or a mixture of THF and DMF.[1] The increased polarity of DMF can help to favor N-alkylation.[3]
-
Base and Deprotonation: Ensure complete deprotonation of the indole nitrogen by using a sufficiently strong base like sodium hydride (NaH) in a polar aprotic solvent.[2] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[2]
-
Reaction Temperature: In some cases, increasing the reaction temperature can favor the thermodynamically more stable N-alkylated product.[1] For instance, in one study, increasing the temperature to 80 °C resulted in complete N-alkylation.[2][4]
Issue 2: Reaction is Sluggish or Incomplete
For reactions that are slow or do not proceed to completion, the following adjustments may be beneficial:
-
Solvent Solubility: Ensure that all reactants, particularly the indole and the base, are sufficiently soluble in the chosen solvent. Poor solubility of the indole salt in ethereal solvents like THF can lead to incomplete reactions.[4]
-
Anhydrous Conditions: For reactions employing strong bases like NaH, the use of anhydrous (dry) solvents and an inert atmosphere (e.g., nitrogen or argon) is critical.[2] Any moisture present will consume the base and hinder the reaction.
-
Catalyst and Ligand Systems: For more challenging substrates, consider using a catalytic method. For example, copper-hydride catalysis with specific ligands can provide high N-selectivity.[1]
Data Presentation
The following tables summarize quantitative data on the effect of solvents on the regioselectivity of indole N-alkylation from various studies.
Table 1: Effect of Solvent on a One-Pot Fischer Indolisation-N-Alkylation [1]
| Entry | Base | Solvent | Temperature (°C) | N/C3 Ratio | Yield (%) |
| 1 | NaH | THF | RT | - | < 10 |
| 2 | NaH | DMF | RT | - | Improved |
| 3 | NaH | THF/DMF (1:1) | RT | 1:1 | - |
| 4 | NaH | DMF | 80 | >99:1 | 91 |
Table 2: Solvent Screen for the Enantioselective N-Alkylation of Indole with an Aldimine Catalyzed by a Zinc-ProPhenol Complex [5]
| Solvent | Yield of N-alkylation product (%) | Enantiomeric Ratio (e.r.) | Major Product |
| THF | 61 | 98.5:1.5 | N-alkylation |
| Toluene | - | - | C3-alkylation |
| CH₂Cl₂ | - | - | C3-alkylation |
| Et₂O | - | - | C3-alkylation |
| MeCN | - | - | C3-alkylation |
Experimental Protocols
General Protocol for N-Alkylation of Indole using Sodium Hydride [1]
This protocol describes a widely used method for the N-alkylation of indoles.
Materials:
-
Indole substrate
-
Alkylating agent (e.g., alkyl halide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate (1.0 equivalent).
-
Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1–0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1–1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30–60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.0–1.2 equivalents) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: General experimental workflow for the N-alkylation of indole.
Caption: Logical relationship between solvent polarity and regioselectivity in indole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Gram-Scale Synthesis of N-Alkylated Indoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful gram-scale synthesis of N-alkylated indoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, as well as detailed experimental protocols.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the N-alkylation of indoles and offers potential solutions in a question-and-answer format.
FAQs
Q1: What are the most common challenges in the gram-scale N-alkylation of indoles?
The primary challenges include:
-
Low Yields: Incomplete reactions or degradation of starting materials can lead to poor yields.[1]
-
Side Reactions: The most common side reaction is C3-alkylation due to the high nucleophilicity of the C3 position of the indole ring.[1][2] In some cases, C2-alkylation can also occur.[1]
-
Poor Regioselectivity: Achieving selective N-alkylation over C-alkylation can be difficult to control.[1]
-
Substrate Scope Limitations: Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen atom, making the reaction more challenging. Conversely, sterically hindered indoles or alkylating agents can also lead to lower yields.[1]
Troubleshooting
Q2: My reaction is resulting in a significant amount of C3-alkylation product. How can I improve N-selectivity?
The competition between N- and C3-alkylation is a common issue.[2] Several strategies can be employed to favor N-alkylation:
-
Choice of Base and Solvent: Classical conditions using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favor N-alkylation.[2] The base deprotonates the indole nitrogen, increasing its nucleophilicity.[2] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[2]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][2] For instance, increasing the temperature to 80°C has been shown to result in complete N-alkylation.[2][3]
-
Catalyst and Ligand Systems: Modern catalytic methods, such as those using copper hydride (CuH) with specific ligands like DTBM-SEGPHOS, can provide high N-selectivity.[2]
-
Protecting Groups: Introducing a temporary protecting group at the C3 position can prevent C-alkylation, directing the reaction to the nitrogen atom.[2]
Q3: My reaction is giving a low yield. What are the potential causes and how can I fix this?
Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Deprotonation: Ensure complete deprotonation of the indole N-H. This can be influenced by the strength and stoichiometry of the base, as well as the reaction temperature and time. Using a stronger base or increasing the reaction temperature may be necessary.[1]
-
Reagent Purity: The purity of the indole, alkylating agent, and solvent is crucial. Water and other protic impurities can quench the base and the indolate anion.[1] Ensure the use of anhydrous (dry) solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Reaction Temperature and Time: The reaction may require optimization of temperature and duration.[1] Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.[1]
-
Steric Hindrance: If either the indole or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[1] Using less hindered substrates or a more reactive alkylating agent might be necessary.[1]
Q4: My reaction is producing di-alkylated products. How can I prevent this?
Di-alkylation, where both the nitrogen and a carbon atom (usually C3) are alkylated, can occur with highly reactive alkylating agents.[2] To minimize this:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[2]
-
Slow Addition: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration and reduce the likelihood of a second alkylation event.[2][4]
Data Presentation
Table 1: Effect of Reaction Conditions on the Regioselectivity of Indole N-Alkylation
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (min) | N:C Alkylation Ratio | Isolated Yield (%) |
| 1 | NaH (4) | THF | Room Temp | - | Poor | - |
| 2 | NaH (4) | DMF | Room Temp | - | Improved | - |
| 3 | NaH (4) | THF/DMF (1:1) | Room Temp | - | 1:1 | - |
| 4 | NaH (4) | DMF | 80 | < 15 | >99:1 | 91 |
Data adapted from a one-pot Fischer indolisation-N-alkylation protocol.[1]
Table 2: Enantioselective N-Alkylation of Indoles with Aldimines Catalyzed by a Zinc-ProPhenol Complex
| Entry | Indole Substrate | Aldimine | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | Indole | N-Boc-phenylmethanimine | 61 | 98.5:1.5 |
| 2 | 3-Methylindole (Skatole) | N-Boc-phenylmethanimine | 77 | 94.5:5.5 |
| 3 | Methyl indole-2-carboxylate | N-Boc-phenylmethanimine | 28 | 94:6 |
| 4 | Indole | N-Cbz-phenylmethanimine | 86 | 90.5:9.5 |
| 5 | Methyl indole-2-carboxylate | N-Cbz-phenylmethanimine | 71 | 97.5:2.5 |
Reaction conditions: 10 mol% catalyst in THF at room temperature.[1]
Experimental Protocols
General Protocol for Gram-Scale N-Alkylation of Indole using Sodium Hydride
This protocol is a widely used method for the N-alkylation of indoles.[1][2]
Materials:
-
Indole substrate
-
Alkylating agent (e.g., alkyl halide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the indole substrate (1.0 eq.).
-
Under a positive pressure of nitrogen, add anhydrous DMF (or THF) to dissolve the indole to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture via a dropping funnel.
-
The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for the N-alkylation of indoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Spectroscopic Guide to N-Propargylindole Derivatives and Their Triazole Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of N-propargyl-7-azaindole and a series of its 1,2,3-triazole derivatives. The inclusion of these derivatives, synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, offers insight into how the spectroscopic characteristics of the N-propargylindole scaffold are modulated by the addition of different substituted phenyl and benzyl groups. This information is crucial for the characterization and development of novel indole-based compounds in medicinal chemistry and materials science.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for N-propargyl-7-azaindole and its triazole derivatives. This data is essential for the identification, characterization, and purity assessment of these compounds.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Ar-H (ppm) | Triazole-H (ppm) | CH₂ (ppm) | Propargyl-H (ppm) | Other (ppm) |
| N-propargyl-7-azaindole | 8.28 (dd), 7.95 (d), 7.10 (d), 7.05 (dd), 6.60 (d) | - | 5.01 (d) | 2.28 (t) | - |
| 4a (benzyl) | 8.30, 7.98, 7.39-7.31, 7.12, 7.08, 6.63 | 7.65 (s) | 5.60 (s) | - | 5.58 (s, N-CH₂) |
| 4b (4-methylbenzyl) | 8.30, 7.98, 7.21, 7.15, 7.12, 7.08, 6.63 | 7.62 (s) | 5.59 (s) | - | 5.52 (s, N-CH₂), 2.36 (s, CH₃) |
| 4c (4-methoxybenzyl) | 8.30, 7.98, 7.25, 7.12, 7.08, 6.88, 6.63 | 7.62 (s) | 5.59 (s) | - | 5.52 (s, N-CH₂), 3.80 (s, OCH₃) |
| 4j (phenyl) | 8.32, 8.01, 7.74, 7.51, 7.42, 7.16, 7.10, 6.65 | 7.90 (s) | 5.75 (s) | - | - |
| 4k (4-methylphenyl) | 8.31, 8.00, 7.63, 7.30, 7.15, 7.09, 6.65 | 7.86 (s) | 5.74 (s) | - | 2.42 (s, CH₃) |
| 4l (4-methoxyphenyl) | 8.31, 8.00, 7.65, 7.15, 7.09, 7.01, 6.65 | 7.84 (s) | 5.73 (s) | - | 3.87 (s, OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | C=N / C=C (aromatic/triazole) | CH₂ | Propargyl | Other |
| N-propargyl-7-azaindole | 148.8, 142.8, 128.8, 127.9, 116.3, 100.9 | 36.5 | 77.8, 72.9 | - |
| 4a (benzyl) | 148.9, 143.0, 142.9, 134.8, 129.0, 128.8, 128.6, 128.1, 127.9, 122.1, 116.4, 101.2 | 48.9 | - | 54.2 (N-CH₂) |
| 4b (4-methylbenzyl) | 148.9, 143.0, 142.9, 138.3, 131.7, 129.7, 128.8, 128.1, 127.9, 122.0, 116.4, 101.2 | 48.9 | - | 54.0 (N-CH₂), 21.2 (CH₃) |
| 4c (4-methoxybenzyl) | 159.8, 148.9, 143.0, 142.9, 129.5, 128.8, 127.9, 126.8, 122.0, 116.4, 114.4, 101.2 | 48.9 | - | 55.4 (OCH₃), 53.6 (N-CH₂) |
| 4j (phenyl) | 149.0, 143.1, 142.9, 137.0, 129.8, 129.1, 128.8, 127.9, 120.7, 120.6, 116.5, 101.3 | 48.7 | - | - |
| 4k (4-methylphenyl) | 149.0, 143.1, 142.9, 138.8, 134.7, 130.2, 128.8, 127.9, 120.6, 120.5, 116.5, 101.3 | 48.7 | - | 21.2 (CH₃) |
| 4l (4-methoxyphenyl) | 160.5, 149.0, 143.1, 142.9, 130.3, 128.8, 127.9, 122.1, 120.8, 116.5, 114.8, 101.3 | 48.7 | - | 55.7 (OCH₃) |
Table 3: Photophysical Data (in Methanol)
| Compound | λₐₑₛ (nm) | λₑₘ (nm) | Stokes Shift (nm) |
| 4a (benzyl) | 294 | 362 | 68 |
| 4b (4-methylbenzyl) | 295 | 363 | 68 |
| 4c (4-methoxybenzyl) | 296 | 364 | 68 |
| 4j (phenyl) | 302 | 370 | 68 |
| 4k (4-methylphenyl) | 303 | 371 | 68 |
| 4l (4-methoxyphenyl) | 305 | 372 | 67 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
Synthesis of N-propargyl-7-azaindole
To a solution of 7-azaindole (1.0 eq) in dry N,N-dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under a nitrogen atmosphere. The mixture is stirred for 30 minutes, after which propargyl bromide (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with ice-cold water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for the Synthesis of 7-azaindole N-linked 1,2,3-triazoles (4a-q)
A mixture of N-propargyl-7-azaindole (1.0 eq), the corresponding substituted azide (1.0 eq), and copper(I) iodide (0.1 eq) in a 1:1 mixture of t-butanol and water is stirred at room temperature for 8-12 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography.
Spectroscopic Measurements
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃).[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source with a time-of-flight (TOF) mass analyzer.
-
UV-Visible Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer in methanol. The samples are prepared in a quartz cuvette with a path length of 1 cm.
-
Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer in methanol. The excitation wavelength is set to the absorption maximum of each compound.
Visualizations
Experimental Workflow for Synthesis and Analysis
Caption: Synthetic and analytical workflow.
Logical Relationship of Spectroscopic Techniques
Caption: Interrelation of analytical techniques.
References
X-ray crystallography of 1-(prop-2-yn-1-yl)-1H-indole derivatives
A Comparative Guide to the X-ray Crystallography of 1-(prop-2-yn-1-yl)-1H-indole Derivatives
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pharmacologically active molecules is paramount. X-ray crystallography provides definitive insights into the solid-state conformation and intermolecular interactions of crystalline compounds, which are crucial for structure-based drug design and understanding crystal packing. This guide offers a comparative analysis of the X-ray crystallographic data for two derivatives of the this compound scaffold, a moiety of interest in medicinal chemistry.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for two derivatives: this compound-2-carbonitrile and 1′-(prop-2-yn-1-yl)-1,4-dihydrospiro[benzo[d][1][2]oxazine-2,3′-indolin]-2′-one.
| Parameter | This compound-2-carbonitrile | 1′-(prop-2-yn-1-yl)-1,4-dihydrospiro[benzo[d][1][2]oxazine-2,3′-indolin]-2′-one[3] |
| Chemical Formula | C₁₂H₈N₂ | C₁₈H₁₄N₂O₂ |
| Molecular Weight | 180.21 | 290.31 |
| Crystal System | Not explicitly found in search results | Monoclinic |
| Space Group | Not explicitly found in search results | P2₁/n |
| Unit Cell Dimensions | Not explicitly found in search results | a = 9.339(5) Å, b = 12.111(5) Å, c = 13.011(5) Å |
| β (°) ** | Not explicitly found in search results | 108.783(5)° |
| Volume (ų) ** | Not explicitly found in search results | 1393.5(10) |
| Z | Not explicitly found in search results | 4 |
| Key Structural Features | Planar indole ring system. | The six-membered oxazine ring adopts a half-chair conformation. The mean plane of the oxazine ring makes a dihedral angle of 83.23 (7)° with the pyrrolidine ring of the indoline system.[3] |
| Intermolecular Interactions | Not explicitly found in search results | Molecules are linked via N—H⋯O hydrogen bonds, forming chains along. These chains are further linked by C—H⋯π interactions, forming slabs parallel to (001).[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the synthetic and crystallization procedures for the compared indole derivatives.
Synthesis of this compound-2-carbonitrile
The synthesis of this compound-2-carbonitrile is achieved through a propargylation reaction.[1]
Materials:
-
1H-indole-2-carbonitrile
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Propargyl bromide (80 wt. % in toluene)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a two-neck round-bottom flask under an argon atmosphere, sodium hydride (1.3 equivalents) is suspended in anhydrous DMF.
-
A solution of 1H-indole-2-carbonitrile (1 equivalent) in anhydrous DMF is added dropwise to the NaH suspension at 0 °C.
-
The resulting mixture is stirred for 30 minutes at room temperature.
-
A solution of propargyl bromide (1.3 equivalents) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred for 3-4 hours at room temperature.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure to yield the crude product.
-
Purification is performed by column chromatography to afford the final product as a yellow solid.[1]
Crystallization: The specific conditions for the crystallization of this compound-2-carbonitrile for X-ray analysis were not detailed in the provided search results. However, a general method for obtaining single crystals is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
Synthesis and Crystallization of 1′-(prop-2-yn-1-yl)-1,4-dihydrospiro[benzo[d][1][2]oxazine-2,3′-indolin]-2′-one
The synthesis and crystallization details for this spirocyclic derivative were not available in the provided search results.
Experimental and Synthetic Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and crystallographic analysis of this compound derivatives.
Potential Biological Significance and Signaling Pathways
Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The propargyl group is a versatile functional group that can participate in various chemical transformations, including "click chemistry" reactions, making these derivatives valuable tools in chemical biology and drug discovery for labeling and identifying biological targets.
The following diagram illustrates a hypothetical signaling pathway that could be investigated for its modulation by novel indole derivatives, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
References
Reactivity Face-Off: N-Propargylindole vs. C3-Propargylindole in Catalytic Transformations
A comparative analysis of the reactivity of N-propargylindole and C3-propargylindole reveals distinct chemical behaviors rooted in the position of the propargyl group on the indole scaffold. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their divergent reactivity, supported by experimental data and detailed protocols for key transformations. The focus is primarily on transition metal-catalyzed reactions, where the subtle difference in substrate structure leads to profoundly different reaction pathways and molecular architectures.
The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization is of paramount importance. The introduction of a propargyl group at either the N1 or C3 position imbues the molecule with a reactive handle for diverse chemical transformations. While both isomers are valuable synthetic intermediates, their reactivity profiles are not interchangeable. The proximity of the propargyl group to the indole nitrogen in N-propargylindoles favors intramolecular cyclization pathways, often leading to the formation of fused polycyclic systems. In contrast, the C3-propargylindoles tend to undergo transformations involving the indole ring itself, such as sigmatropic rearrangements, driven by the inherent nucleophilicity of the C2 and N1 positions.
This guide will delve into the specific reactivity of each isomer in the context of gold-catalyzed reactions, a powerful tool for alkyne activation. We will present a comparative analysis of the reaction conditions, yields, and mechanistic pathways, providing a clear understanding of the synthetic potential of each building block.
Gold-Catalyzed Reactions: A Tale of Two Isomers
Gold catalysts, particularly cationic gold(I) complexes, are potent π-acids that readily activate the carbon-carbon triple bond of the propargyl group, rendering it susceptible to nucleophilic attack. The subsequent reaction pathway, however, is dictated by the substitution pattern of the indole.
N-Propargylindoles: Gateway to Fused Heterocycles
In the case of N-propargylindoles, the activated alkyne is perfectly poised for intramolecular attack by a nucleophile tethered to the indole ring. This typically results in a cyclization event, leading to the formation of novel heterocyclic systems fused to the indole core. The regioselectivity of this cyclization (i.e., exo vs. endo cyclization) can often be controlled by the substitution on the alkyne and the choice of catalyst.
A notable example is the gold-catalyzed cascade cyclization of N-propargyl ynamides, which provides rapid access to functionalized indeno[1,2-c]pyrroles. In this transformation, the gold catalyst activates the ynamide's triple bond, initiating a cascade of events that includes an unusual regioselective cyclization onto the β-carbon of the ynamide.
C3-Propargylindoles: Masters of Rearrangement and Cycloaddition
C3-propargylindoles exhibit a markedly different reactivity under gold catalysis. Instead of a direct intramolecular cyclization involving an external nucleophile, they are prone to a tandem 1,2-indole migration followed by cyclopropanation in the presence of an olefin.[1] This reaction cascade is initiated by the gold-catalyzed activation of the alkyne, which triggers the migration of the indole ring from the propargylic position to the terminal carbon of the alkyne. This rearrangement generates a vinyl gold-carbene intermediate, which is then trapped by an olefin to afford highly functionalized indole-substituted vinylcyclopropanes.
The diastereoselectivity of the cyclopropanation can be influenced by the presence of silver salts, allowing for selective access to either cis or trans isomers. Furthermore, when the olefin is tethered to the C2 position of the indole, this methodology can be extended to intramolecular cyclopropanations, yielding complex polycyclic indole derivatives.
Quantitative Data Comparison
The following tables summarize the quantitative data for representative gold-catalyzed reactions of N-propargylindoles and C3-propargylindoles, highlighting the differences in reaction conditions, yields, and selectivities.
Table 1: Gold-Catalyzed Cascade Cyclization of N-Propargyl Ynamides
| Substrate (N-Propargyl Ynamide) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| N-(3-phenylprop-2-yn-1-yl)-N-tosyl-4-methylbenzenamine | IPrAuNTf₂ (5) | DCE | 60 | 0.5 | 2,5-dimethyl-7-phenyl-6-tosyl-6,7-dihydro-5H-indeno[1,2-c]pyrrole | 85 |
| N-(3-phenylprop-2-yn-1-yl)-N-(4-methoxyphenylsulfonyl)-4-methylbenzenamine | IPrAuNTf₂ (5) | DCE | 60 | 1 | 6-((4-methoxyphenyl)sulfonyl)-2,5-dimethyl-7-phenyl-6,7-dihydro-5H-indeno[1,2-c]pyrrole | 82 |
| N-(3-cyclohexylprop-2-yn-1-yl)-N-tosyl-4-methylbenzenamine | IPrAuNTf₂ (5) | DCE | 60 | 1.5 | 7-cyclohexyl-2,5-dimethyl-6-tosyl-6,7-dihydro-5H-indeno[1,2-c]pyrrole | 78 |
Data extracted from a study on the gold-catalyzed cascade cyclization of N-propargyl ynamides.
Table 2: Gold(I)-Catalyzed Tandem 1,2-Indole Migration–Cyclopropanation of 3-Propargylindoles with Styrene
| Substrate (3-Propargylindole) | Catalyst (mol%) | Additive | Solvent | Temperature | Time (h) | Product | Yield (%) | d.r. (cis:trans) |
| 1-(1-(1H-indol-3-yl)prop-2-yn-1-yl)benzene | BrettPhosAuNTf₂ (5) | - | DCE | rt | 3 | 3-(1-(2-phenylcyclopropyl)vinyl)-1H-indole | 95 | >20:1 |
| 1-(1-(1H-indol-3-yl)but-3-yn-2-yl)benzene | BrettPhosAuNTf₂ (5) | - | DCE | rt | 3 | 3-(1-(2-phenylcyclopropyl)prop-1-en-2-yl)-1H-indole | 92 | >20:1 |
| 1-(1-(1H-indol-3-yl)prop-2-yn-1-yl)benzene | BrettPhosAuNTf₂ (5) | AgOTf (10 mol%) | DCE | rt | 3 | 3-(1-(2-phenylcyclopropyl)vinyl)-1H-indole | 88 | 1:15 |
Data extracted from a study on the gold(I)-catalyzed tandem 1,2-indole migration–cyclopropanation reactions of 3-propargylindoles.[1]
Experimental Protocols
General Procedure for the Gold-Catalyzed Cascade Cyclization of N-Propargyl Ynamides
To a solution of the N-propargyl ynamide (0.2 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) was added IPrAuNTf₂ (5 mol%). The resulting mixture was stirred at 60 °C for the time indicated in Table 1. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the corresponding indeno[1,2-c]pyrrole product.
General Procedure for the Gold(I)-Catalyzed Tandem 1,2-Indole Migration–Cyclopropanation of 3-Propargylindoles[1]
To a solution of the 3-propargylindole (0.5 mmol) and the olefin (0.75 mmol) in 1,2-dichloroethane (DCE, 2 mL) was added BrettPhosAuNTf₂ (5 mol%). The reaction mixture was stirred at room temperature for 3 hours. After completion of the reaction, the solvent was evaporated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to give the corresponding indole-substituted vinylcyclopropane. For the reactions with silver additive, AgOTf (10 mol%) was added to the reaction mixture along with the gold catalyst.
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the distinct mechanistic pathways for N-propargylindoles and C3-propargylindoles in gold-catalyzed reactions.
Caption: Gold-catalyzed cascade cyclization of N-propargyl ynamides.
Caption: Gold-catalyzed 1,2-indole migration and cyclopropanation of C3-propargylindoles.
Conclusion
The comparative analysis of N-propargylindole and C3-propargylindole reactivity underscores a fundamental principle in organic synthesis: the position of a functional group can dramatically alter the course of a chemical reaction. For N-propargylindoles, the nitrogen atom acts as an internal nucleophile or a directing group, facilitating intramolecular cyclizations to construct complex fused heterocyclic systems. In contrast, C3-propargylindoles leverage the electronic properties of the indole ring to engage in elegant rearrangement cascades, such as the 1,2-indole migration, opening up avenues to novel substituted indoles. This understanding of their divergent reactivity is crucial for the strategic design of synthetic routes towards complex molecules in drug discovery and materials science. Researchers can harness these distinct reactivity profiles to selectively access a wide array of indole-containing scaffolds from readily available propargylated precursors.
References
The Rising Stars of Medicinal Chemistry: A Comparative Guide to the Biological Activity of 1,2,3-Triazoles Derived from N-propargylindole
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 1,2,3-triazoles synthesized from N-propargylindole have emerged as a promising class of molecules with a broad spectrum of biological activities. This guide provides a comprehensive comparison of their performance against established alternatives, supported by experimental data and detailed protocols.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] When functionalized with a propargyl group at the nitrogen atom, it provides a versatile handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, leading to the efficient synthesis of a diverse library of 1,2,3-triazole derivatives.[2][3] This molecular hybridization strategy has yielded compounds with significant potential in the fields of antimicrobial and anticancer therapy.[1][4][5]
Antifungal Activity: A Potent Alternative to Azoles
Several studies have highlighted the potent antifungal activity of indole-triazole hybrids, positioning them as potential successors to conventional azole antifungals like fluconazole.[6][7][8] These novel compounds have demonstrated significant efficacy against various Candida species, including strains with low susceptibility to fluconazole.[6][7]
Table 1: Comparative Antifungal Activity (MIC in µg/mL)
| Compound/Drug | Candida albicans | Candida krusei | Candida glabrata |
| Indole-Triazole Derivative (8g)[6] | 0.5 | 0.125 | 0.25 |
| Indole-Triazole Derivative (3d)[7] | 3.125 | - | - |
| Fluconazole[6][7] | 8 | 64 | 64 |
| Voriconazole[6] | 0.25 | 0.125 | 1 |
Note: The specific structures of compounds 8g and 3d, while being indole-triazole hybrids, may not be direct derivatives of N-propargylindole. However, their data is presented to showcase the general potential of this class of compounds.
The mechanism of action for some of these indole-triazole derivatives involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[6] This is a similar mechanism to established azole antifungals.
Antibacterial Activity: Broad-Spectrum Efficacy
The antibacterial potential of N-propargylindole-derived 1,2,3-triazoles and related indole-triazole conjugates has been demonstrated against a range of Gram-positive and Gram-negative bacteria.[7][9][10] In some instances, these compounds have shown activity comparable or even superior to standard antibiotics like ciprofloxacin and ampicillin, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[7]
Table 2: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | MRSA | Escherichia coli |
| Indole-Thiadiazole (2c)[7][10] | - | <3.125 | >50 |
| Indole-Triazole (3d)[7][10] | - | <3.125 | >50 |
| Ciprofloxacin-Triazole (4i, 4j, 4n)[9] | - | - | - |
| Ciprofloxacin[7] | 0.19 | 0.19 | 0.09 |
| Ampicillin[7] | 0.39 | 0.39 | 6.25 |
Note: The data for compounds 2c and 3d are included to represent the broader class of indole-azole derivatives. The ciprofloxacin-triazole conjugates demonstrate the potential of hybridizing existing antibiotics with the triazole moiety.
Anticancer Activity: Targeting Proliferation
The antiproliferative properties of 1,2,3-triazole derivatives have been extensively investigated, with many compounds exhibiting cytotoxicity against various cancer cell lines.[2][3][4][5][11][12] The mechanism of action can vary, but often involves the induction of apoptosis or cell cycle arrest.[5][13]
Table 3: Comparative Anticancer Activity (IC50 in µM)
| Compound/Drug | HeLa (Cervical Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| Tetrahydrocurcumin-Triazole (4a)[3] | >100 | >100 | >100 | 89.38 |
| Tetrahydrocurcumin-Triazole (4h)[3] | >100 | >100 | >100 | 62.63 |
| Pyrazolo-Triazole-Triazole (7)[12] | - | - | 12.22 | 14.16 |
| Cisplatin[3] | 10.12 | 12.13 | 14.21 | 11.16 |
| Doxorubicin[12] | - | - | 11.21 | 12.46 |
Note: The presented compounds are examples of 1,2,3-triazole derivatives, showcasing the potential of this scaffold in anticancer drug discovery.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.[14][15][16]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate agar medium. A suspension is then prepared in a saline solution and adjusted to a concentration of approximately 5 x 10^5 CFU/mL.[17]
-
Serial Dilution: The test compounds and standard drugs are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[17]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[13][19][20]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[21]
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[13][20] During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[20]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[13][19]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[13][19] The intensity of the purple color is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that inhibits cell growth by 50%.[3]
Visualizing the Rationale
To better understand the underlying concepts, the following diagrams illustrate the synthetic strategy and the general workflow for biological evaluation.
Caption: Synthetic pathway to 1,2,3-triazoles from N-propargylindole.
Caption: General workflow for the biological evaluation of synthesized compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Biological exploration of a novel 1,2,4-triazole-indole hybrid molecule as antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ciprofloxacin-Tethered 1,2,3-Triazole Conjugates: New Quinolone Family Compounds to Upgrade Our Antiquated Approach against Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Assessment of antimicrobial activity [protocols.io]
- 16. mdpi.com [mdpi.com]
- 17. actascientific.com [actascientific.com]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. texaschildrens.org [texaschildrens.org]
Structure-Activity Relationship of N-Propargylindole Analogs: A Comparative Guide for Dual-Target Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-propargylindole analogs, focusing on their structure-activity relationships (SAR) as inhibitors of Monoamine Oxidase B (MAO-B) and as ligands for the Dopamine D2 receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to support the development of novel therapeutics, particularly for neurodegenerative diseases like Parkinson's disease.
The N-propargylindole scaffold has emerged as a promising pharmacophore in the design of multi-target ligands aimed at treating complex neurological disorders. The propargylamine moiety is a well-established feature in irreversible MAO-B inhibitors, such as rasagiline, while the indole nucleus is a common motif in various dopaminergic agents. By combining these two pharmacophores, researchers aim to develop single molecules that can simultaneously address dopamine deficiency and protect against dopamine metabolism, offering a more holistic therapeutic approach.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro biological activities of a series of N-propargylindole analogs, highlighting the impact of substitutions on the indole ring on their potency and selectivity for MAO-B and the Dopamine D2 receptor.
Monoamine Oxidase B (MAO-B) Inhibition
A series of indole-based compounds were synthesized and evaluated for their ability to inhibit human MAO-A and MAO-B. Several compounds demonstrated potent and selective inhibition of MAO-B. The general structure of the tested indole derivatives is depicted below.
Table 1: In Vitro MAO-B Inhibitory Activity of Indole Analogs
| Compound | R | % Inhibition @ 10 µM (MAO-B) | IC50 (µM) MAO-B | Selectivity Index (SI) > |
| 7b | 4-Fluorophenyl | 84.1 | 0.33 | 305 |
| 8a | 4-Chlorophenyl | 99.3 | 0.02 | 3649 |
| 8b | 4-Bromophenyl | 99.4 | 0.03 | 3278 |
| 8e | 4-Nitrophenyl | 89.6 | 0.45 | 220 |
| Rasagiline | - | - | - | >50 |
Data sourced from a study on indole-based MAO-B inhibitors.[1]
The structure-activity relationship for MAO-B inhibition reveals that substitution at the 5-position of the indole ring with a substituted phenylthiourea moiety leads to potent inhibitors. Halogen substitutions on the phenyl ring, particularly chlorine and bromine, resulted in the most potent and selective MAO-B inhibitors (compounds 8a and 8b ).[1] A kinetic study of compounds 8a and 8b indicated a competitive mode of inhibition with Ki values of 10.34 nM and 6.63 nM, respectively.[1]
Dopamine D2 Receptor Binding Affinity
Table 2: Dopamine D2 Receptor Binding Affinity of N-Propargylindole Analogs (Hypothetical Data)
| Compound | R | Ki (nM) - Dopamine D2 Receptor |
| Hypothetical Analog 1 | H | 150 |
| Hypothetical Analog 2 | 5-OCH3 | 75 |
| Hypothetical Analog 3 | 5-Cl | 120 |
| Hypothetical Analog 4 | 5-F | 98 |
| Ropinirole (Reference) | - | 3.7 |
This table is for illustrative purposes to demonstrate the desired data presentation.
The SAR for Dopamine D2 receptor binding would likely show that electron-donating groups, such as a methoxy group at the 5-position of the indole ring, may enhance binding affinity. The N-propargyl group's size and hydrophobicity would also play a crucial role in fitting into the receptor's binding pocket.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Synthesis of N-Propargylindole Analogs
The synthesis of N-propargylindole analogs can be achieved through various established methods. A general approach involves the N-alkylation of a substituted indole with propargyl bromide.
General Synthesis of N-Propargylindoles:
A solution of the desired substituted indole (1 equivalent) in a suitable solvent, such as N,N-dimethylformamide (DMF), is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.2 equivalents), at 0 °C. After stirring for a short period, propargyl bromide (1.1 equivalents) is added dropwise. The reaction mixture is then stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-propargylindole analog.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of the synthesized compounds against MAO-A and MAO-B can be determined using a fluorometric assay with kynuramine as a substrate.
Protocol for MAO-B Inhibition Assay:
-
Reagents: Recombinant human MAO-B enzyme, kynuramine dihydrobromide, potassium phosphate buffer (100 mM, pH 7.4), and the test compounds dissolved in DMSO.
-
Procedure:
-
In a 96-well black microplate, add the test compound at various concentrations.
-
Add the MAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the kynuramine substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 310-320 nm and an emission wavelength of 380-400 nm.
-
-
Data Analysis: The percent inhibition is calculated relative to a control without any inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Dopamine D2 Receptor Binding Assay
The binding affinity of the compounds for the Dopamine D2 receptor can be assessed through a competitive radioligand binding assay using a radiolabeled antagonist, such as [3H]spiperone.
Protocol for Dopamine D2 Receptor Binding Assay:
-
Materials: Membranes from cells expressing the human Dopamine D2 receptor, [3H]spiperone, non-labeled competitor (e.g., haloperidol), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2), and test compounds.
-
Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]spiperone and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor (e.g., haloperidol).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values are determined from the competition curves, and the Ki values are calculated using the Cheng-Prusoff equation.
Visualizing Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: General workflow for the synthesis and biological evaluation of N-propargylindole analogs.
Caption: Simplified diagram of a dopaminergic synapse illustrating the dual action of N-propargylindole analogs.
References
A Comparative Guide to Indole Modification: CuAAC vs. Metal-Free Click Chemistry
For researchers, scientists, and professionals in drug development, the selective modification of indole-containing molecules is a critical task. The indole moiety is a privileged scaffold in a vast array of natural products and pharmaceuticals. "Click chemistry" provides powerful tools for this purpose, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and metal-free alternatives like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being the most prominent methods. This guide offers an objective comparison of these two approaches for indole modification, supported by experimental data and detailed protocols.
Executive Summary: A Tale of Two Clicks
The primary distinction between CuAAC and metal-free click chemistry lies in the use of a copper catalyst.[1] CuAAC employs a copper(I) catalyst to significantly accelerate the reaction between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole.[2][3] Conversely, metal-free click chemistry, such as SPAAC, avoids the need for a metal catalyst by utilizing the ring strain of a cyclooctyne to react readily with an azide.[4][5] This fundamental difference has significant implications for their application, particularly in biological systems where copper toxicity is a concern.[1][5] While CuAAC often boasts faster kinetics, the biocompatibility of SPAAC makes it a preferred method for in vivo applications.[1][6]
Quantitative Performance Comparison
The choice between CuAAC and metal-free click chemistry for indole modification should be driven by quantitative data. The following tables summarize key performance metrics for each method.
Table 1: Reaction Kinetics and Efficiency
| Parameter | CuAAC (Copper-Catalyzed) | Metal-Free Click (SPAAC) |
| Second-Order Rate Constant | 10² - 10⁵ M⁻¹s⁻¹ (with ligands) | 10⁻¹ - 10¹ M⁻¹s⁻¹ |
| Typical Reaction Time | Minutes to a few hours | Hours to days |
| Typical Yields | > 90% | > 85% |
| Required Temperature | Room Temperature | Room Temperature |
| Catalyst Requirement | Yes (e.g., CuSO₄/Sodium Ascorbate) | No |
Table 2: Biocompatibility and Stability
| Parameter | CuAAC (Copper-Catalyzed) | Metal-Free Click (SPAAC) |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for live cells and in vivo studies[5] |
| Linkage Formed | 1,4-disubstituted 1,2,3-triazole | Mixture of triazole regioisomers |
| Linkage Stability | Highly stable to hydrolysis, redox conditions, and enzymatic degradation[7] | Stable under physiological conditions |
| Side Reactions | Potential for oxidative damage to biomolecules from reactive oxygen species[8] | Minimal side reactions in biological systems |
Reaction Mechanisms and Experimental Workflow
The choice of methodology dictates the experimental approach to indole modification. The following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Caption: Comparative mechanisms of CuAAC and metal-free (SPAAC) click chemistry.
Caption: General experimental workflow for indole modification via click chemistry.
Experimental Protocols
Below are representative protocols for the modification of an azide-functionalized indole derivative.
Protocol 1: CuAAC Modification of an Azido-Indole
This protocol is adapted from common bioconjugation procedures.[9][10][11]
Objective: To conjugate an alkyne-containing fluorescent dye to an azido-indole derivative.
Materials:
-
Azido-indole derivative (1 eq)
-
Alkyne-fluorescent dye (1.5 eq)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve the azido-indole derivative in a minimal amount of DMSO and then dilute with PBS to a final concentration of 1 mM.
-
In a microcentrifuge tube, combine the azido-indole solution with the alkyne-fluorescent dye.
-
Prepare a premixed solution of CuSO₄ and THPTA ligand. For a final reaction volume of 500 µL, you might use 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. This maintains a 5:1 ligand-to-copper ratio.
-
Add the premixed CuSO₄/THPTA solution to the reaction mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 5 mM (e.g., 25 µL of 100 mM stock).
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the modified indole can be purified using standard techniques such as HPLC or size-exclusion chromatography.
Protocol 2: Metal-Free (SPAAC) Modification of an Azido-Indole
This protocol is based on established procedures for strain-promoted click chemistry.[12]
Objective: To conjugate a strained alkyne (e.g., DBCO)-containing payload to an azido-indole derivative.
Materials:
-
Azido-indole derivative (1 eq)
-
DBCO-containing payload (1.2 eq)
-
Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer
-
Dimethyl sulfoxide (DMSO) or other organic co-solvent
Procedure:
-
Dissolve the azido-indole derivative in a suitable solvent system (e.g., DMSO/PBS mixture) to a final concentration of 1 mM.
-
Dissolve the DBCO-containing payload in the same solvent system.
-
Combine the two solutions in a microcentrifuge tube.
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from 4 to 24 hours depending on the specific reactants.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, purify the final conjugate using appropriate chromatographic methods (e.g., HPLC).
Conclusion: Making the Right Choice for Your Research
The selection between CuAAC and metal-free click chemistry for indole modification is application-dependent.
Choose CuAAC when:
-
Rapid reaction kinetics and high yields are paramount.
-
The reaction is performed on non-living systems or purified biomolecules where the copper catalyst can be easily removed.
-
Strict regioselectivity (1,4-disubstituted triazole) is required.
Choose Metal-Free Click Chemistry (SPAAC) when:
-
Biocompatibility is the primary concern, such as in live-cell imaging or in vivo studies.[5]
-
The presence of a metal catalyst could interfere with downstream applications or the stability of the indole-containing molecule.
-
Simplicity of the reaction setup (no catalyst or ligands) is desired.
Both CuAAC and metal-free click chemistry are robust and versatile methods for the modification of indoles. By understanding their respective strengths and limitations, researchers can select the optimal strategy to advance their scientific and drug development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-Free Click Chemistry [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Protocols [baseclick.eu]
A Comparative Guide to Enantioselective N-Propargylation of Indoles and Carbazoles
For Researchers, Scientists, and Drug Development Professionals
The introduction of a propargyl group at the nitrogen atom of indoles and carbazoles is a critical transformation for synthesizing molecules with significant biological activity. However, achieving this enantioselectively presents a considerable challenge due to the low acidity of the N-H bond and competing C3-alkylation in indoles[1]. This guide provides an objective comparison of prominent catalytic systems developed to overcome these hurdles, supported by experimental data and detailed protocols.
Comparison of Catalytic Methodologies
Two primary strategies have emerged for the enantioselective N-propargylation of these heterocycles: direct N-H functionalization and indirect multi-step approaches.
-
Direct N-Propargylation with Chiral Alkali Metal Phosphates: This advanced method utilizes a chiral lithium phosphate catalyst to directly functionalize the N-H bond of both indoles and carbazoles.[2] It employs specialized C-alkynyl N,O-acetals as propargylating agents, which generate a highly reactive α-alkynyl imine intermediate in situ.[3][4] This system is notable for its high efficiency, excellent enantioselectivity, and the ability to operate at very low catalyst loadings.[2]
-
Indirect Copper-Catalyzed Alkylation/Oxidation: This strategy circumvents the challenges of direct indole N-propargylation by using a two-step sequence.[1] First, an enantioselective copper-catalyzed propargylic alkylation of an indoline (a reduced indole) is performed. The resulting chiral N-propargylindoline is then oxidized to furnish the desired N-propargylindole.[1] While indirect, this method provides good yields and high enantioselectivities.[1]
-
Indirect Nickel-Catalyzed C-C Coupling: A novel, modular approach involves a nickel-catalyzed reductive cross-coupling.[5] This method couples N-indolyl-substituted alkenes with alkynyl bromides to form the chiral N-propargyl indole products.[5] It offers broad substrate scope and high functional group compatibility.[5]
Data Presentation: Performance of Catalytic Systems
The following tables summarize the performance of these leading methodologies for the N-propargylation of indoles and carbazoles.
Table 1: Direct N-Propargylation via Lithium Phosphate Catalysis
| Substrate | Propargylating Reagent¹ | Catalyst (mol%) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Indole | Phenyl-substituted N,O-acetal | (R)-Li[P2] (5) | 80 | 89 | [3] |
| 5-Methoxyindole | Phenyl-substituted N,O-acetal | (R)-Li[P2] (5) | 75 | 88 | [3] |
| 5-Bromoindole | Phenyl-substituted N,O-acetal | (R)-Li[P2] (5) | 78 | 85 | [3] |
| Carbazole | Phenyl-substituted N,O-acetal | (R)-Li[P2] (5) | 78 | 90 | [4] |
| 3,6-Dibromocarbazole | Phenyl-substituted N,O-acetal | (R)-Li[P2] (5) | 75 | 92 | [4] |
| Carbazole | p-Tolyl-substituted N,O-acetal | (R)-Li[P2] (5) | 80 | 92 | [4] |
¹ C-alkynyl N,O-acetals are used as propargylating reagents.
Table 2: Indirect N-Propargylation of Indoles
| Method | Substrate | Electrophile / Coupling Partner | Catalyst System (mol%) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Cu-Catalyzed Alkylation/Oxidation | Indoline | Phenylpropargylic ester | Cu(OAc)₂·H₂O (5), (S)-Ligand (5.5) | 85 | 92 | [1] |
| Cu-Catalyzed Alkylation/Oxidation | 4-Methylindoline | Phenylpropargylic ester | Cu(OAc)₂·H₂O (5), (S)-Ligand (5.5) | 86 | 88 | [1] |
| Ni-Catalyzed C-C Coupling | N-alkenyl indole | (Bromoethynyl)trimethylsilane | NiI₂ (10), Ligand L8 (15) | 89 | 97 | [5] |
| Ni-Catalyzed C-C Coupling | 5-Bromo-N-alkenyl indole | (Bromoethynyl)trimethylsilane | NiI₂ (10), Ligand L8 (15) | 78 | 96 |[5] |
Mandatory Visualization
Caption: Workflow for direct enantioselective N-propargylation.
Caption: Workflow for indirect Cu-catalyzed N-propargylation.
Experimental Protocols
Protocol 1: Direct N-Propargylation of Carbazoles using Lithium Phosphate Catalyst
This protocol is based on the reaction conditions reported by Shao and coworkers.[4]
-
Materials:
-
Carbazole (0.05 mmol, 1.0 equiv)
-
C-alkynyl N,O-acetal (0.08 mmol, 1.6 equiv)
-
(R)-Lithium SPINOL phosphate ((R)-Li[P2]) (0.0025 mmol, 5 mol%)
-
Anhydrous toluene (1 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add the carbazole substrate, the C-alkynyl N,O-acetal, and the chiral lithium phosphate catalyst.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at the temperature specified in the literature (typically ranging from 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched N-propargylated carbazole.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Indirect N-Propargylation of Indoles via Cu-Catalyzed Alkylation/Oxidation
This protocol is adapted from the work of Zhu et al.[1]
-
Step A: Enantioselective N-Propargylation of Indoline
-
Catalyst Preparation: In a flame-dried Schlenk tube under a nitrogen atmosphere, add Cu(OAc)₂·H₂O (3.0 mg, 0.015 mmol, 5 mol%) and the chiral (S)-ligand (7.8 mg, 0.0165 mmol, 5.5 mol%) to anhydrous methanol (1 mL). Stir the mixture at room temperature for 1 hour.
-
Reaction Setup: Cool the catalyst solution to 0 °C. In a separate vial, dissolve the indoline substrate (0.33 mmol, 1.1 equiv), the propargylic ester (0.3 mmol, 1.0 equiv), and i-Pr₂NEt (62 μL, 0.36 mmol, 1.2 equiv) in anhydrous methanol (2 mL).
-
Alkylation: Add the substrate solution to the cold catalyst solution. Stir the resulting mixture at 0 °C for 5 hours.
-
Workup: Allow the mixture to warm to room temperature and pass it through a short pad of silica gel, eluting with a hexanes/ethyl acetate mixture to obtain the crude N-propargylindoline product.
-
-
Step B: Dehydrogenation to N-Propargylindole
-
Oxidation: Dissolve the crude N-propargylindoline from Step A in CH₂Cl₂ (3 mL). Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.33 mmol) in CH₂Cl₂ (3 mL) at room temperature.
-
Reaction: Stir the mixture for approximately 5 minutes until the reaction is complete (monitored by TLC).
-
Purification: Purify the crude product directly by flash column chromatography over silica gel (eluting with a hexanes/ethyl acetate mixture) to afford the final N-propargylindole.
-
Analysis: Characterize the product and determine the enantiomeric excess by chiral HPLC.[1]
-
References
Novel Indole Derivatives Demonstrate Potent Anti-Proliferative Effects: A Comparative Guide
Researchers and drug development professionals are witnessing a surge in the discovery of novel indole derivatives with significant anti-proliferative activity against various cancer cell lines. These compounds exhibit diverse mechanisms of action, from inducing cell cycle arrest and apoptosis to inhibiting critical signaling pathways, positioning them as promising candidates for future cancer therapeutics. This guide provides a comparative analysis of selected novel indole derivatives, summarizing their efficacy, and detailing the experimental protocols used for their evaluation.
Recent studies have highlighted the versatility of the indole scaffold in the design of potent anti-cancer agents.[1][2][3] These novel derivatives have shown efficacy against a range of cancer cell lines, often comparable or superior to existing chemotherapy drugs.[4] The mechanisms underpinning their anti-proliferative effects are multifaceted, involving the inhibition of tubulin polymerization, modulation of key signaling pathways such as NFkB/PI3/Akt/mTOR, and induction of programmed cell death (apoptosis).[1][5]
Comparative Anti-Proliferative Activity
The following table summarizes the in vitro anti-proliferative activity (IC50 values) of several recently developed indole derivatives against various human cancer cell lines. For comparison, data for the standard chemotherapeutic agent Doxorubicin is included where available.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| Indole-Acrylamide | Compound 1 | Huh7 (Hepatocellular Carcinoma) | 5.0 | - | - | [4] |
| Coumarin-Indole | Compound 3 | MGC-803 (Gastric Cancer) | Not Specified | - | - | [4] |
| Indole-Chalcone | Compound 4 | HeLa (Cervical Cancer) | 0.006 - 0.035 (range across 6 cell lines) | - | - | [4] |
| Indole-Curcumin | Methoxy-substituted derivative (27) | HeLa (Cervical Cancer) | 4 | Doxorubicin | 1 | [4] |
| A549 (Lung Cancer) | 15 | Doxorubicin | 0.65 | [4] | ||
| Hep-2 (Laryngeal Cancer) | 12 | Doxorubicin | 10 | [4] | ||
| Pyrazolinyl-Indole | Compound 17 | Leukemia | >78% growth inhibition at 10 µM | Imatinib | 9% growth inhibition at 10 µM | [4] |
| Indole-based Bcl-2 Inhibitors | Compound 30 | MCF-7 (Breast Cancer) | 0.83 | Gossypol | 4.43 | [4] |
| A549 (Lung Cancer) | 0.73 | Gossypol | 3.45 | [4] | ||
| Indole-Aryl Amide | Compound 5 | HT29 (Colon Cancer) | Not Specified | - | - | [6] |
Key Mechanisms of Action
Novel indole derivatives exert their anti-proliferative effects through various mechanisms. A significant number of these compounds function as tubulin polymerization inhibitors , disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[4][7]
Another prevalent mechanism is the modulation of critical signaling pathways involved in cell survival and proliferation. The NFkB/PI3/Akt/mTOR pathway , often dysregulated in cancer, is a common target for these derivatives.[1][5] By inhibiting components of this pathway, these compounds can effectively halt cancer cell growth.
Furthermore, several indole derivatives have been designed to act as Bcl-2 inhibitors . The Bcl-2 protein family plays a crucial role in regulating apoptosis. By inhibiting the anti-apoptotic members of this family, these derivatives can trigger programmed cell death in cancer cells.[4][8]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-proliferative effects of novel indole derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the novel indole derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[9]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the indole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the indole derivative for a predetermined time.
-
Cell Harvesting and Staining: Cells are harvested and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing Mechanisms and Workflows
To better understand the complex processes involved, the following diagrams illustrate a key signaling pathway targeted by indole derivatives and a typical experimental workflow.
Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by novel indole derivatives.
Figure 2: General experimental workflow for assessing anti-proliferative effects.
References
- 1. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Regioselectivity in Cycloaddition Reactions of Indole Arynes
For Researchers, Scientists, and Drug Development Professionals
The cycloaddition reactions of indole arynes, or indolynes, have emerged as powerful tools in synthetic organic chemistry, providing rapid access to complex, polycyclic indole alkaloids and other medicinally relevant scaffolds. A key aspect of these reactions is their regioselectivity, which can vary dramatically depending on the position of the aryne within the indole nucleus. This guide provides a comparative analysis of the regioselectivity observed in cycloadditions of 4,5-, 5,6-, and 6,7-indolynes, supported by experimental data and detailed methodologies.
Regioselectivity: A Tale of Three Isomers
Experimental and theoretical studies have revealed a striking difference in the regiochemical outcomes of cycloaddition reactions involving the three benzenoid isomers of indolyne. While 4,5- and 5,6-indolynes generally exhibit poor regioselectivity, 6,7-indolynes display a remarkable degree of control, particularly in their reactions with 2-substituted furans.[1][2][3]
Key Findings:
-
4,5- and 5,6-Indolynes: These isomers typically show little to no regioselectivity in Diels-Alder reactions with unsymmetrical dienes, such as 2-tert-butylfuran, yielding nearly 1:1 mixtures of the two possible regioisomers.[1][3][4]
-
6,7-Indolynes: In stark contrast, 6,7-indolynes exhibit high regioselectivity. The outcome is dictated by the electronic nature of the substituent on the reaction partner. Electron-donating groups on a 2-substituted furan direct the cycloaddition to form the more sterically hindered ("contrasteric") product, while electron-withdrawing groups favor the formation of the less sterically hindered product.[1][2]
This divergence in reactivity is attributed to the significant polarization of the 6,7-indolyne triple bond, a consequence of the influence of the adjacent pyrrole ring.[3][4] Computational studies have shown that 6,7-indolynes possess a highly polar structure, leading to cycloadditions with substantial electrophilic substitution character.[1][2] In contrast, the triple bonds in 4,5- and 5,6-indolynes are significantly less polarized.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from key studies on the regioselectivity of indolyne cycloadditions.
Table 1: Regioselectivity of Indolyne Cycloadditions with 2-tert-Butylfuran
| Indolyne Isomer | Trapping Agent | Product Ratio (Regioisomer A : Regioisomer B) | Total Yield (%) | Reference |
| 4,5-Indolyne | 2-tert-Butylfuran | ~1 : 1 | 85 | [3] |
| 5,6-Indolyne | 2-tert-Butylfuran | ~1 : 1 | 82 | [3] |
| 6,7-Indolyne | 2-tert-Butylfuran | >15 : 1 ( favoring the more sterically congested adduct) | 78 | [1] |
Table 2: Influence of Furan Substituent on the Regioselectivity of 6,7-Indolyne Cycloadditions
| 2-Substituent on Furan | Product Ratio (More Congested : Less Congested) | Reference |
| t-Bu (electron-donating) | >15 : 1 | [1] |
| Me (electron-donating) | 4 : 1 | [1] |
| Ph (electron-donating) | 10 : 1 | [2] |
| CO₂Me (electron-withdrawing) | 1 : 4 | [2] |
Experimental Protocols
The generation and trapping of indole arynes are typically performed in situ due to their high reactivity. Two primary methods for their generation are detailed below.
Method A: Metal-Halogen Exchange from o-Dihaloindoles [1][3]
This method involves the treatment of an appropriate ortho-dibromoindole with an organolithium reagent at low temperature to generate the indolyne, which is then trapped by a suitable diene or other reactant.
-
General Procedure: To a solution of the o-dibromoindole (1.0 equiv) and the trapping agent (e.g., 2-tert-butylfuran, 5.0 equiv) in an ethereal solvent (e.g., diethyl ether or THF) at -78 °C is added n-butyllithium (2.2 equiv) dropwise. The reaction mixture is stirred at this temperature for a specified time (e.g., 1 hour) and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated under reduced pressure. The residue is purified by chromatography to afford the cycloaddition products.
Method B: Fluoride-Induced Decomposition of o-Silyl Triflates [1][5]
This milder method relies on the fluoride-induced 1,2-elimination of an ortho-(trimethylsilyl)aryl triflate.
-
General Procedure: A solution of the o-(trimethylsilyl)indolyl triflate (1.0 equiv) and the trapping agent (e.g., furan, 10.0 equiv) in a suitable solvent such as acetonitrile is treated with a fluoride source (e.g., CsF or TBAF, 2.0-3.0 equiv) at room temperature or slightly elevated temperatures (e.g., 40-50 °C).[5] The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Mechanistic Insights and Logical Relationships
The regioselectivity of these reactions can be understood through the lens of frontier molecular orbital (FMO) theory and electrostatic interactions, which are influenced by the polarization of the indolyne. The following diagrams illustrate the key concepts.
Alternative Cycloaddition Partners
While furans are commonly employed, indole arynes can participate in cycloadditions with a variety of other partners, offering access to a diverse range of heterocyclic systems.
-
Azides: The [3+2] cycloaddition of indolynes with azides provides a route to indolyltriazoles.[5] Similar to reactions with furans, 6,7-indolynes can exhibit high regioselectivity in these cycloadditions.[5][6]
-
Dienes: Acyclic and cyclic dienes can also be used as trapping agents in [4+2] cycloadditions, although reactions with acyclic dienes can sometimes be complicated by competing [2+2] cycloaddition and ene reaction pathways.[7]
-
Nitrones: The 1,3-dipolar cycloaddition of indolynes with nitrones can be employed to synthesize isoxazolidine-fused indole derivatives.
The choice of cycloaddition partner can significantly impact the reaction outcome and the structural complexity of the resulting products, making indolyne chemistry a versatile strategy in modern organic synthesis.
Conclusion
The regioselectivity of cycloaddition reactions of indole arynes is highly dependent on the aryne isomer. The remarkable and predictable regioselectivity of 6,7-indolynes, governed by the electronic nature of the reaction partner, contrasts sharply with the lack of selectivity observed for 4,5- and 5,6-indolynes. This understanding, supported by both experimental data and computational studies, provides a robust framework for the strategic application of indolyne chemistry in the synthesis of complex molecules for research, and drug development.
References
- 1. Experimental and Theoretical Investigations into the Unusual Regioselectivity of 4,5-, 5,6-, and 6,7-Indole Aryne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Diels-Alder cycloadditions and other reactions of 4,5-, 5,6-, and 6,7-indole arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Substituted Indoles in 1,3-Dipolar Cycloaddition Reactions
For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of heterocyclic chemistry, frequently appearing in pharmacologically active compounds. The functionalization of the indole core through cycloaddition reactions offers a powerful strategy for building molecular complexity. Among these, the 1,3-dipolar cycloaddition stands out for its ability to construct five-membered heterocyclic rings in a regio- and stereoselective manner. A critical factor influencing the outcome of these reactions is the nature of the substituent on the indole nitrogen. This guide provides a comparative study of N-substituted indoles in 1,3-dipolar cycloaddition reactions, supported by experimental data and detailed protocols to aid in reaction design and optimization.
The substituent on the indole nitrogen (N-substituent) plays a pivotal role in modulating the electronic and steric properties of the indole ring, thereby influencing its reactivity and selectivity in 1,3-dipolar cycloadditions. The choice of an appropriate N-substituent can be critical for achieving desired yields, diastereoselectivities, and enantioselectivities. This guide will delve into the effects of different classes of N-substituents, including electron-donating alkyl groups, aromatic aryl groups, and electron-withdrawing groups.
Influence of N-Substituents on Reaction Outcomes: A Data-Driven Comparison
The reactivity of the indole C2-C3 double bond as a dipolarophile is significantly affected by the electronic nature of the N-substituent. Electron-donating groups (EDGs) generally increase the electron density of the π-system, enhancing the nucleophilicity of the indole and promoting reactions with electron-deficient dipoles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the indole a better partner for electron-rich dipoles.
Below is a summary of quantitative data from various studies, highlighting the impact of different N-substituents on the yield and diastereoselectivity of 1,3-dipolar cycloaddition reactions. It is important to note that direct comparison across different reaction systems should be approached with caution due to variations in dipoles, dipolarophiles, and reaction conditions.
| N-Substituent | Dipole | Dipolarophile | Reaction Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| H | Azomethine Ylide | Maleimide | EtOH, rt, 4h | 76-95 | 17:1 to >99:1 | [1] |
| Methyl | Azomethine Ylide | Methylene Indolinone | EtOH, rt, 4h | 85-94 | 17:1 to >99:1 | [1] |
| Benzyl | Azomethine Ylide | Maleimide | EtOH, rt, 4h | ~90 | >99:1 | [1] |
| Acetyl | Nitrone | Alkene | Not specified | Not specified | Diastereoselective | [2] |
| Tosyl | Donor-Acceptor Cyclopropane | Indole | Ni(OTf)₂, Ligand, Solvent | Reaction did not proceed | - | [3] |
| Boc | Donor-Acceptor Cyclopropane | Indole | Ni(OTf)₂, Ligand, Solvent | Reaction did not proceed | - | [3] |
| Benzoyl | Donor-Acceptor Cyclopropane | Indole | Ni(OTf)₂, Ligand, Solvent | Reaction did not proceed | - | [3] |
Observations from the data:
-
N-Alkyl and N-H indoles generally exhibit good reactivity in 1,3-dipolar cycloadditions with electron-deficient dipolarophiles like maleimides and methylene indolinones, affording high yields and excellent diastereoselectivities.[1] The presence of a simple alkyl group like methyl or a larger group like benzyl does not seem to significantly hinder the reaction.
-
N-Acyl and N-Sulfonyl indoles , which are strongly electron-withdrawing, can deactivate the indole ring towards cycloaddition with certain dipoles. For instance, in a nickel-catalyzed formal [3+2] cycloaddition with donor-acceptor cyclopropanes, N-tosyl, N-Boc, and N-benzoyl protected indoles failed to yield the desired product, which is attributed to the decreased nucleophilicity of the indole ring.[3]
Experimental Protocols
To provide a practical context, a detailed experimental protocol for a typical 1,3-dipolar cycloaddition reaction involving an N-substituted indole is provided below.
General Procedure for the Three-Component 1,3-Dipolar Cycloaddition of N-Substituted Isatins, α-Amino Acids, and Maleimides[1]
Materials:
-
N-Substituted Isatin (e.g., N-methylisatin) (0.5 mmol, 1.0 equiv)
-
α-Amino Acid (e.g., L-proline) (0.6 mmol, 1.2 equiv)
-
Maleimide (e.g., N-ethylmaleimide) (0.6 mmol, 1.2 equiv)
-
Ethanol (EtOH) (3 mL)
Procedure:
-
To a reaction tube are added the N-substituted isatin (0.5 mmol), the α-amino acid (0.6 mmol), and the maleimide (0.6 mmol).
-
Ethanol (3 mL) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired spirooxindole product.
This protocol highlights a straightforward and efficient method for constructing complex spirocyclic indole derivatives. The in-situ generation of the azomethine ylide from the isatin and amino acid simplifies the experimental setup.
Visualizing Reaction Pathways and Influencing Factors
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the key factors influencing the reaction's outcome.
Conclusion
The choice of the N-substituent on the indole ring is a critical parameter in designing and executing successful 1,3-dipolar cycloaddition reactions. N-alkyl and N-H indoles generally serve as excellent substrates for reactions with electron-poor dipoles, leading to high yields and selectivities. In contrast, strongly electron-withdrawing N-substituents can significantly diminish the indole's reactivity, sometimes to the point of inhibiting the reaction altogether. This comparative guide, with its supporting data and protocols, provides a valuable resource for chemists aiming to leverage the versatility of N-substituted indoles in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications. Further systematic studies directly comparing a wider range of N-substituents under identical conditions would be highly beneficial to the field.
References
Safety Operating Guide
Personal protective equipment for handling 1-(prop-2-yn-1-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for 1-(prop-2-yn-1-yl)-1H-indole. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following recommendations are based on the known hazards of the indole scaffold and alkyne functionalities. It is imperative to treat this compound as potentially hazardous and adhere to rigorous laboratory safety protocols. A thorough risk assessment should be conducted by researchers based on the specific experimental conditions.
Hazard Profile
The hazard profile of this compound is extrapolated from related chemical structures.
-
Indole Moiety : Indole and its derivatives can be harmful if swallowed or absorbed through the skin and may cause serious eye irritation.[1][2][3][4] Some indole compounds are also very toxic to aquatic life.[2]
-
Alkyne Group (Propargyl) : Alkynes can be flammable and may form explosive mixtures with air upon intense heating.[2]
Anticipated hazards include skin, eye, and respiratory irritation.[4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for handling this compound to minimize exposure.[5][6] The minimum required PPE is detailed below.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory at all times to protect against splashes.[1][5][6] |
| Face Shield | A face shield should be worn in addition to safety goggles when there is a significant splash hazard or for large-scale operations.[6][7][8] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1][6] Gloves should be inspected for integrity before each use and changed immediately upon contamination.[6][7] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is mandatory to protect skin and clothing.[1][5][6] |
| Chemical-Resistant Apron | For tasks with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.[9][10] | |
| Respiratory Protection | Fume Hood/Ventilation | All work with this compound, especially handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood or a well-ventilated area.[5][6] |
| Respirator | If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[6][7] | |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required in the laboratory.[6] |
Operational Plan: Handling, Storage, and Disposal
A systematic approach is crucial for minimizing risk and ensuring a safe laboratory environment.
1. Engineering Controls:
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[5][6]
-
Eyewash Stations and Safety Showers: Ensure easy access to eyewash stations and safety showers.
2. Safe Handling Procedures:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for related compounds.
-
Weighing: If weighing the solid compound, do so within the fume hood.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
3. Storage:
-
Container: Store in a tightly sealed, clearly labeled container.[5][6]
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For a related compound, storage at -20°C and protection from light was recommended for long-term stability.[5]
4. Spill Management:
-
In case of a spill, evacuate the area and prevent unprotected personnel from entering.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
5. Disposal Plan:
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: Dispose of chemical waste in accordance with all local, state, and federal regulations.[6] Do not pour waste down the drain.[6]
Experimental Protocols
Due to the lack of specific experimental data for this compound, detailed experimental protocols cannot be provided. The following diagram illustrates a general workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Logical Relationships for PPE Selection
The selection of appropriate PPE is based on a risk assessment of the potential hazards. The following diagram illustrates the logical relationship for determining the necessary level of protection.
Caption: Logical relationship for risk assessment and PPE selection.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. mpbio.com [mpbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. hazmatschool.com [hazmatschool.com]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
